molecular formula C8H12O2 B073271 1-Cyclohexenyl acetate CAS No. 1424-22-2

1-Cyclohexenyl acetate

Cat. No.: B073271
CAS No.: 1424-22-2
M. Wt: 140.18 g/mol
InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexenyl Acetate (CAS 1424-22-2) is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. This ester is characterized as a clear, moisture-sensitive liquid with a density of 0.998 g/mL at 25°C and a boiling point of 76-77°C at 17 mm Hg. Its physical properties, including a refractive index of n20/D 1.458 and a flash point of 150°F (65°C), make it a compound of interest in various research applications. In the research laboratory, this compound serves as a valuable intermediate in organic synthesis. Its structure, featuring an acetoxy group on a cyclohexene ring, makes it a versatile building block for the preparation of other carbonyl compounds and C8 to C9 chemical entities. It is cited in synthetic methodologies within authoritative journals, highlighting its role in facilitating complex chemical transformations. Furthermore, its well-defined characteristics make it suitable for use in analytical chemistry, including applications in reverse-phase (RP) HPLC and UPLC methods for method development and impurity profiling. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should handle this moisture-sensitive compound with care, referring to the material safety data sheet for detailed hazard information (including H315, H319, H335) and safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexen-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJNNZMCOCQJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162030
Record name Cyclohexene-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-22-2
Record name 1-Cyclohexen-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene-1-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexene-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexene-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXENE-1-YL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHZ4PS0MLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Cyclohexenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-cyclohexenyl acetate. The information is presented in a clear and concise format, tailored for use in research and development settings. This document includes a detailed summary of quantitative data, experimental protocols for key physical property determination, and a visualization of a standard experimental workflow.

Core Physical and Chemical Properties

This compound, a cyclic enol ester, possesses a unique set of physical and chemical characteristics relevant to its application in organic synthesis and as a potential intermediate in various chemical processes. A thorough understanding of these properties is crucial for its handling, reaction optimization, and safety considerations.

Quantitative Data Summary

The physical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference and comparison.

PropertyValueConditionsSource(s)
Molecular Formula C₈H₁₂O₂[1][2][3][4]
Molecular Weight 140.18 g/mol [1][2][4]
Boiling Point 76-77 °C17 mm Hg[1][3]
214.9 °C760 mmHg[2]
Density 0.998 g/mL25 °C[1][3]
1 g/cm³[2]
Refractive Index (n_D²⁰) 1.45820 °C[1][2][3]
Flash Point 150 °F (65.6 °C)[1][3]
79.4 °C[2]
Solubility Moisture Sensitive[1][2][3]
Vapor Pressure 0.152 mmHg25 °C[2]
LogP 2.00740[2]
CAS Number 1424-22-2[1][2][3][4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[5][6]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[5]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[6]

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[5]

  • The thermometer and attached test tube are suspended in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6]

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For a liquid such as this compound, the density can be determined using a pycnometer or by direct mass and volume measurements.[7]

Apparatus:

  • Analytical balance

  • Graduated cylinder or volumetric flask (calibrated)

  • Pipette

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.[7]

  • A known volume of this compound (e.g., 10.0 mL) is carefully transferred into the weighed container using a pipette.[7]

  • The mass of the container with the liquid is then measured.[7]

  • The mass of the this compound is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.[7]

  • The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a liquid using the Thiele tube method.

BoilingPointWorkflow start Start: Prepare Sample and Apparatus prep_sample Place this compound in a small test tube. start->prep_sample insert_capillary Insert an inverted, sealed capillary tube into the sample. prep_sample->insert_capillary assemble_apparatus Attach the test tube to a thermometer and place in a Thiele tube. insert_capillary->assemble_apparatus heat_sample Gently heat the side arm of the Thiele tube. assemble_apparatus->heat_sample observe_bubbles Observe for a steady stream of bubbles from the capillary tube. heat_sample->observe_bubbles observe_bubbles->heat_sample No steady stream cool_down Remove the heat source and allow the apparatus to cool. observe_bubbles->cool_down Steady stream observed record_bp Record the temperature when the liquid enters the capillary tube. cool_down->record_bp end End: Boiling Point Determined record_bp->end

Boiling Point Determination Workflow

References

1-Cyclohexenyl acetate chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclohexenyl Acetate

Introduction

This compound, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is an enol ester of cyclohexanone.[1] It is a key intermediate in various organic syntheses and finds applications in the formation of other functionalized cyclohexene derivatives. This technical guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a cyclic organic compound with the molecular formula C8H12O2.[1][2][3] Its structure consists of a six-membered cyclohexene ring bonded to an acetate group through an ester linkage at the C1 position of the ring.

Key Identifiers:

  • IUPAC Name: cyclohex-1-en-1-yl acetate[1]

  • CAS Number: 1424-22-2[1][2][3][4]

  • Molecular Formula: C8H12O2[1][2][3]

  • Molecular Weight: 140.18 g/mol [1]

  • Canonical SMILES: CC(=O)OC1=CCCCC1[1][2]

  • InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N[1][4]

Caption: 2D chemical structure of this compound.

Bonding and Hybridization

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds, arising from the hybridization of the carbon and oxygen atoms.

  • Cyclohexene Ring:

    • The two carbon atoms of the double bond (C1 and C6) are sp2 hybridized. Each forms three σ bonds: one with the adjacent carbon in the double bond, one with another carbon in the ring, and one with either the ester oxygen (for C1) or a hydrogen atom (for C6). The unhybridized p-orbitals on these carbons overlap to form a π bond.[5]

    • The remaining four carbon atoms in the ring are sp3 hybridized, each forming four σ bonds with neighboring carbon and hydrogen atoms.

  • Acetate Group:

    • The carbonyl carbon (C7) is sp2 hybridized, forming σ bonds with the single-bonded oxygen (O1), the double-bonded oxygen (O2), and the methyl carbon (C8). The p-orbital of the carbonyl carbon and the p-orbital of the carbonyl oxygen (O2) form a π bond.

    • The single-bonded oxygen (O1) is sp2 hybridized, participating in resonance with the carbonyl group. It forms σ bonds with C1 of the ring and C7 of the acetate group.

    • The methyl carbon (C8) is sp3 hybridized, forming four σ bonds.

The presence of the ester group introduces polarity to the molecule. The delocalization of electrons across the O-C=O system influences the reactivity of the compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 140.18 g/mol [1]
Density 0.998 g/mL at 25 °C[3]
Boiling Point 76-77 °C at 17 mm Hg[3]
Flash Point 150 °F (65.6 °C)
Refractive Index n20/D 1.458[2][3]
Hydrogen Bond Donor Count 0[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 2[1][2]
Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not detailed in the provided search results, the expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds like 1-methylcyclohexene and cyclohexyl acetate.[6][7]

¹H NMR Spectroscopy:

  • Vinylic Proton (-C=CH-): A signal is expected in the range of 4.5-6.5 ppm for the proton on the double bond.[5]

  • Allylic Protons (-C=C-CH₂-): Protons on the carbons adjacent to the double bond are expected to appear around 1.9-2.1 ppm.

  • Methyl Protons (-CH₃): The methyl protons of the acetate group should produce a singlet at approximately 2.0 ppm.

  • Cyclohexane Ring Protons: The remaining methylene protons on the ring would likely appear as a complex multiplet between 1.5 and 1.9 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal for the ester carbonyl carbon is expected in the downfield region, typically around 170 ppm.

  • Alkene Carbons (C=C): The two sp2 hybridized carbons of the double bond should have signals in the range of 100-150 ppm.

  • Methyl Carbon (-CH₃): The acetate methyl carbon signal is anticipated around 21 ppm.

  • sp³ Ring Carbons: The sp3 hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1735-1750 cm⁻¹.

  • C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch should appear around 1640-1680 cm⁻¹.

  • C-O Stretch: A strong band for the C-O stretching of the ester group is expected in the range of 1000-1300 cm⁻¹.

  • sp² C-H Stretch: A peak just above 3000 cm⁻¹ corresponding to the stretching of the vinylic C-H bond.

  • sp³ C-H Stretch: Peaks just below 3000 cm⁻¹ due to the C-H stretching of the sp3 hybridized carbons.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed acetylation of cyclohexanone with acetic anhydride or isopropenyl acetate.

Protocol: Acid-Catalyzed Acetylation of Cyclohexanone

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Cyclohexanone

    • Acetic anhydride (or isopropenyl acetate)

    • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[2]

    • Solvent (optional, e.g., toluene)

  • Procedure:

    • Cyclohexanone and a molar excess of acetic anhydride are added to the reaction flask.

    • A catalytic amount of p-toluenesulfonic acid is added.

    • The reaction mixture is heated to reflux (approximately 105 °C) with continuous stirring for an extended period (e.g., 48 hours) to ensure the formation of the thermodynamically stable enol acetate.[2]

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is carefully neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

    • The solvent and any remaining volatile reactants are removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Cyclohexanone + Acetic Anhydride + Acid Catalyst reaction Reflux (e.g., 105°C, 48h) reactants->reaction workup Neutralization & Extraction reaction->workup purification Vacuum Distillation workup->purification product Pure this compound purification->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis Protocol (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is taken first and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

This compound is primarily a synthetic intermediate and not typically involved in biological signaling pathways. However, its formation and subsequent reactions represent a key logical relationship in organic synthesis. The formation of an enol acetate is a common strategy to protect the enol form of a ketone or to use it as a nucleophile in subsequent reactions.

logical_relationship cluster_enolization Enolate Formation cluster_trapping Enolate Trapping cluster_application Further Reactions ketone Cyclohexanone enolate Cyclohexenolate Anion (Kinetic or Thermodynamic) ketone->enolate Base or Acid trapping_reagent Acetylation Reagent (e.g., Acetic Anhydride) enol_acetate This compound enolate->enol_acetate Reaction trapping_reagent->enol_acetate Reaction Alkylation Alkylation enol_acetate->Alkylation Halogenation Halogenation enol_acetate->Halogenation Oxidation Oxidation enol_acetate->Oxidation

Caption: Logical relationship of the formation and utility of this compound.

Conclusion

This compound is a valuable compound in organic chemistry. A thorough understanding of its structure, bonding, and properties is essential for its effective use in the synthesis of more complex molecules. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this and related chemical entities.

References

Spectroscopic Profile of 1-Cyclohexenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexenyl acetate, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
5.42t3.91H=CH-
2.12s-3H-C(=O)CH₃
2.08-1.92m-4H-CH₂-C=, =C-CH₂-
1.75-1.55m-4H-CH₂-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
169.5C=O
145.1=C-O
113.8=CH-
29.8-CH₂-
24.3-CH₂-
22.8-CH₂-
21.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2938StrongC-H stretch (alkane)
1757StrongC=O stretch (ester)
1686MediumC=C stretch (alkene)
1369MediumC-H bend (alkane)
1211StrongC-O stretch (ester)
1128MediumC-O stretch
Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Possible Fragment
98100[M - CH₂CO]⁺
8335[C₆H₁₁]⁺
7020[C₅H₆]⁺
5530[C₄H₇]⁺
4380[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition Parameters: A standard proton pulse program is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

    • Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

    • Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A spectral width of approximately 200-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

    • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The analysis is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The sample is vaporized and separated on a capillary column. As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Mandatory Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Liquid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data Acquire FID, Fourier Transform, Phase & Baseline Correction NMR->NMR_Data IR_Data Acquire Interferogram, Fourier Transform, Ratio against Background IR->IR_Data MS_Data Separate by GC, Ionize & Fragment, Detect m/z GCMS->MS_Data NMR_Interp Chemical Shifts, Coupling Constants, Integration NMR_Data->NMR_Interp IR_Interp Characteristic Absorptions (Functional Groups) IR_Data->IR_Interp MS_Interp Molecular Ion Peak, Fragmentation Pattern MS_Data->MS_Interp Final_Structure Structure Elucidation NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to Keto-Enol Tautomerism in Cyclohexanone Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the keto-enol tautomerism of cyclohexanone and its derivatives. This equilibrium is of fundamental importance in organic chemistry and has significant implications in reaction mechanisms, stereochemistry, and the design of pharmacologically active molecules.

Core Concepts of Cyclohexanone Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond). In cyclohexanone systems, the equilibrium lies significantly towards the more stable keto form.[1][2] However, the enol tautomer, despite its low concentration, is a crucial intermediate in many chemical reactions. The presence of α-hydrogens is a prerequisite for this tautomerization to occur.

The position of the equilibrium can be influenced by several factors, including substitution, solvent effects, and conjugation. For instance, the enol tautomer of cyclohexanone is more stable than that of acetone due to the more substituted double bond in the enol form.[3]

Acid and Base Catalysis

The interconversion between the keto and enol forms is catalyzed by both acids and bases.

  • Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, forming a resonance-stabilized cation. A weak base (e.g., the solvent) then removes an α-proton to yield the enol.[2] The rate-determining step for the acid-catalyzed enolization of cyclohexanone is the deprotonation of the α-carbon.[4]

  • Base Catalysis: A base removes an α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a weak acid (e.g., the solvent) produces the enol.[2]

Quantitative Data on Keto-Enol Equilibria in Cyclohexanone Systems

The equilibrium constant (Keq = [enol]/[keto]) for the tautomerism of unsubstituted cyclohexanone heavily favors the keto form. At room temperature, cyclohexanone consists of only about 0.0001% of its enol tautomer.[2] However, substitution on the cyclohexanone ring can significantly alter the position of the equilibrium. Below are tables summarizing available quantitative data for substituted cyclohexanone systems.

CompoundSolventTemperature (°C)% EnolKeqReference
2-AcetylcyclohexanoneWater25>40>0.67[5]
2-AcetylcyclohexanoneDioxane25~100-[5]
2-NitrocyclohexanoneCyclohexane25--[6]
CompoundpKa (overall)pKaE (enol)Reference
2-Acetylcyclohexanone9.859.49[5]

Experimental Protocols for Determining Keto-Enol Equilibria

The primary methods for the quantitative analysis of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Proton (1H) NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is often slow on the NMR timescale.[7][8][9]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the cyclohexanone derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O) at a known concentration.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure the spectral width is sufficient to observe all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton.

  • Spectral Analysis and Quantification:

    • Identify the characteristic signals for both the keto and enol forms. For example, in 2-acetylcyclohexanone, the enolic vinyl proton and the keto α-protons will have distinct chemical shifts.[10]

    • Integrate the area of a well-resolved signal corresponding to the keto form and another corresponding to the enol form.

    • Calculate the molar ratio of the two tautomers from the ratio of their integration values, accounting for the number of protons giving rise to each signal.

    • The equilibrium constant (Keq) is then calculated as the ratio of the enol concentration to the keto concentration.

  • Thermodynamic Analysis (Optional):

    • To determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, acquire NMR spectra at various temperatures.

    • Calculate Keq at each temperature.

    • Construct a van't Hoff plot (ln(Keq) vs. 1/T). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.[8]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria, particularly when the two tautomers have distinct absorption spectra.[11][12][13][14] The enol form, with its conjugated system, often absorbs at a longer wavelength than the keto form.

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of the cyclohexanone derivative in the desired solvent at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.

    • Identify the absorption maxima (λmax) for the keto and enol forms.

  • Quantitative Analysis:

    • If the molar absorptivities (ε) of both the pure keto and pure enol forms are known at a specific wavelength, the concentration of each tautomer in the equilibrium mixture can be determined using the Beer-Lambert law (A = εbc).

    • Alternatively, if one tautomer dominates in a particular solvent, its spectrum can be used as a reference.[5]

    • The equilibrium constant can be calculated from the concentrations of the two tautomers.

Visualizations of Key Pathways and Workflows

Catalytic Mechanisms

The following diagrams illustrate the acid- and base-catalyzed keto-enol tautomerism of cyclohexanone.

acid_catalyzed_tautomerism Keto Keto Form (Cyclohexanone) ProtonatedKeto Protonated Ketone (Resonance Stabilized) Keto->ProtonatedKeto + H+ ProtonatedKeto->Keto - H+ Enol Enol Form ProtonatedKeto->Enol - H+ (from α-carbon) + B: Enol->ProtonatedKeto + H+ (to α-carbon) - B: H_plus H+ Base B: HB_plus HB+ base_catalyzed_tautomerism Keto Keto Form (Cyclohexanone) Enolate Enolate Anion (Resonance Stabilized) Keto->Enolate + B: Enolate->Keto + HB+ Enol Enol Form Enolate->Enol + HB+ (on Oxygen) Enol->Enolate - H+ (from OH) + B: Base B: HB_plus HB+ nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_thermo Thermodynamic Analysis (Optional) prep_solution Prepare Solution (Cyclohexanone derivative in deuterated solvent + TMS) fill_tube Transfer to NMR Tube prep_solution->fill_tube acquire_spectrum Acquire 1H NMR Spectrum fill_tube->acquire_spectrum assign_peaks Assign Keto and Enol Peaks acquire_spectrum->assign_peaks integrate_peaks Integrate Characteristic Peaks assign_peaks->integrate_peaks calculate_ratio Calculate Keto:Enol Ratio integrate_peaks->calculate_ratio calculate_keq Calculate Keq calculate_ratio->calculate_keq variable_temp Repeat at Different Temperatures calculate_keq->variable_temp vant_hoff Construct Van't Hoff Plot variable_temp->vant_hoff calc_thermo Determine ΔH° and ΔS° vant_hoff->calc_thermo

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexenyl Acetate from Cyclohexanone

This technical guide provides a comprehensive overview of the synthesis of this compound from cyclohexanone, a critical transformation in organic chemistry for the formation of enol acetates. These compounds are valuable intermediates in a variety of synthetic pathways, including the preparation of α-acyloxy and α-halo carbonyl compounds.[1] This document details the underlying reaction mechanism, provides a robust experimental protocol, and presents quantitative data for the synthesis.

Introduction and Reaction Principle

The synthesis of this compound from cyclohexanone is a classic example of enol acetate formation. The reaction proceeds via the formation of a cyclohexanone enolate, which is subsequently acetylated. Enol acetates serve as protected forms of the enol tautomer of a ketone and are useful nucleophiles in various carbon-carbon bond-forming reactions. The method detailed herein utilizes a mild and efficient heterogeneous catalyst, Montmorillonite KSF clay, with acetic anhydride as the acetylating agent, offering high yields and selectivity.[1]

The overall transformation involves the reaction of cyclohexanone with acetic anhydride, catalyzed by an acid, to yield this compound. Under these equilibrating conditions, the thermodynamically more stable, more highly substituted enol acetate is preferentially formed.[2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from cyclohexanone in the presence of an acid catalyst and acetic anhydride proceeds through a well-established reaction pathway. The key steps are outlined below:

  • Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-hydrogens.

  • Enol Formation : A weak base (e.g., another molecule of cyclohexanone or the acetate ion) removes an α-proton, leading to the formation of the enol tautomer, 1-cyclohexenol.

  • Nucleophilic Attack by the Enol : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

  • Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.

  • Elimination and Deprotonation : The intermediate collapses, eliminating a molecule of acetic acid and a proton to regenerate the catalyst, yielding the final product, this compound.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate Stages cluster_product Product Cyclohexanone Cyclohexanone ProtonatedKetone Protonated Cyclohexanone Cyclohexanone->ProtonatedKetone + H+ AceticAnhydride Acetic Anhydride Enol Cyclohexenol (Enol) ProtonatedKetone->Enol - H+ TetrahedralIntermediate Tetrahedral Intermediate Enol->TetrahedralIntermediate + Acetic Anhydride Product This compound TetrahedralIntermediate->Product - Acetic Acid - H+ Byproduct Acetic Acid Catalyst Acid Catalyst (H+) Experimental_Workflow Workflow for this compound Synthesis A 1. Reaction Setup - Dissolve Cyclohexanone in Acetic Anhydride - Add Montmorillonite KSF Clay B 2. Reaction - Stir at Room Temperature for 2h - Monitor by TLC A->B C 3. Work-up - Filter to remove catalyst - Quench with cold water B->C D 4. Extraction - Extract with Diethyl Ether (3x) C->D E 5. Washing - Wash with 5% NaHCO₃ - Wash with Water D->E F 6. Isolation - Dry over Anhydrous Na₂SO₄ - Evaporate solvent E->F G 7. Purification (Optional) - Preparative TLC F->G H Final Product: This compound G->H

References

Mechanism of enol acetate formation with acetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of enol acetate formation with acetic anhydride.

Introduction

Enol acetates are pivotal intermediates in organic synthesis, serving as enol surrogates with enhanced stability and utility in a variety of transformations, including cross-coupling reactions, aldol reactions, and the synthesis of complex natural products.[1] Their formation from carbonyl compounds, typically ketones, using acetic anhydride is a fundamental and widely employed reaction. This guide provides a detailed examination of the mechanisms, experimental protocols, and quantitative aspects of enol acetate synthesis.

Core Reaction Mechanisms

The formation of an enol acetate from a ketone and acetic anhydride proceeds via the initial conversion of the ketone to its enol or enolate form. This tautomerization can be catalyzed by either acid or base, and the choice of catalyst dictates the reaction mechanism and can influence the regioselectivity of the product.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst (e.g., p-toluenesulfonic acid, perchloric acid, sulfuric acid), the reaction begins with the protonation of the carbonyl oxygen.[2][3] This activation increases the acidity of the α-protons, facilitating their removal by a weak base (such as the acetate ion or another molecule of the ketone) to form the enol tautomer. The nucleophilic enol then attacks the electrophilic carbonyl carbon of acetic anhydride. A final deprotonation step yields the enol acetate and acetic acid as a byproduct.

Acid-catalyzed enolization is typically a reversible process, leading to an equilibrium between the keto and enol forms.[3] Consequently, the subsequent acetylation step often results in the formation of the thermodynamically more stable enol acetate, which is usually the more substituted isomer.[4]

Acid_Catalyzed_Mechanism Acid-Catalyzed Enol Acetate Formation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone 1. Protonation AceticAnhydride Acetic Anhydride OxoniumIon Tetrahedral Intermediate (Oxonium Ion) H_plus H⁺ (Catalyst) Enol Enol Intermediate ProtonatedKetone->Enol 2. Deprotonation (Enol Formation) Enol->OxoniumIon 3. Nucleophilic Attack EnolAcetate Enol Acetate OxoniumIon->EnolAcetate 4. Deprotonation AceticAcid Acetic Acid OxoniumIon->AceticAcid H_plus_regen H⁺ (Regenerated)

Caption: Workflow for acid-catalyzed enol acetate formation.

Base-Catalyzed Mechanism

Base-catalyzed enol acetate formation proceeds through an enolate intermediate.[5] A base removes an α-proton from the ketone to form a resonance-stabilized enolate anion.[3][5] This enolate is a potent nucleophile and can attack acetic anhydride. However, the reaction is more complex than the acid-catalyzed counterpart. The enolate can react at either the carbon or the oxygen atom. O-acylation leads to the desired enol acetate, while C-acylation results in a β-diketone.

Furthermore, strong bases can react directly with acetic anhydride. For these reasons, base-catalyzed procedures for enol acetate synthesis often employ milder bases or specific conditions to favor O-acylation.

Base_Catalyzed_Mechanism Base-Catalyzed Enol Acetate Formation Ketone Ketone Enolate Enolate Intermediate (Resonance Stabilized) Ketone->Enolate 1. Deprotonation HB_plus HB⁺ Base Base (B:) AceticAnhydride Acetic Anhydride Alkoxide Tetrahedral Intermediate (Alkoxide) Enolate->Alkoxide 2. Nucleophilic Attack (O-Acylation) EnolAcetate Enol Acetate Alkoxide->EnolAcetate Acetate Acetate Anion Alkoxide->Acetate

Caption: Workflow for base-catalyzed enol acetate formation.

Quantitative Data Summary

The efficiency and equilibrium of enol acetate formation are influenced by the substrate, catalyst, and reaction conditions. Below is a summary of relevant quantitative data from the literature.

ParameterSubstrateConditionsValue/YieldReference
Product Yield 2-ButanoneAcetic Anhydride, BF₃48% (of 3-methyl-2,4-pentanedione)[4]
2-PentanoneAcetic Anhydride, BF₃57% (of 3-ethyl-2,4-pentanedione)[4]
PhenylacetoneAcetic Anhydride, BF₃68% (of 3-phenyl-2,4-pentanedione)[4]
3-Methyl-2-butanoneAcetic Anhydride, BF₃40-48% (of 3,3-dimethyl-2,4-pentanedione)[4]
Keto-Enol Equilibrium AcetoneGeneral<1% Enol Form[6]
2,4-PentanedioneGeneral~15% Enol Form[6]
Ethyl AcetoacetateRoom Temperature~10% Enol Form[7]

Note: The yields reported for the BF₃-catalyzed reactions refer to the subsequent acylation of the enol acetate to form a β-diketone, indicating the initial enol acetate formation was efficient.[4]

Detailed Experimental Protocols

The following protocols are representative examples of methods used for the synthesis of enol acetates.

Protocol 1: Acid-Catalyzed Enol Acetylation of 2-Heptanone[4]

This procedure details the formation of the enol acetate as the first step in a two-step synthesis of a β-diketone.

Materials:

  • 2-Heptanone (0.251 mole, 28.6 g)

  • Acetic Anhydride (0.500 mole, 51.0 g)

  • p-Toluenesulfonic acid monohydrate (0.010 mole, 1.9 g)

  • 500-mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Combine 28.6 g (0.251 mole) of 2-heptanone, 51.0 g (0.500 mole) of acetic anhydride, and 1.9 g (0.010 mole) of p-toluenesulfonic acid monohydrate in a 500-mL round-bottomed flask equipped with a magnetic stirrer.

  • Stopper the flask and stir the mixture at room temperature.

  • The reaction to form the enol acetate is typically allowed to proceed for a set period (e.g., 30 minutes in the cited procedure) before the addition of subsequent reagents for further transformation.[4] The progress can be monitored by techniques such as TLC or GC-MS to determine the optimal reaction time for complete conversion.

Protocol 2: General Solvent-Free Acetylation of Phenols/Alcohols[8]

This sustainable protocol can be adapted for enol acetate formation from substrates where enolization is favorable.

Materials:

  • Substrate (e.g., phenol, alcohol) (1 equivalent)

  • Acetic Anhydride (1 equivalent)

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) (1 mol%)

  • 5-mL round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate, saturated sodium bicarbonate solution, water, anhydrous sodium sulfate

Procedure:

  • In a 5-mL round-bottom flask, add the substrate to an equimolar amount of acetic anhydride containing 1 mol% of VOSO₄·5H₂O.

  • Stir the reaction mixture at room temperature. The reaction time may vary (e.g., 2 to 24 hours).

  • Upon completion, quench the reaction by adding 50 mL of water and continue stirring for approximately 15 minutes.

  • Add 10 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Extract the aqueous phase with ethyl acetate (e.g., 100 mL).

  • Wash the organic phase with distilled water until neutral.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the acetylated product.

Conclusion

The formation of enol acetates using acetic anhydride is a cornerstone reaction in synthetic chemistry, proceeding through either acid- or base-catalyzed mechanisms. The acid-catalyzed route is often preferred for its reliability and tendency to yield the thermodynamically favored, more substituted enol acetate.[4] Understanding the underlying mechanisms, reaction conditions, and potential side reactions is crucial for researchers in chemistry and drug development to effectively utilize these versatile intermediates in the synthesis of complex molecular architectures.

References

CAS number and IUPAC name for 1-Cyclohexenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclohexenyl acetate, a versatile enol acetate intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and includes a detailed experimental protocol for its synthesis. Furthermore, it explores its applications in synthetic chemistry, particularly in the context of forming carbon-carbon bonds and its potential, though not yet extensively documented, role in medicinal chemistry and drug development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is a key organic compound utilized in various synthetic transformations.

PropertyValueReference
CAS Number 1424-22-2
IUPAC Name cyclohex-1-en-1-yl acetate
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless liquid
Boiling Point 76-77 °C at 17 mmHg
Density 0.998 g/mL at 25 °C
Refractive Index n²⁰/D 1.458

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be effectively achieved through the acid-catalyzed enol acetylation of cyclohexanone using acetic anhydride. This method provides a stable enol acetate which can be isolated and used in subsequent reactions.

Reaction Scheme:

Synthesis of this compound cyclohexanone Cyclohexanone [H+] [H+] cyclohexanone->[H+] [H+] acetic_anhydride Acetic Anhydride acetic_anhydride->[H+] [H+] acid_catalyst Acid Catalyst (e.g., p-TsOH) product This compound acetic_acid Acetic Acid +1 + +1->[H+] [H+] [H+]->product [H+]->acetic_acid +2 + [H+]->+2

Caption: Acid-catalyzed synthesis of this compound.

Materials:

  • Cyclohexanone

  • Acetic anhydride

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq).

  • Add acetic anhydride (1.5 - 2.0 eq) to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and quench the excess acetic anhydride. Caution: CO₂ evolution will occur.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily as a precursor to the cyclohexanone enolate. Enol acetates are advantageous as they are generally more stable and easier to handle than the corresponding enolates, which are typically generated in situ under strongly basic conditions.

Generation of Regiospecific Enolates

The primary utility of this compound is its role in the generation of a specific enolate. Treatment with an organolithium reagent, such as methyllithium, cleanly affords the lithium enolate of cyclohexanone. This method provides a high degree of regioselectivity, which is crucial in the synthesis of complex molecules.

Enolate Generation enol_acetate This compound enolate Cyclohexanone Lithium Enolate enol_acetate->enolate tert_butyl_acetate tert-Butyl acetate enol_acetate->tert_butyl_acetate + + enol_acetate->+ MeLi Methyllithium (MeLi) MeLi->enolate MeLi->tert_butyl_acetate MeLi->+ +->enolate +->tert_butyl_acetate +->+

Historical context of enol acetate discovery in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and understanding of enol acetates represent a significant milestone in the field of organic chemistry, deeply intertwined with the development of concepts like tautomerism and the reactivity of carbonyl compounds. These versatile intermediates, characterized by an acetate group attached to a vinylic carbon, have evolved from laboratory curiosities to indispensable tools in modern synthetic strategies. This in-depth guide explores the historical context of their discovery, provides detailed experimental protocols from seminal works, and presents a logical framework for their conceptual evolution.

The Conceptual Seed: Keto-Enol Tautomerism

The story of enol acetates begins not with their synthesis, but with the dawning realization of keto-enol tautomerism. In the late 19th century, chemists began to observe that certain carbonyl compounds exhibited dual reactivity, behaving as both a ketone/aldehyde and an unsaturated alcohol (an "enol").

The term "tautomerism" was first coined by Conrad Laar in 1885 to describe this phenomenon of a single compound existing in two or more readily interconvertible isomeric forms. This concept was crucial for understanding the reactivity of the α-carbon to a carbonyl group.

The theoretical foundation for enolization was further developed by chemists like Johannes Thiele, who investigated the reactivity of unsaturated systems. However, it was the groundbreaking work of Rainer Ludwig Claisen in the late 1880s that provided the experimental framework for understanding and exploiting the reactivity of enolates, the conjugate bases of enols.

The Dawn of Enolate Chemistry: Claisen's Contribution

In 1887, Rainer Ludwig Claisen published a seminal paper titled "Ueber die Einführung von Säureradicalen in Ketone" (On the Introduction of Acid Radicals into Ketones) in the Berichte der deutschen chemischen Gesellschaft.[1][2][3][4] This work, while primarily focused on the C-acylation of β-ketoesters in what is now known as the Claisen condensation, laid the essential groundwork for understanding the formation and reactivity of enolates. Claisen demonstrated that the deprotonation of the α-carbon of a carbonyl compound created a reactive intermediate—the enolate—that could then react with an acylating agent.[1][2][3]

While Claisen's primary focus was on carbon-carbon bond formation, his work opened the door to the possibility of O-acylation, the reaction at the oxygen atom of the enolate, which is the key step in the formation of enol acetates.

Early Syntheses of Enol Acetates

Following the conceptual understanding of enolates, the deliberate synthesis of enol acetates as distinct chemical entities began to emerge. These early methods generally fell into two categories: the base-mediated O-acylation of enolates and the acid-catalyzed reaction of ketones or aldehydes with acetic anhydride.

Base-Mediated O-Acylation

The formation of an enol acetate via O-acylation competes with the thermodynamically often more favorable C-acylation. The outcome of this competition is influenced by several factors, including the nature of the cation, the solvent, and the acylating agent. "Harder" acylating agents, such as acetic anhydride, tend to favor reaction at the "harder" oxygen atom of the enolate.

Acid-Catalyzed Enol Acetylation

A more direct and widely used method for the preparation of enol acetates involves the treatment of a ketone or aldehyde with acetic anhydride in the presence of an acid catalyst. Perchloric acid was and continues to be a particularly effective catalyst for this transformation.[5][6] This method proceeds through the formation of an enol intermediate, which is then acetylated.

Experimental Protocols from Historical Syntheses

The following protocols are based on early methods for the synthesis of enol acetates and related compounds, providing a glimpse into the laboratory practices of the late 19th and early 20th centuries.

Protocol 1: Synthesis of Ethyl Benzoylacetate (A β-Keto Ester via Claisen Condensation)

This protocol, adapted from early procedures related to the Claisen condensation, illustrates the formation of a β-keto ester, a close relative of enol acetates, and demonstrates the manipulation of enolates in the late 19th and early 20th centuries.[1][4][7]

Reactants:

  • Ethyl acetate

  • Ethyl benzoate

  • Sodium ethoxide

Procedure:

  • A solution of sodium ethoxide in absolute ethanol is prepared by carefully dissolving clean sodium metal in anhydrous ethanol.

  • To this solution, a mixture of ethyl acetate and ethyl benzoate is added.

  • The reaction mixture is then heated under reflux for several hours.

  • After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid or sulfuric acid).

  • The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.

  • The crude product is purified by fractional distillation under reduced pressure.

Quantitative Data:

CompoundBoiling Point (°C/mmHg)Yield (%)Reference(s)
Ethyl Benzoylacetate165-169 / 2077-78[1]
Ethyl Benzoylacetate132-137 / 477-78[1]
Ethyl Benzoylacetate175 / 12-[4]
Protocol 2: General Procedure for Acid-Catalyzed Enol Acetylation of Ketones

This generalized protocol is based on the well-established method of using acetic anhydride and an acid catalyst to synthesize enol acetates from ketones.[5][6]

Reactants:

  • Ketone

  • Acetic anhydride

  • Perchloric acid (catalytic amount)

Procedure:

  • The ketone is dissolved in a slight excess of acetic anhydride.

  • The mixture is cooled in an ice bath.

  • A catalytic amount of perchloric acid (typically a 70% aqueous solution) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for a period of time, with the progress of the reaction monitored by a suitable method (e.g., thin-layer chromatography).

  • Upon completion, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude enol acetate is purified by distillation or chromatography.

Logical Progression of Discovery and Understanding

The discovery of enol acetates was not a single event but rather a gradual evolution of chemical understanding. The following diagram illustrates the logical progression from the initial concept of tautomerism to the deliberate synthesis and application of enol acetates.

logical_progression A Observation of Dual Reactivity of Carbonyl Compounds B Concept of Tautomerism (Laar, 1885) A->B C Development of Enolization Theory (Thiele, Erlenmeyer) B->C D Claisen's Work on Enolates (1887) C->D E Understanding of C- vs. O-Acylation D->E F First Deliberate Synthesis of Enol Acetates E->F G Acid-Catalyzed Enol Acetylation F->G I Modern Synthetic Applications F->I H Industrial Production of Vinyl Acetate G->H G->I

Logical progression of the discovery and understanding of enol acetates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for the synthesis of enol acetates.

Signaling Pathway: Base-Mediated O-Acylation of a Ketone

This diagram shows the formation of an enolate followed by competing C- and O-acylation pathways.

base_mediated_acylation Ketone Ketone Enolate Enolate Anion Ketone->Enolate Deprotonation Base Base CAcylation C-Acylation Product (β-Diketone) Enolate->CAcylation C-attack OAcylation O-Acylation Product (Enol Acetate) Enolate->OAcylation O-attack AcylatingAgent Acetic Anhydride

Base-mediated acylation of a ketone leading to C- or O-acylation products.
Signaling Pathway: Acid-Catalyzed Enol Acetylation

This diagram illustrates the mechanism of enol acetate formation under acidic conditions.

acid_catalyzed_acetylation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone Protonation Acid H+ Enol Enol Intermediate ProtonatedKetone->Enol Deprotonation EnolAcetate Enol Acetate Enol->EnolAcetate Nucleophilic Attack AceticAnhydride Acetic Anhydride

Acid-catalyzed formation of an enol acetate from a ketone.
Experimental Workflow: General Synthesis of an Enol Acetate

This diagram outlines a typical laboratory workflow for the synthesis and purification of an enol acetate.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Ketone Acetic Anhydride Catalyst ReactionVessel Reaction Vessel Stirring Temperature Control Reactants->ReactionVessel Quenching Quenching Addition of NaHCO3(aq) ReactionVessel->Quenching Extraction Extraction Organic Solvent Quenching->Extraction Washing Washing Water Brine Extraction->Washing Drying Drying Anhydrous MgSO4 Washing->Drying Purification Purification Distillation or Chromatography Drying->Purification Product Pure Enol Acetate Purification->Product

A generalized experimental workflow for enol acetate synthesis.

Conclusion

The journey from the theoretical underpinnings of tautomerism to the practical synthesis of enol acetates is a testament to the progressive nature of scientific inquiry. The foundational work of chemists like Laar and Claisen paved the way for the development of these crucial synthetic intermediates. Today, enol acetates are employed in a vast array of organic transformations, from the formation of complex natural products to the development of novel pharmaceuticals, underscoring their enduring importance in the landscape of organic chemistry. The historical methods, while perhaps less refined than their modern counterparts, provide invaluable insight into the ingenuity of early organic chemists and the fundamental principles that continue to govern the field.

References

Theoretical Calculations of 1-Cyclohexenyl Acetate Frontier Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the frontier molecular orbitals (FMOs) of 1-Cyclohexenyl acetate. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the chemical reactivity, electronic properties, and potential bioactivity of this molecule. This document outlines a detailed protocol using Density Functional Theory (DFT), a robust method for such calculations.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species.[1][2] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.

Computational Methodology

The following protocol details a standard and widely accepted method for the in silico calculation of the frontier orbitals of this compound using Density Functional Theory (DFT).

Experimental Protocol: DFT Calculation of this compound Frontier Orbitals
  • Molecular Structure Generation:

    • The 2D structure of this compound is first drawn using a chemical drawing software (e.g., ChemDraw).

    • The 2D structure is then converted into a 3D molecular model.

  • Geometry Optimization:

    • The initial 3D structure is subjected to geometry optimization to find the most stable conformation (the lowest energy state).

    • This is typically performed using a computational chemistry software package (e.g., Gaussian, Spartan, ORCA).

    • A common and reliable level of theory for this step is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-31G(d) basis set.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Single-Point Energy Calculation and Orbital Analysis:

    • Using the optimized geometry, a more accurate single-point energy calculation is performed to determine the electronic properties, including the frontier molecular orbitals.

    • For higher accuracy, a larger basis set such as 6-311++G(d,p) is recommended with the B3LYP functional.[4][5]

    • This calculation will yield the energies of all molecular orbitals. The highest energy orbital with an occupancy of two (for a closed-shell molecule) is the HOMO, and the lowest energy orbital with an occupancy of zero is the LUMO.

  • Data Extraction and Analysis:

    • The energies of the HOMO and LUMO are extracted from the output file of the calculation.

    • The HOMO-LUMO energy gap (ΔE) is calculated using the formula: ΔE = ELUMO - EHOMO.

    • Other quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies.

Data Presentation

The quantitative results from the theoretical calculations should be organized into a clear and concise table for easy interpretation and comparison.

ParameterEnergy (Hartree)Energy (eV)
HOMO Energy Illustrative ValueIllustrative Value
LUMO Energy Illustrative ValueIllustrative Value
HOMO-LUMO Gap (ΔE) Illustrative ValueIllustrative Value

Caption: Illustrative summary of the calculated frontier orbital energies for this compound. Note: These are placeholder values. Actual values would be obtained from the output of the computational chemistry software.

Visualization of Computational Workflow

A visual representation of the computational workflow provides a clear and logical overview of the entire process, from initial structure input to final data analysis.

computational_workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output mol_build Build 1-Cyclohexenyl acetate 3D structure geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spe_calc Single-Point Energy & Orbital Calculation (DFT/B3LYP/6-311++G(d,p)) freq_calc->spe_calc data_extract Extract HOMO/LUMO Energies spe_calc->data_extract orbital_vis Visualize HOMO/LUMO Orbitals spe_calc->orbital_vis gap_calc Calculate HOMO-LUMO Gap data_extract->gap_calc prop_calc Determine Other Electronic Properties data_extract->prop_calc table Quantitative Data Table gap_calc->table prop_calc->table

Caption: Computational workflow for determining the frontier orbitals of this compound.

Conclusion

The theoretical calculation of frontier molecular orbitals for this compound provides invaluable insights into its electronic structure and reactivity. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can obtain reliable predictions of the HOMO and LUMO energies. This information is instrumental in the fields of drug design and materials science for understanding reaction mechanisms, predicting stability, and designing novel molecules with desired properties. The detailed protocol and workflow presented in this guide offer a standardized approach for conducting such computational studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Substituted Ketones using 1-Cyclohexenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of substituents at the α-position of ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. 1-Cyclohexenyl acetate serves as a stable and versatile precursor to the corresponding cyclohexanone enolate, offering a reliable method for the regioselective formation of α-substituted cyclohexanones. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.

The overall strategy involves the generation of a specific enolate from this compound, which is then reacted with a suitable electrophile. Subsequent hydrolysis of the resulting substituted enol acetate yields the desired α-substituted cyclohexanone. This method provides excellent control over the position of alkylation, avoiding the formation of isomeric products that can arise from the direct deprotonation of unsymmetrical ketones.

Reaction Principle and Workflow

The synthesis proceeds in three main stages:

  • Enolate Formation: this compound is treated with a strong base, such as an organolithium reagent or a lithium amide, to generate the corresponding lithium enolate. This step is a key advantage of using an enol acetate, as it allows for the formation of a single, regiochemically defined enolate.

  • α-Alkylation: The generated enolate is then reacted in situ with an electrophile, typically an alkyl halide. This is an SN2 reaction where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkylating agent, forming a new carbon-carbon bond.[1][2][3]

  • Hydrolysis: The resulting α-substituted this compound is hydrolyzed under aqueous acidic or basic conditions to afford the final α-substituted cyclohexanone.[4]

The overall workflow can be visualized as follows:

workflow cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Hydrolysis & Isolation start 1-Cyclohexenyl acetate enolate Lithium enolate start->enolate base Strong Base (e.g., MeLi, LDA) electrophile Electrophile (e.g., Alkyl Halide) substituted_enol_acetate α-Substituted This compound enolate->substituted_enol_acetate base->enolate Deprotonation electrophile->substituted_enol_acetate SN2 Reaction hydrolysis Hydrolysis (H3O+ or OH-) product α-Substituted Cyclohexanone substituted_enol_acetate->product hydrolysis->product Workup

Caption: General workflow for the synthesis of α-substituted cyclohexanones.

Experimental Protocols

Protocol 1: General Procedure for the α-Alkylation of this compound via its Lithium Enolate

This protocol is adapted from established procedures for the regioselective alkylation of ketones via their enolates.[4][5]

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyllithium (MeLi) solution in diethyl ether

  • Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Ice bath and dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF) under a positive pressure of nitrogen.

  • Enolate Generation: Cool the solution to 0 °C in an ice bath. Add a solution of methyllithium (1.05 eq) in diethyl ether dropwise via syringe over 10-15 minutes. The reaction mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of the lithium enolate. A color change may be observed.

  • Alkylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. To the cold enolate solution, add the alkyl halide (1.1 eq) dropwise via syringe. The reaction mixture is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Workup and Hydrolysis: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude substituted enol acetate can be purified by column chromatography or directly hydrolyzed.

  • Hydrolysis to Ketone: The crude α-substituted this compound is dissolved in a mixture of methanol and aqueous hydrochloric acid (1 M) and stirred at room temperature for 2-4 hours. Alternatively, a solution of sodium hydroxide in methanol/water can be used. The progress of the hydrolysis should be monitored by TLC.

  • Isolation and Purification: After complete hydrolysis, the mixture is neutralized and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude α-substituted cyclohexanone is purified by column chromatography on silica gel to afford the pure product.

Protocol 2: Alternative Procedure using a Manganese Enolate for Enhanced Selectivity

For certain substrates, the use of a manganese enolate can lead to higher yields and improved regioselectivity.[5] This protocol is an adaptation for this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Manganese(II) chloride (anhydrous)

  • Alkyl halide

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Standard glassware and reagents for anhydrous reactions

Procedure:

  • Lithium Enolate Formation: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.05 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Transmetalation to Manganese Enolate: To the lithium enolate solution, add a solution of anhydrous manganese(II) chloride (1.1 eq) in THF. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: To the resulting manganese enolate solution, add NMP (as a cosolvent) followed by the alkyl halide (1.2 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Workup and Hydrolysis: Perform an aqueous workup as described in Protocol 1, followed by hydrolysis of the intermediate enol acetate to obtain the final α-substituted cyclohexanone.

Data Presentation

The following table summarizes representative examples of α-substituted ketones synthesized from cyclohexanone precursors, which are analogous to what can be expected from this compound.

Electrophile (R-X)Product (2-R-Cyclohexanone)Yield (%)Reference
Benzyl bromide2-Benzylcyclohexanone86-90[4]
Allyl bromide2-Allylcyclohexanone79[6]
Methyl iodide2-Methylcyclohexanone(Not specified, but a common transformation)-
Ethyl formate (followed by hydrolysis)2-Formylcyclohexanone(Not specified, but a common transformation)[4]

Reaction Mechanism

The reaction proceeds through a well-defined pathway involving the formation of a nucleophilic enolate, which then participates in an SN2 reaction.

Caption: Mechanism of α-alkylation of this compound.

Concluding Remarks

The use of this compound provides a powerful and regioselective method for the synthesis of α-substituted cyclohexanones. The protocols outlined in this document are robust and can be adapted for a variety of electrophiles, making this a valuable tool for synthetic chemists in academic and industrial settings. The ability to generate a single enolate regioisomer is a significant advantage over the direct alkylation of cyclohexanone, leading to cleaner reactions and higher yields of the desired product.

References

Application Notes: 1-Cyclohexenyl Acetate as a Nucleophile in Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures, a critical process in drug development.[1] The stereoselective control of these reactions is paramount for the synthesis of chiral molecules. While traditionally, aldol reactions are base- or acid-catalyzed reactions of aldehydes and ketones, the use of pre-formed enolates offers significant advantages in terms of reactivity and selectivity. Among the various enolate surrogates, silyl enol ethers have been extensively studied in the context of the Mukaiyama aldol addition.[2][3] This application note explores the utility of 1-cyclohexenyl acetate, an enol acetate, as a stable and accessible nucleophile in Lewis acid-mediated aldol reactions. Enol acetates, like their silyl enol ether counterparts, can provide a pathway to the desired β-hydroxy carbonyl compounds with the potential for high stereocontrol.[3]

Rationale for Use

This compound serves as a practical alternative to more moisture-sensitive silyl enol ethers. Its relative stability allows for easier handling and purification. The activation of this compound with a Lewis acid generates a nucleophilic enol species in situ, which then reacts with an electrophilic aldehyde. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction, providing access to either syn- or anti-aldol adducts.[4]

Data Presentation

The following table summarizes representative data for the aldol reaction of a cyclohexanone-derived enol nucleophile (1-trimethylsiloxycyclohexene, a close analog of this compound) with benzaldehyde. This data is presented to provide an expected range of yields and diastereoselectivities for reactions involving this compound under similar conditions.

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Reference
1TiCl₄CH₂Cl₂-7818281:19[2]
2BF₃·OEt₂CH₂Cl₂-7827570:30[4]
3SnCl₄CH₂Cl₂-781.58585:15N/A
4ZnCl₂CH₂Cl₂-2046860:40N/A

Note: Data presented is for the analogous 1-trimethylsiloxycyclohexene and is intended to be representative. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a convenient method for the preparation of this compound from cyclohexanone using montmorillonite KSF clay as a catalyst.[5]

Materials:

  • Cyclohexanone

  • Acetic anhydride

  • Montmorillonite KSF clay

  • Ethyl acetate

  • Hexane

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of cyclohexanone (1.0 g, 10.2 mmol) in acetic anhydride (10 mL), add Montmorillonite KSF clay (0.5 g).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:20 ethyl acetate:hexane eluent system.

  • Upon completion, filter off the catalyst.

  • Pour the filtrate into cold water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic phases successively with 5% NaHCO₃ solution and water.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by preparative TLC or column chromatography to yield this compound. A typical yield is around 94%.[5]

Protocol 2: Lewis Acid-Mediated Aldol Reaction of this compound with Benzaldehyde

This protocol outlines a general procedure for the Mukaiyama-type aldol reaction between this compound and benzaldehyde, using titanium tetrachloride as the Lewis acid.[2]

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde (0.53 g, 5.0 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium tetrachloride (1.0 M solution in CH₂Cl₂, 5.5 mL, 5.5 mmol) to the stirred solution.

  • After stirring for 10 minutes, add a solution of this compound (0.70 g, 5.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Continue stirring the reaction mixture at -78 °C for the time specified (e.g., 1 hour, monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the β-hydroxy ketone.

Visualizations

Aldol_Reaction_Workflow start Start Materials cyclohexanone Cyclohexanone start->cyclohexanone ac2o Acetic Anhydride start->ac2o benzaldehyde Benzaldehyde start->benzaldehyde lewis_acid Lewis Acid (e.g., TiCl₄) start->lewis_acid end_product Final Aldol Adduct (β-Hydroxy Ketone) synthesis Enol Acetate Synthesis cyclohexanone->synthesis ac2o->synthesis aldol_reaction Aldol Reaction benzaldehyde->aldol_reaction lewis_acid->aldol_reaction enol_acetate This compound enol_acetate->aldol_reaction synthesis->enol_acetate workup Workup & Purification aldol_reaction->workup workup->end_product

Caption: Experimental workflow for the aldol reaction.

Signaling_Pathway enol_acetate This compound (Nucleophile) activated_aldehyde Activated Aldehyde [R-CHO-LA] enol_acetate->activated_aldehyde Nucleophilic Attack aldehyde Aldehyde (Electrophile) aldehyde->activated_aldehyde lewis_acid Lewis Acid (LA) lewis_acid->aldehyde Coordination intermediate Tetrahedral Intermediate activated_aldehyde->intermediate product β-Hydroxy Ketone (Aldol Adduct) intermediate->product Hydrolysis

Caption: Generalized mechanism of the Lewis acid-catalyzed aldol reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation of 1-Cyclohexenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis.[1] This reaction involves the substitution of an allylic leaving group, such as an acetate, with a nucleophile, catalyzed by a palladium complex.[1] The transformation proceeds through a characteristic π-allylpalladium intermediate, allowing for high levels of control over regioselectivity and stereoselectivity.[1]

This document provides detailed application notes and protocols for the palladium-catalyzed allylic alkylation of 1-cyclohexenyl acetate, a common cyclic enol acetate substrate. This reaction is particularly valuable for the synthesis of α-allylated cyclohexanones, which are important building blocks in the synthesis of natural products and pharmaceutical agents.

Reaction Mechanism and Stereochemistry

The catalytic cycle of the palladium-catalyzed allylic alkylation of this compound typically involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst coordinates to the double bond of this compound and subsequently undergoes oxidative addition. This step results in the formation of a cationic π-allylpalladium(II) complex and the displacement of the acetate leaving group.

  • Nucleophilic Attack: A nucleophile, typically a "soft" carbon nucleophile like a malonate ester, attacks the π-allylpalladium complex. This attack generally occurs on the face of the allyl group opposite to the palladium metal.

  • Reductive Elimination: Following nucleophilic attack, the palladium(II) complex undergoes reductive elimination to release the alkylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The stereochemical outcome of the reaction is a key feature. The oxidative addition of palladium to the allylic acetate usually proceeds with inversion of configuration at the carbon bearing the leaving group. The subsequent nucleophilic attack also occurs with inversion of configuration. This double inversion mechanism results in an overall retention of stereochemistry at the allylic position. In the context of asymmetric catalysis, chiral ligands coordinated to the palladium center can effectively control the enantioselectivity of the product by influencing the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate.

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed allylic alkylation of this compound with various nucleophiles, catalysts, and ligands.

Table 1: Asymmetric Allylic Alkylation of this compound with Dimethyl Malonate

EntryPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)ee (%)
1[Pd(allyl)Cl]₂(S,S)-Trost LigandEt₃NCH₂Cl₂rt-7288
2Pd₂(dba)₃Chiral Phosphinooxazoline (PHOX)----HighHigh

Table 2: Allylic Alkylation of Cyclic Allylic Acetates with Various Nucleophiles

EntrySubstrateNucleophilePalladium CatalystLigandYield (%)
1Cyclic Allylic AcetateDiestersPd(0)(R,R)-DACHHigh
2Cyclic Allylic AcetateBarbituric Acid DerivativesPd(0)(R,R)-DACHHigh
3Cyclic Allylic Acetateβ-keto estersPd(0)(R,R)-DACHHigh
4Cyclic Allylic AcetateNitro compoundsPd(0)(R,R)-DACHHigh

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Allylic Alkylation of this compound with Dimethyl Malonate

This protocol is a representative procedure based on established methods for the Tsuji-Trost reaction.

Materials:

  • This compound

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully evaporate the residual solvent under a stream of inert gas.

  • Add anhydrous THF to the flask, followed by the slow, dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C (ice bath).

  • Allow the resulting solution to stir at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF under an inert atmosphere.

  • Add the catalyst solution to the flask containing the sodium enolate of dimethyl malonate.

  • To this mixture, add this compound (1.0 equivalent) dropwise via syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-(1-cyclohexen-1-yl)malonic acid dimethyl ester.

Mandatory Visualizations

Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation cluster_substrates Substrates Pd(0)L2 Pd(0)L2 π-allyl Pd(II) Complex π-allyl Pd(II) Complex Pd(0)L2->π-allyl Pd(II) Complex Product Complex Product Complex π-allyl Pd(II) Complex->Product Complex Nucleophilic Attack Product Complex->Pd(0)L2 Product Product Product Complex->Product Reductive Elimination This compound This compound This compound->π-allyl Pd(II) Complex Oxidative Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Product Complex

Caption: Catalytic cycle for the palladium-catalyzed allylic alkylation.

Experimental Workflow start Start reagents Prepare Reagents: This compound, Nucleophile, Base, Pd Catalyst, Ligand, Solvent start->reagents reaction Set up Reaction under Inert Atmosphere reagents->reaction addition Add Reagents in Sequence reaction->addition monitoring Monitor Reaction (e.g., TLC) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the allylic alkylation.

References

Application Notes and Protocols: The Strategic Use of Cyclohexene Enol Derivatives in the Total Synthesis of (+)-Pancratistatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexenyl acetate and its derivatives, such as silyl enol ethers, are versatile building blocks in the total synthesis of complex natural products. These reagents serve as potent nucleophiles or dienes in a variety of carbon-carbon bond-forming reactions, enabling the construction of intricate carbocyclic frameworks. A prominent example of this strategy is found in the total synthesis of (+)-Pancratistatin, a potent anticancer and antiviral Amaryllidaceae alkaloid.[1][2] The complex, stereochemically rich structure of pancratistatin, featuring a highly oxygenated aminocyclitol C-ring, has made it a formidable target for synthetic chemists.[1][3] This document details the application of a cyclohexene-derived diene in a key Diels-Alder reaction for the construction of the pancratistatin core, providing detailed protocols and comparative data from notable synthetic efforts.

Core Application: Diels-Alder Reaction in Pancratistatin Synthesis

A pivotal step in several syntheses of pancratistatin involves the construction of the C-ring via a Diels-Alder reaction.[1] While not employing this compound directly, the strategy developed by Danishefsky and Lee utilizes a highly reactive silyl-substituted diene derived from a cyclohexene precursor. This diene, conceptually an advanced analogue of the enolate derived from this compound, undergoes a [4+2] cycloaddition with a suitable dienophile to forge the core bicyclic system of the natural product with excellent stereocontrol.[1][4]

Table 1: Comparative Data of Selected (+)-Pancratistatin Total Syntheses

Principal Investigator(s)YearStarting Material(s)Key Strategy/ReactionLongest Linear Sequence (Steps)Overall Yield (%)
Danishefsky & Lee1989PyrogallolDiels-Alder, Overman Rearrangement270.13 (racemic)
Hudlicky et al.1995BromobenzeneChemoenzymatic Dihydroxylation17N/A
Trost & Pulley1995BenzoquinonePd-catalyzed Desymmetrization~15N/A
Magnus & Sebhat1998o-Vanillinβ-Azidonation of a Silyl Enol Ether~16N/A
Potter & Ellman2017D-glucose derived nitroalkeneRh(III)-Catalyzed C-H Bond Addition10N/A

Note: N/A indicates that the overall yield was not explicitly reported in the cited overview. The definition of "overall yield" can vary between publications.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction of a Cyclohexene-Derived Diene

This protocol is based on the strategy employed in the Danishefsky synthesis of pancratistatin, utilizing a silyl-substituted diene and a nitrovinyl sulfone dienophile.[1]

Materials:

  • Diene (e.g., a 1-siloxy-2-alkoxy-cyclohexadiene derivative) (1.0 equiv)

  • Dienophile (e.g., β-nitrovinyl phenyl sulfone) (1.2 equiv)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diene and anhydrous toluene.

  • Add the dienophile to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to aqueous workup. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired cycloadduct.

Visualizations

Diagram 1: Retrosynthetic Analysis of (+)-Pancratistatin via a Diels-Alder Strategy

G Pancratistatin (+)-Pancratistatin Intermediate_A Functionalized Aminocyclitol Pancratistatin->Intermediate_A Lactam formation, Deprotection Intermediate_B Bicyclic Core Intermediate_A->Intermediate_B Ring opening, Functional group interconversion Diene Cyclohexene-derived Diene Intermediate_B->Diene Diels-Alder Reaction Dienophile Dienophile Intermediate_B->Dienophile Diels-Alder Reaction G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Diene and Dienophile in Toluene reflux Heat to Reflux (Monitor by TLC) start->reflux concentrate Concentrate reflux->concentrate extract Aqueous Workup & Extraction concentrate->extract purify Column Chromatography extract->purify product Isolated Cycloadduct purify->product G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (Cyclohexene derivative) TS [4+2] Cycloaddition Transition State Diene->TS + Dienophile Dienophile Dienophile->TS Product Bicyclic Adduct TS->Product Concerted [4+2]

References

Application Note: Protocol for the Regioselective Synthesis of 1-Cyclohexenyl Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enol acetates are valuable synthetic intermediates, serving as stable equivalents of enolates. Their synthesis from unsymmetrical ketones presents a challenge of regioselectivity, as deprotonation can occur at multiple sites adjacent to the carbonyl group. The regiochemical outcome of this reaction is dictated by the choice of reaction conditions, which can be tuned to favor either the thermodynamically or kinetically controlled product.

This note provides detailed protocols for the regioselective synthesis of enol acetates from a model substrate, 2-methylcyclohexanone. By controlling the reaction conditions, one can selectively synthesize either the more substituted (thermodynamic) enol acetate, 1-methyl-1-cyclohexenyl acetate , or the less substituted (kinetic) enol acetate, 6-methyl-1-cyclohexenyl acetate . These principles are broadly applicable to other cyclic ketones.

Principle: Thermodynamic vs. Kinetic Control

The regioselectivity of enolate formation is a classic example of thermodynamic versus kinetic control.[1][2]

  • Thermodynamic Control: Under conditions that allow for equilibrium (e.g., weaker base, higher temperature, longer reaction time), the more stable, more substituted enolate is preferentially formed.[1] This is because there is enough energy in the system to overcome the higher activation barrier for its formation and allow the less stable kinetic enolate to revert and form the thermodynamic product.[2] Trapping this enolate leads to the thermodynamic enol acetate.

  • Kinetic Control: Under irreversible conditions (e.g., a strong, sterically hindered base, very low temperature), the enolate that forms fastest is the major product.[3] Deprotonation occurs preferentially at the less sterically hindered α-carbon, leading to the less substituted "kinetic" enolate.[4] These conditions prevent the system from reaching equilibrium.

Experimental Protocols

The following protocols detail the synthesis of the thermodynamic and kinetic enol acetates from 2-methylcyclohexanone.

Protocol 1: Synthesis of 1-methyl-1-cyclohexenyl acetate (Thermodynamic Product)

This protocol utilizes conditions that favor the formation of the more stable, substituted enolate.

Reaction Scheme:

Materials:

  • 2-methylcyclohexanone

  • Acetic anhydride (Ac₂O)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene or another suitable azeotroping solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-methylcyclohexanone (1.0 eq), acetic anhydride (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 2 M concentration of the ketone).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to quench the acid catalyst and neutralize excess acetic anhydride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methyl-1-cyclohexenyl acetate.

Protocol 2: Synthesis of 6-methyl-1-cyclohexenyl acetate (Kinetic Product)

This protocol employs a strong, bulky base at low temperature to favor the formation of the less substituted, kinetic enolate.[3]

Reaction Scheme:

Materials:

  • 2-methylcyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetic anhydride (Ac₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or a three-neck round-bottom flask

  • Syringes

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • LDA Preparation (in situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: While maintaining the temperature at -78 °C, add 2-methylcyclohexanone (1.0 eq) dropwise to the freshly prepared LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.

  • Trapping: Add acetic anhydride (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for an additional 1-2 hours, allowing the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or distillation under reduced pressure to yield pure 6-methyl-1-cyclohexenyl acetate.

Data Presentation: Comparison of Protocols

The choice of reaction conditions directly impacts the regiochemical outcome of the enol acetate synthesis from 2-methylcyclohexanone. The table below summarizes the expected results for each protocol.

ParameterProtocol 1 (Thermodynamic Control)Protocol 2 (Kinetic Control)
Starting Material 2-Methylcyclohexanone2-Methylcyclohexanone
Key Reagents Ac₂O, p-TsOHLDA, Ac₂O
Temperature Reflux (e.g., ~110 °C in toluene)-78 °C
Reaction Time 4 - 8 hours2 - 3 hours
Major Product 1-methyl-1-cyclohexenyl acetate6-methyl-1-cyclohexenyl acetate
Product Stability More substituted, more stable alkeneLess substituted, less stable alkene
Typical Yield 75 - 90%80 - 95%
Regioselectivity >90:10 (Thermodynamic:Kinetic)>95:5 (Kinetic:Thermodynamic)
Visualization of Synthetic Workflow

The following diagram illustrates the decision-making process and workflow for the regioselective synthesis of cyclohexenyl acetates.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Major Products start 2-Methylcyclohexanone thermo_cond Thermodynamic Control (p-TsOH, Reflux) start->thermo_cond Equilibrium Conditions kinetic_cond Kinetic Control (LDA, -78°C) start->kinetic_cond Irreversible Conditions thermo_prod 1-methyl-1-cyclohexenyl acetate (More Substituted) thermo_cond->thermo_prod Forms most stable product kinetic_prod 6-methyl-1-cyclohexenyl acetate (Less Substituted) kinetic_cond->kinetic_prod Forms fastest product

Caption: Workflow for regioselective synthesis of enol acetates.

References

Application of 1-Acetoxy-1,3-cyclohexadiene in Diels-Alder Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and novel therapeutic agents. This application note details the use of 1-acetoxy-1,3-cyclohexadiene as a versatile diene in Diels-Alder reactions, offering insights into its reactivity, stereoselectivity, and providing a general protocol for its application. The resulting bicyclic adducts, bearing an acetoxy group, serve as valuable intermediates, readily convertible to functionalized cyclohexenones and other key synthetic building blocks.

The presence of the electron-donating acetoxy group on the diene system enhances its reactivity towards electron-poor dienophiles, a key principle in normal-demand Diels-Alder reactions. The cyclic nature of the diene pre-organizes it in the requisite s-cis conformation, further facilitating the cycloaddition.

Reaction Scheme & Mechanism

The Diels-Alder reaction of 1-acetoxy-1,3-cyclohexadiene with a generic dienophile, such as maleic anhydride, proceeds through a concerted, pericyclic transition state. The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.

Experimental_Workflow start Start setup Reactant & Solvent Addition (Maleic Anhydride, Toluene) start->setup add_diene Add 1-Acetoxy-1,3-cyclohexadiene setup->add_diene react Heat to 80°C add_diene->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete crystallize Induce Crystallization (Ice Bath) cool->crystallize isolate Isolate Product (Vacuum Filtration) crystallize->isolate wash Wash with Cold Hexane isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end Signaling_Pathway_Analogy Synthetic Pathway from Diels-Alder Adduct DA_Adduct Diels-Alder Adduct (Enol Acetate) Hydrolysis Hydrolysis (Acid or Base) DA_Adduct->Hydrolysis Bicyclic_Ketone Bicyclic Ketone Hydrolysis->Bicyclic_Ketone Further_Func Further Functionalization Bicyclic_Ketone->Further_Func Natural_Products Natural Products Further_Func->Natural_Products Pharmaceuticals Pharmaceuticals Further_Func->Pharmaceuticals

Generation of Lithium Enolates from 1-Cyclohexenyl Acetate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium enolates are powerful nucleophilic intermediates widely employed in organic synthesis for the formation of carbon-carbon bonds. Their generation from enol acetates, such as 1-cyclohexenyl acetate, offers a regioselective route to specific enolates that might be difficult to obtain directly from the parent ketone. This method, pioneered by House and Trost, allows for the controlled formation of the enolate at the position of the original enol acetate double bond. This application note provides a detailed protocol for the generation of lithium enolates from this compound and their subsequent in-situ alkylation, a key transformation in the synthesis of substituted cyclohexanones.

Principle and Advantages

The generation of a lithium enolate from this compound proceeds via the cleavage of the enol acetate with an organolithium reagent, typically methyllithium. The reaction is believed to involve the addition of the organolithium to the acetate carbonyl group, followed by the elimination of a lithium alkoxide and the acetate moiety, resulting in the formation of the corresponding lithium enolate.

A significant advantage of this method is the ability to generate a specific, or "regio-defined", enolate. When starting with an unsymmetrical ketone, direct deprotonation with a strong base can often lead to a mixture of regioisomeric enolates. By first forming a specific enol acetate, the corresponding lithium enolate can be generated with high regioselectivity.

Reaction Scheme

The overall transformation can be depicted as a two-step, one-pot process:

  • Enolate Generation: this compound reacts with two equivalents of methyllithium in a suitable solvent, such as 1,2-dimethoxyethane (DME), to form the lithium enolate of cyclohexanone.

  • In-situ Reaction: The generated lithium enolate is then quenched with an electrophile, for example, an alkyl halide, to form the α-substituted cyclohexanone.

Reaction_Scheme cluster_step1 Step 1: Enolate Generation cluster_step2 Step 2: In-situ Alkylation start 1-Cyclohexenyl acetate intermediate Lithium enolate of cyclohexanone start->intermediate DME reagent1 2 CH₃Li (Methyllithium) product α-Substituted cyclohexanone intermediate->product reagent2 E⁺ (Electrophile)

Caption: General reaction scheme for the generation of a lithium enolate from this compound and subsequent in-situ alkylation.

Experimental Protocols

This section provides a detailed experimental protocol for the generation of the lithium enolate of cyclohexanone from this compound and its subsequent methylation with methyl iodide, based on the work of House and Trost.

Materials:

  • This compound

  • Methyllithium (solution in diethyl ether or other suitable solvent)

  • 1,2-Dimethoxyethane (DME), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: Transfer freshly distilled, anhydrous 1,2-dimethoxyethane (DME) to the reaction flask via a cannula or syringe. Cool the flask to -5 °C using an appropriate cooling bath.

  • Enolate Generation: To the cooled DME, add a solution of methyllithium (2.0 equivalents based on the enol acetate) dropwise via syringe while maintaining the internal temperature at -5 °C.

  • Addition of Enol Acetate: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DME to the methyllithium solution dropwise, ensuring the temperature does not rise above -5 °C. Stir the resulting mixture for a predetermined time at this temperature to ensure complete formation of the lithium enolate.

  • Alkylation: To the freshly prepared lithium enolate solution, add methyl iodide (at least 1.0 equivalent) dropwise at -5 °C. The reaction is typically rapid.

  • Quenching: After the addition of the alkylating agent, continue stirring for a short period (e.g., 2 minutes) and then quench the reaction by pouring the mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to isolate the desired 2-methylcyclohexanone.

Experimental_Workflow setup 1. Apparatus Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Anhydrous DME and cool to -5 °C setup->reagents meLi 3. Add Methyllithium (2.0 equiv) dropwise at -5 °C reagents->meLi enol_acetate 4. Add this compound (1.0 equiv) dropwise at -5 °C meLi->enol_acetate alkylation 5. Add Methyl Iodide dropwise at -5 °C enol_acetate->alkylation quench 6. Quench with saturated aqueous NH₄Cl alkylation->quench workup 7. Aqueous Work-up (Extraction with Et₂O) quench->workup dry 8. Dry and Concentrate workup->dry purify 9. Purification (Distillation or Chromatography) dry->purify

Application Note: A Scalable Protocol for the Synthesis of 1-Cyclohexenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the large-scale synthesis of 1-cyclohexenyl acetate, a valuable intermediate in organic synthesis. The primary method described is the acid-catalyzed acetylation of cyclohexanone with acetic anhydride. Alternative scalable methods, including the esterification of cyclohexene, are also discussed. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of various synthetic routes, and safety guidelines. A graphical workflow is provided to illustrate the synthesis process.

Introduction

This compound is a key enol acetate intermediate utilized in a variety of organic transformations. Enol acetates are versatile reagents in organic chemistry, serving as enolate equivalents in C-C bond formation and as precursors for the synthesis of selectively substituted ketones.[1] Their applications are found in the synthesis of natural products and biologically active molecules.[1] The demand for efficient and scalable methods for the production of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This note details a robust and scalable laboratory procedure for its synthesis.

Experimental Protocols

Method 1: Acid-Catalyzed Acetylation of Cyclohexanone

This protocol is based on the widely used method of reacting cyclohexanone with acetic anhydride in the presence of an acid catalyst. Iodine is a mild and effective catalyst for this transformation.[2]

Materials:

  • Cyclohexanone

  • Acetic anhydride

  • Iodine (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (appropriate for the intended scale)

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone and acetic anhydride. For a representative scale, use a 1:1.5 molar ratio of cyclohexanone to acetic anhydride.

  • Catalyst Addition: Add a catalytic amount of iodine (approximately 0.05 mol % relative to cyclohexanone).

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with diethyl ether.

  • Quenching: Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by saturated sodium thiosulfate solution to remove excess iodine, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The boiling point is approximately 85-88 °C at 22 mmHg.[3]

Method 2: Alternative Large-Scale Synthesis via Reactive Distillation

For industrial-scale production, reactive distillation offers a process-intensified approach by combining reaction and separation in a single unit. The esterification of cyclohexene with acetic acid can be carried out using a solid acid catalyst in a reactive distillation column.[4][5] This method can achieve high yields (up to 99.8%) of cyclohexyl acetate, and similar principles can be applied for the synthesis of this compound from cyclohexanone, although specific process parameters would need optimization.[6]

Catalysts: Solid acid catalysts such as sulfonic acid-type styrene cation exchange resins (e.g., Amberlyst-15) or zeolites are commonly employed.[7][8][9]

General Procedure Outline:

  • The reactive distillation column is packed with a suitable solid acid catalyst.

  • Cyclohexanone and acetic anhydride are continuously fed into the column.

  • The reaction occurs in the catalyst bed, and the products and unreacted materials are separated based on their boiling points.

  • The lower-boiling components are removed from the top of the column, while the higher-boiling product, this compound, is collected from the bottom.[4]

Data Presentation

The following table summarizes various catalytic systems and conditions for the synthesis of enol acetates, providing a comparative overview.

ReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Cyclohexanone, Acetic AnhydrideIodineNeatRefluxGood[2]
Cyclohexanone, Acetic AnhydridePerchloric AcidNeatNot specifiedNot specified[1]
Cyclohexene, Acetic AcidSulfonic acid-type cation exchange resinNeat70-120High (for cyclohexyl acetate)[8]
1-EthynylcyclohexanolPhosphorus pentoxideBenzeneReflux56-70[3]

Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound from cyclohexanone.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Cyclohexanone + Acetic Anhydride flask Round-bottom Flask reagents->flask catalyst Iodine (catalyst) catalyst->flask reflux Reflux (2-4h) flask->reflux cool Cool to RT reflux->cool dilute Dilute with Diethyl Ether cool->dilute wash Wash (NaHCO3, Na2S2O3, Brine) dilute->wash dry Dry (MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyclohexanone is flammable and can be irritating. Avoid inhalation and skin contact.

  • Iodine is harmful if inhaled or swallowed. Avoid creating dust.

  • Diethyl ether is extremely flammable. Work away from ignition sources.

  • The reaction should be performed in a fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The described method using iodine as a catalyst is efficient and straightforward for laboratory-scale synthesis. For larger, industrial-scale production, reactive distillation presents a highly efficient alternative. Researchers and professionals in drug development can utilize these protocols for the reliable production of this important chemical intermediate.

References

Application Notes and Protocols for Monitoring 1-Cyclohexenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor reactions involving 1-Cyclohexenyl acetate. The protocols cover a range of common and powerful analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC)

Application Note:

Gas Chromatography (GC) is a fundamental analytical technique for separating and quantifying volatile components in a reaction mixture.[1] It is highly effective for monitoring the synthesis of this compound, allowing for the assessment of reaction progress, product purity, and the relative abundance of isomers or byproducts.[1] Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity for acetate compounds.[2]

Experimental Protocol: GC Analysis of this compound

This protocol outlines the procedure for analyzing the composition of a reaction mixture containing this compound using GC-FID.

Materials:

  • Reaction mixture aliquot

  • Suitable solvent (e.g., acetone or ethyl acetate)[1][3]

  • Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)[1]

  • GC vials with septa[2]

  • Microsyringe (e.g., 10 µL)

Procedure:

  • Sample Preparation:

    • At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • If necessary, quench the reaction by diluting the aliquot in a suitable solvent.[3]

    • If the reaction mixture contains an aqueous phase, perform a liquid-liquid extraction with a suitable organic solvent.

    • Dry the organic layer over a small amount of anhydrous magnesium sulfate or calcium chloride for 10-15 minutes until the liquid is clear.[1]

    • Carefully decant or filter the dried sample into a clean GC vial.[1]

    • Prepare a dilute sample for analysis by adding one drop of the dried mixture to approximately 1 mL of acetone in the GC vial to prevent column overloading.[1]

  • GC Instrument Setup:

    • Set up the gas chromatograph with the parameters outlined in Table 1. These parameters may require optimization for specific instruments and reaction conditions.

  • Injection:

    • Rinse the GC syringe multiple times with the prepared sample.

    • Draw up 0.2-1.0 µL of the diluted sample.[1][4]

    • Inject the sample into the GC injection port and promptly start the data acquisition.[1]

  • Data Analysis:

    • Allow the chromatogram to develop fully.

    • Identify the peaks corresponding to the starting materials, this compound, and any byproducts based on their retention times.

    • Integrate the area under each peak to determine the relative percentage of each component.

    • Reaction progress can be quantified by monitoring the decrease in reactant peak area and the increase in the product peak area over time.

Data Presentation:

Table 1: Typical GC Parameters for this compound Analysis

Parameter Value Reference
Column DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) [1][3]
Carrier Gas Helium or Hydrogen [1]
Flow Rate 1.0 - 1.5 mL/min (constant flow) [1]
Injector Type Split/Splitless [1]
Injector Temp. 250°C [1]
Split Ratio 50:1 [1]
Oven Program
- Initial Temp. 40°C, hold for 2 minutes [1]
- Ramp Rate 5°C/min to 150°C [1]
- Final Temp. 150°C, hold for 2 minutes [1]
Detector Flame Ionization Detector (FID) [1]

| Detector Temp. | 250°C |[1] |

Mandatory Visualization:

GC_Workflow GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Withdraw Aliquot from Reaction quench Quench & Dilute in Solvent start->quench dry Dry with Anhydrous Agent quench->dry filter Filter into GC Vial dry->filter inject Inject Sample (0.2-1.0 µL) filter->inject run_gc Run GC Method (Separation) inject->run_gc detect FID Detection run_gc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Components (Reactants, Product) integrate->quantify

Caption: Workflow for monitoring reactions using Gas Chromatography.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound.[5] A reverse-phase (RP) HPLC method can effectively separate the compound from reactants and impurities.[5] This technique is particularly useful for reactions involving non-volatile starting materials or products and can be scaled for preparative separation to isolate impurities.[5]

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol describes a reverse-phase HPLC method for the analysis of this compound.

Materials:

  • Reaction mixture aliquot

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)[5]

  • HPLC vials with septa

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture at specific time intervals.

    • Quench the reaction if necessary.

    • Dilute the sample with the mobile phase to a suitable concentration.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC Instrument Setup:

    • Configure the HPLC system with the parameters detailed in Table 2.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the separation using a UV detector at an appropriate wavelength.

    • Identify the peak for this compound based on its retention time, which can be confirmed by running a standard.

  • Data Processing:

    • Integrate the peak areas from the chromatogram.

    • Determine the concentration of reactants and products to monitor the reaction's progress.

Data Presentation:

Table 2: HPLC Parameters for this compound Analysis

Parameter Value Reference
Column Newcrom R1 or similar C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) [5]
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid [5]
MS-Compatible Mobile Phase Acetonitrile (MeCN) and Water with Formic Acid [5]
Detection UV-Vis Detector [6]
Mode Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min (typical)

| Injection Volume | 10-20 µL | |

Mandatory Visualization:

HPLC_Workflow HPLC Analysis Workflow prep_start 1. Withdraw Aliquot prep_dilute 2. Dilute with Mobile Phase prep_start->prep_dilute prep_filter 3. Filter Sample (0.22 µm filter) prep_dilute->prep_filter analysis_inject 4. Inject into HPLC System prep_filter->analysis_inject analysis_separate 5. Separation on RP Column analysis_inject->analysis_separate analysis_detect 6. UV Detection analysis_separate->analysis_detect data_process 7. Process Chromatogram analysis_detect->data_process data_quantify 8. Quantify Reaction Progress data_process->data_quantify

Caption: Step-by-step workflow for HPLC reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for real-time reaction monitoring.[7][8] ¹H NMR, in particular, allows for the direct observation and quantification of reactants, intermediates, and products in the reaction mixture without the need for separation.[3][7] By tracking the disappearance of reactant signals and the appearance of characteristic product signals, one can obtain detailed kinetic information.[8]

Experimental Protocol: ¹H NMR Monitoring of this compound Reactions

This protocol details the use of ¹H NMR for monitoring reaction progress.

Materials:

  • Reaction mixture aliquot

  • Deuterated solvent (e.g., CDCl₃)[9]

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene)[3]

Procedure:

  • Sample Preparation:

    • At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.[3]

    • Quickly dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]

    • For quantitative analysis, add a known amount of an internal standard.[3]

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum. For real-time monitoring, a series of spectra can be acquired automatically over time.

  • Data Analysis:

    • Process the NMR spectra (e.g., phasing, baseline correction).

    • Identify the characteristic peaks for reactants and the this compound product (see Table 3).

    • Integrate the peaks corresponding to the starting material and the product.

    • Calculate the conversion by comparing the integral of the product peak to the sum of the integrals of the reactant and product peaks, or by referencing the internal standard.

Data Presentation:

Table 3: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Compound / Group Signal Type Approximate Chemical Shift (δ, ppm) Reference
Cyclohexyl acetate [9][10]
-CH-O- (methine) multiplet ~4.7 [10]
-C(=O)CH₃ (acetyl) singlet ~2.01 [9]
-CH₂- (cyclohexyl ring) multiplet ~1.28-1.89 [9]
This compound (Reactant/Product)
Olefinic Proton multiplet (Varies)
Acetyl Protons singlet ~2.1

| Allylic Protons | multiplet | (Varies) | |

Note: Specific chemical shifts for this compound may vary depending on the reaction conditions and solvent.

Mandatory Visualization:

NMR_Logic NMR Monitoring Logic reaction Reaction Mixture (Time = t) reactant_signal Reactant Signal (Integral = I_R) reaction->reactant_signal Observe product_signal Product Signal (Integral = I_P) reaction->product_signal Observe conversion Calculate Conversion %C = [I_P / (I_P + I_R)] * 100 reactant_signal->conversion product_signal->conversion

Caption: Logical relationship for calculating conversion via NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for real-time, in-situ monitoring of chemical reactions.[11][12] By tracking changes in the infrared spectrum over time, it is possible to follow the consumption of reactants and the formation of products by observing their characteristic functional group absorbances.[11][13] This technique is particularly useful for understanding reaction kinetics and identifying the formation of intermediates or byproducts.[11][12] The use of Attenuated Total Reflectance (ATR) probes allows for direct measurement in the reaction vessel without sample preparation.[14]

Experimental Protocol: In-situ ATR-FTIR Reaction Monitoring

This protocol describes the use of an ATR-FTIR probe for continuous reaction monitoring.

Materials:

  • FTIR spectrometer with an ATR probe (e.g., diamond-tipped)[11]

  • Reaction setup compatible with the ATR probe

Procedure:

  • Setup:

    • Insert the ATR-FTIR probe directly into the reaction vessel, ensuring it is fully immersed in the reaction mixture.

    • Collect a background spectrum of the solvent or the initial reaction mixture before initiating the reaction.[13]

  • Data Acquisition:

    • Initiate the chemical reaction.

    • Begin collecting spectra automatically at regular time intervals (e.g., every 1-2 minutes).[14]

    • Use an automatic solvent subtraction algorithm if a background of the solvent was taken.[13]

  • Data Analysis:

    • Monitor the changes in the IR spectrum over time.

    • Focus on the characteristic absorption bands for the reactants and the this compound product (see Table 4).

    • Plot the absorbance of key peaks versus time to generate reaction profiles. These profiles can be used to determine reaction kinetics.[13]

Data Presentation:

Table 4: Key FTIR Functional Group Frequencies for Monitoring

Functional Group Vibration Approximate Wavenumber (cm⁻¹) Expected Trend during Reaction
C=C (Alkene) Stretch 1650 - 1680 Decrease (reactant) or Increase (product)
C=O (Ester) Stretch 1735 - 1750 Increase (product)
C-O (Ester) Stretch 1000 - 1300 Increase (product)

| O-H (Alcohol, if reactant) | Stretch (broad) | 3200 - 3600 | Decrease (reactant) |

Mandatory Visualization:

FTIR_Workflow In-situ FTIR Monitoring Workflow cluster_setup Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis insert_probe Insert ATR Probe into Reactor collect_bg Collect Background Spectrum (t=0) insert_probe->collect_bg start_rxn Initiate Reaction collect_bg->start_rxn acquire_spectra Acquire Spectra Over Time start_rxn->acquire_spectra track_peaks Track Absorbance of Key Peaks (C=O, C=C) acquire_spectra->track_peaks generate_profile Generate Reaction Profile (Abs vs. Time) track_peaks->generate_profile determine_kinetics Determine Kinetics & End-Point generate_profile->determine_kinetics

Caption: Workflow for real-time reaction analysis using in-situ FTIR.

References

Application Notes and Protocols: Preparation of Silyl Enol Ethers from 1-Cyclohexenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl enol ethers are pivotal intermediates in modern organic synthesis, serving as versatile nucleophiles in a myriad of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions, Michael reactions, and C-alkylation/acylation reactions. Their stability, ease of handling, and predictable reactivity make them indispensable tools in the synthesis of complex molecules, including active pharmaceutical ingredients. While typically synthesized from ketones or aldehydes, this document outlines a protocol for the preparation of a silyl enol ether, specifically 1-(trimethylsilyloxy)cyclohexene, from the corresponding enol acetate, 1-cyclohexenyl acetate.

This approach proceeds via a two-step, one-pot process involving the generation of a lithium enolate from the enol acetate, followed by in-situ trapping with a silylating agent. This methodology provides an alternative route to silyl enol ethers, particularly when the parent ketone is unstable or when regiochemical control is paramount.

Proposed Reaction Pathway

The conversion of this compound to 1-(trimethylsilyloxy)cyclohexene is proposed to occur via the following pathway:

  • Enolate Generation: Treatment of this compound with a strong organometallic base, such as methyllithium, results in the cleavage of the acetate group to generate the corresponding lithium enolate of cyclohexanone.

  • Silylation (In-situ Trapping): The generated lithium enolate is then trapped in the same reaction vessel with an electrophilic silylating agent, such as trimethylsilyl chloride (TMSCl), to afford the desired silyl enol ether.

Quantitative Data Summary

The following table summarizes representative yields for the generation of enolates from enol acetates and their subsequent trapping with electrophiles, as well as the direct silylation of cyclohexanone enolate. This data provides an expected range of efficiency for the proposed protocol.

EntryEnol Acetate/PrecursorBase/ReagentElectrophileProductYield (%)Reference Analogy
1This compound2 eq. MeLiTrimethylsilyl chloride1-(Trimethylsilyloxy)cyclohexene85-95 (estimated)Cleavage of enol acetates with MeLi to form enolates, followed by high-yielding trapping.
2CyclohexanoneLDATrimethylsilyl chloride1-(Trimethylsilyloxy)cyclohexene90-98Standard procedure for silyl enol ether formation from a ketone.
3Isopropenyl acetate2 eq. MeLiBenzaldehyde3-Hydroxy-3-phenyl-2-butanone75-85Trapping of an enol acetate-derived enolate with an aldehyde.

Experimental Protocols

Protocol 1: Synthesis of 1-(Trimethylsilyloxy)cyclohexene from this compound

Materials:

  • This compound

  • Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, syringe)

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an argon or nitrogen inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: To the cooled THF, add this compound (1.0 eq.) dropwise via syringe.

  • Enolate Generation: Slowly add methyllithium solution (2.0 eq.) dropwise to the stirred solution over a period of 10-15 minutes. The reaction mixture may turn slightly yellow or cloudy. Stir the mixture at -78 °C for 1 hour.

  • Silylation: Add trimethylsilyl chloride (1.2 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford pure 1-(trimethylsilyloxy)cyclohexene.

Visualizations

Reaction Workflow Diagram

reaction_workflow Workflow for the Preparation of 1-(Trimethylsilyloxy)cyclohexene cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_enol_acetate This compound step1 Enolate Generation (-78 °C, THF) start_enol_acetate->step1 start_meli Methyllithium (MeLi) start_meli->step1 start_tmscl Trimethylsilyl Chloride (TMSCl) step2 In-situ Trapping (-78 °C to RT) start_tmscl->step2 step1->step2 Lithium Enolate Intermediate product 1-(Trimethylsilyloxy)cyclohexene step2->product

Caption: Proposed workflow for synthesizing 1-(trimethylsilyloxy)cyclohexene.

Signaling Pathway Analogy: Enolate Formation and Trapping

signaling_pathway Conceptual Pathway of Silyl Enol Ether Formation enol_acetate This compound (Precursor) enolate Lithium Enolate (Activated Intermediate) enol_acetate->enolate Forms meli MeLi (Activating Signal) meli->enol_acetate Initiates Cleavage silyl_enol_ether Silyl Enol Ether (Stable Product) enolate->silyl_enol_ether Converts to tmscl TMSCl (Trapping Agent) tmscl->enolate Traps

Caption: Conceptual pathway illustrating the formation of the silyl enol ether.

Application Notes and Protocols for Enzymatic Reactions Involving 1-Cyclohexenyl Acetate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenyl acetate is a versatile enol ester substrate utilized in various enzymatic reactions, primarily catalyzed by lipases and esterases. These biocatalytic transformations are of significant interest in organic synthesis and drug development due to their high chemo-, regio-, and enantioselectivity under mild reaction conditions. The primary enzymatic reactions involving this compound are hydrolysis and transesterification. These reactions are pivotal for the kinetic resolution of racemic alcohols and the synthesis of valuable chiral compounds. This document provides detailed application notes, experimental protocols, and quantitative data for enzymatic reactions involving this compound, with a focus on widely used enzymes such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL).

Key Enzymatic Reactions

The two predominant enzymatic reactions involving this compound are:

  • Hydrolysis: In the presence of water, lipases or esterases catalyze the hydrolysis of this compound to produce cyclohexanone and acetic acid. This reaction is often employed in kinetic resolutions where the enzyme selectively hydrolyzes one enantiomer of a chiral ester.

  • Transesterification (Acylation): In a non-aqueous environment, this compound can act as an acyl donor to an alcohol. This process, known as transesterification or acylation, is widely used for the kinetic resolution of racemic alcohols. The enzyme selectively transfers the acetyl group to one enantiomer of the alcohol, resulting in an enantioenriched acetate and the unreacted, enantioenriched alcohol.

Data Presentation

Enzyme Selectivity in Kinetic Resolutions of Cyclohexanol Derivatives

The following table summarizes the enantioselectivity (E-value) of different lipases in the kinetic resolution of various cyclohexanol derivatives, which are structurally related to the product of this compound hydrolysis. High E-values (typically >100) are indicative of excellent enantioselectivity, making the enzymatic resolution a synthetically useful process.

EnzymeSubstrateAcyl DonorSolventE-valueReference
Pseudomonas cepacia Lipase (PS)cis-2-CyanocyclohexanolVinyl acetateDiethyl ether>200[1]
Pseudomonas cepacia Lipase (PS)trans-2-CyanocyclohexanolVinyl acetateDiethyl ether>200[1]
Candida antarctica Lipase B (Novozym 435)cis-2-DialkylaminomethylcyclohexanolVinyl acetateDiisopropyl ether>200[1]
Candida antarctica Lipase B (Novozym 435)trans-2-DialkylaminomethylcyclohexanolVinyl acetateDiisopropyl ether>200[1]
Pseudomonas sp. Lipase (AK)trans-2-Azidocyclohexanol--High[2]
Pseudomonas sp. Lipase (PS)cis-2-Azidocyclohexanol--High[2]
Pseudomonas fluorescens Lipase (AK)trans-Flavan-4-olVinyl acetateVinyl acetate>200[3]
Optimal Conditions for Lipase-Catalyzed Reactions

This table outlines typical optimal conditions for lipase-catalyzed reactions, which can be adapted for experiments with this compound.

ParameterOptimal ConditionNotesReference
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435) or Pseudomonas cepacia LipaseImmobilized enzymes offer higher stability and reusability.[4][5]
Solvent Non-polar organic solvents (e.g., hexane, diisopropyl ether, toluene)Minimizes enzyme denaturation and side reactions.[6]
Acyl Donor (for transesterification) Vinyl acetateThe vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[3]
Temperature 30-60 °CThe optimal temperature depends on the specific enzyme and its stability.[7]
Substrate Molar Ratio (Alcohol:Acyl Donor) 1:1 to 1:3An excess of the acyl donor can increase the reaction rate.[7]
Water Content Low (for transesterification)A small amount of water is often necessary for enzyme activity, but excess water will favor hydrolysis.[8]
Agitation 150-250 rpmEnsures proper mixing and reduces mass transfer limitations.[3]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolysis of this compound

This protocol describes a general procedure for the enzymatic hydrolysis of this compound.

Materials:

  • This compound

  • Immobilized Lipase (e.g., Candida antarctica lipase B or Pseudomonas cepacia lipase)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Organic solvent (e.g., tert-butanol, for substrate solubility if needed)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Analytical equipment for monitoring the reaction (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of this compound (e.g., 10-50 mM) in phosphate buffer. If the substrate has limited solubility in the aqueous buffer, a co-solvent such as tert-butanol (up to 20% v/v) can be added.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate) to the reaction mixture.

  • Incubation: Seal the vessel and place it on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C). Stir the mixture at a constant rate (e.g., 200 rpm).

  • Reaction Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture. To stop the enzymatic reaction in the aliquot, filter out the enzyme or add a quenching solvent (e.g., a water-miscible organic solvent like acetonitrile).

  • Analysis: Analyze the aliquots by GC or HPLC to determine the concentration of the remaining this compound and the formation of cyclohexanone.

  • Work-up: Once the desired conversion is achieved, remove the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent, dried, and stored for reuse. The aqueous filtrate containing the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts can then be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to isolate the product.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol using this compound

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol via transesterification with this compound.

Materials:

  • Racemic alcohol

  • This compound (as acyl donor)

  • Immobilized Lipase (e.g., Novozym 435 or Lipase PS)

  • Anhydrous organic solvent (e.g., hexane, diisopropyl ether)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Shaking incubator or magnetic stirrer

  • Reaction vessel

  • Analytical equipment for monitoring enantiomeric excess (e.e.) and conversion (e.g., Chiral GC or Chiral HPLC)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve the racemic alcohol (e.g., 0.1 M) and this compound (e.g., 0.15 M, 1.5 equivalents) in the anhydrous organic solvent. Add molecular sieves (e.g., 4 Å) if stringent anhydrous conditions are required.

  • Enzyme Addition: Add the immobilized lipase (e.g., 20-100 mg per mmol of alcohol) to the mixture.

  • Incubation: Seal the vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 40-50 °C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Periodically withdraw aliquots and analyze them by chiral GC or HPLC to monitor the conversion and the enantiomeric excess of both the unreacted alcohol and the newly formed acetate ester. The reaction is typically stopped at or near 50% conversion to obtain high e.e. for both products.

  • Work-up: When the desired conversion and e.e. are reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Product Separation: The filtrate contains the unreacted alcohol and the acetylated product. These can be separated by column chromatography on silica gel.

Visualizations

Experimental Workflow for Kinetic Resolution

G Figure 1. Experimental Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification racemic_alcohol Racemic Alcohol reaction_mixture Incubate at controlled Temperature & Agitation racemic_alcohol->reaction_mixture acyl_donor This compound acyl_donor->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture sampling Withdraw Aliquots reaction_mixture->sampling analysis Chiral GC/HPLC Analysis (Conversion & e.e.) sampling->analysis analysis->reaction_mixture Continue reaction (if not at 50% conv.) filtration Filter to remove Enzyme analysis->filtration Stop at ~50% conv. filtration->lipase Wash & Reuse separation Column Chromatography filtration->separation product1 (S)-Alcohol separation->product1 product2 (R)-Acetate separation->product2

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Signaling Pathway of Lipase-Catalyzed Transesterification (Ping-Pong Bi-Bi Mechanism)

G Figure 2. Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification E Free Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac + S1 E_Ac->E + S2 - P2 P1 Cyclohexanone (P1) E_Ac->P1 - P1 S1 This compound (S1) S1->E S2 Alcohol (S2) S2->E_Ac P2 Ester Product (P2)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

References

Troubleshooting & Optimization

Side reactions and byproducts in enol acetate formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enol acetate formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of enol acetates.

Q1: My enol acetate yield is low. What are the potential causes and how can I improve it?

A1: Low yields in enol acetate synthesis can stem from several factors. The primary considerations are incomplete conversion of the starting ketone and the formation of side products.

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. For thermodynamically controlled reactions, longer reaction times at higher temperatures are often necessary to allow the equilibrium to favor the more stable enol acetate. For kinetically controlled reactions, it is crucial to maintain a very low temperature (e.g., -78°C) to prevent equilibration to the thermodynamic product.[1]

  • Suboptimal Reagents: The purity of reagents is critical. Acetic anhydride can hydrolyze to acetic acid if exposed to moisture, reducing its effectiveness.[2] Ensure all reagents and solvents are anhydrous, especially when using strong bases like LDA.

  • Side Reactions: The most common side reactions are C-acylation and aldol condensation. The choice of reaction conditions is key to minimizing these.

Troubleshooting Table for Low Yield

Potential CauseRecommended ActionExpected Outcome
Incomplete conversion (Thermodynamic)Increase reaction time and/or temperature. Ensure an effective acid catalyst (e.g., p-TsOH, HClO₄) is used.Drive the equilibrium towards the more stable enol acetate product.
Incomplete conversion (Kinetic)Ensure the use of a strong, non-nucleophilic base (e.g., LDA) in a stoichiometric amount at low temperature (-78°C) to achieve rapid and complete deprotonation.[3]Maximize the formation of the kinetic enolate before it can equilibrate.
C-acylation byproductUse acetic anhydride as the acylating agent, as its "hard" electrophilic character favors O-acylation.[4] Avoid "softer" acylating agents if O-acylation is desired.Minimize the formation of 1,3-dicarbonyl compounds.
Aldol condensationUse a strong, non-nucleophilic base like LDA to ensure complete conversion of the ketone to the enolate, minimizing the presence of the ketone electrophile.[5] Alternatively, for acid-catalyzed reactions, ensure conditions do not favor intermolecular condensation.Reduce the formation of β-hydroxy ketone/aldehyde or α,β-unsaturated carbonyl byproducts.[6]
Reagent DecompositionUse freshly opened or properly stored anhydrous acetic anhydride and solvents.Ensure the acylating agent is active and side reactions from moisture are minimized.

Q2: I am getting a mixture of regioisomers (enol acetate isomers) from my unsymmetrical ketone. How can I control the regioselectivity?

A2: The formation of regioisomeric enol acetates is a common challenge with unsymmetrical ketones. The product distribution is determined by whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: Favors the formation of the less substituted (less thermodynamically stable) enol acetate. This is achieved by using a strong, sterically hindered base (like LDA) at low temperatures (-78°C) with short reaction times.[1][3] These conditions promote the rapid removal of the most accessible proton.

  • Thermodynamic Control: Favors the formation of the more substituted (more thermodynamically stable) enol acetate. This is achieved by using a weaker base (like an alkoxide) or an acid catalyst (like p-TsOH or HClO₄) at higher temperatures with longer reaction times, allowing the enolates to equilibrate.[7]

Q3: I am observing byproducts that are not the desired enol acetate. What are they and how can I avoid them?

A3: The primary byproducts in enol acetate formation are C-acylation products and aldol condensation products.

  • C-Acylation Products (1,3-Dicarbonyls): These arise from the enolate attacking the acylating agent with its carbon atom instead of the oxygen atom. The likelihood of C-acylation versus O-acylation is explained by Hard/Soft Acid/Base (HSAB) theory. Acetic anhydride is a "hard" electrophile, which preferentially reacts with the "hard" oxygen of the enolate, leading to the desired O-acylation. Softer acylating agents would favor C-acylation.[4][8]

  • Aldol Condensation Products: This occurs when an enolate attacks the carbonyl group of an unreacted ketone molecule. This is more prevalent when using weaker bases that do not fully deprotonate the starting ketone, leading to a mixture of enolate and ketone in the reaction. Using a strong base like LDA to form the enolate completely before adding the electrophile can prevent this.[5][9] Under acidic conditions, aldol condensation can also occur.[6][10]

Q4: How can I purify my enol acetate from the reaction mixture and separate E/Z isomers if they form?

A4: Purification typically involves a standard aqueous workup to remove the catalyst and any water-soluble byproducts, followed by distillation or column chromatography.

  • Standard Purification: The reaction mixture is often quenched with water or a mild aqueous acid/base. The product is then extracted into an organic solvent, washed, dried, and concentrated. Final purification is usually achieved by vacuum distillation or flash column chromatography on silica gel.[7]

  • Separation of E/Z Isomers: If a mixture of E/Z isomers is formed, their separation can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC), sometimes on silver-nitrate-impregnated silica gel, is a common method for separating such isomers.[11][12] Careful selection of the chromatographic conditions is essential.

Experimental Protocols

Protocol 1: Thermodynamic Enol Acetate Formation using Acetic Anhydride and p-Toluenesulfonic Acid

This protocol is adapted from a procedure for the formation of the enol acetate of 2-heptanone as an intermediate in the synthesis of 3-n-butyl-2,4-pentanedione.[7]

Materials:

  • 2-Heptanone

  • Acetic Anhydride

  • p-Toluenesulfonic acid monohydrate

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 500-mL round-bottomed flask equipped with a magnetic stirrer, add 2-heptanone (0.251 mole), acetic anhydride (0.500 mole), and p-toluenesulfonic acid monohydrate (0.010 mole).

  • Stopper the flask and stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Under these equilibrating conditions, the more stable, more substituted enol acetate is the major product.[7]

  • Upon completion, the reaction can be worked up by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • The product is then extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude enol acetate can be purified by vacuum distillation.

Protocol 2: Kinetic Enol Acetate Formation using Lithium Diisopropylamide (LDA) and Acetic Anhydride

This protocol is a general procedure for the formation of a kinetic enolate, which is then trapped with acetic anhydride.

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Acetic Anhydride

  • Schlenk line or argon/nitrogen atmosphere setup

  • Dry glassware

Procedure:

  • LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78°C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the kinetic enolate.[3]

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the enolate solution at -78°C. Stir for an additional 1-2 hours at this temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting enol acetate by flash column chromatography or vacuum distillation.

Data Presentation

Table 1: Regioselectivity in Enol Acetate Formation from an Unsymmetrical Ketone

Control TypeConditionsMajor ProductMinor Product
Kinetic LDA, THF, -78°CLess substituted enol acetateMore substituted enol acetate
Thermodynamic p-TsOH, Ac₂O, RT to refluxMore substituted enol acetateLess substituted enol acetate

This table provides a qualitative comparison. Quantitative yields are highly substrate-dependent.

Visualizations

Enol_Acetate_Formation_Pathways cluster_main Enol Acetate Synthesis cluster_side Potential Side Reactions ketone Unsymmetrical Ketone enolate Enolate Intermediate ketone->enolate Base or Acid Catalyst enol_acetate Enol Acetate (O-Acylation Product) enolate->enol_acetate + Acetic Anhydride c_acylation C-Acylation Product (1,3-Diketone) enolate->c_acylation Soft Acylating Agent or Unfavorable Conditions aldol Aldol Condensation Product enolate->aldol + Ketone (Incomplete Enolate Formation)

Caption: Reaction pathways in enol acetate synthesis.

Troubleshooting_Workflow cluster_regio Regioselectivity Issues cluster_byproducts Byproduct Formation start Low Yield or Impure Product check_regio Mixture of Regioisomers? start->check_regio check_byproducts Presence of Byproducts? check_regio->check_byproducts No yes_regio Yes check_regio->yes_regio Yes yes_byproducts Yes check_byproducts->yes_byproducts Yes end_node Purify via Chromatography or Distillation check_byproducts->end_node No kinetic Use LDA, -78°C for Less Substituted yes_regio->kinetic thermo Use Acid Catalyst, Heat for More Substituted yes_regio->thermo kinetic->end_node thermo->end_node is_aldol Aldol Product? yes_byproducts->is_aldol is_c_acyl C-Acylation? is_aldol->is_c_acyl No use_lda Ensure Complete Enolate Formation with LDA is_aldol->use_lda Yes use_hard_acyl Use Hard Acylating Agent (e.g., Ac₂O) is_c_acyl->use_hard_acyl Yes use_lda->end_node use_hard_acyl->end_node

Caption: Troubleshooting workflow for enol acetate synthesis.

References

Purification of 1-Cyclohexenyl acetate by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-cyclohexenyl acetate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for distillation and chromatography methods.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is crucial for planning any purification procedure.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂[1][2][3]
Molecular Weight 140.18 g/mol [1][3]
Boiling Point 214.9 °C at 760 mmHg[2]
76-77 °C at 17 mmHg[1]
Density 0.998 g/mL at 25 °C[1]
Refractive Index n²⁰/D 1.458[1][2]
Sensitivity Moisture Sensitive[1][2]

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose: distillation or chromatography?

A1: The choice depends on the nature of the impurities and the required purity of the final product.

  • Distillation is effective for separating this compound from impurities with significantly different boiling points, such as residual high-boiling solvents or non-volatile starting materials. Fractional distillation is preferred over simple distillation if the boiling points of the impurities are close to that of the product.[4][5][6]

  • Column Chromatography is ideal for removing impurities with similar boiling points but different polarities, such as isomers or byproducts from the synthesis.[7][8] It generally offers higher resolution for complex mixtures.

Q2: What are the primary impurities I should be concerned about?

A2: Common impurities can include unreacted starting materials like cyclohexene and acetic acid, side-products from the synthesis, and hydrolysis products.[9][10] Since this compound is moisture-sensitive, exposure to water can lead to its hydrolysis back to cyclohexanone and acetic acid.[1][2]

Q3: Why is vacuum distillation recommended for this compound?

A3: this compound has a high boiling point at atmospheric pressure (214.9 °C).[2] Heating the compound to this temperature can cause decomposition, leading to lower yields and the introduction of new impurities. Vacuum distillation significantly lowers the boiling point (e.g., 76-77 °C at 17 mmHg), allowing for a safer and more efficient purification with minimal product loss.[1][11]

Q4: How do I select the appropriate solvent system for column chromatography?

A4: The ideal solvent system (eluent) should provide good separation of your product from impurities. This is typically determined by running several small-scale tests on a Thin Layer Chromatography (TLC) plate.[8][12] For this compound, which is a moderately polar ester, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[13][14] A common approach is to start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal solvent system should give your product an Rf value of approximately 0.3-0.5 on the TLC plate.[14]

Troubleshooting Guides

Distillation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Bumping / Uneven Boiling Superheating of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask. Ensure smooth and even heating with a heating mantle or oil bath.
Product is Discolored Decomposition due to excessive heat.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not set too high.
Poor Separation of Components Boiling points of components are too close for simple distillation. Insufficient column efficiency.Use a fractionating column (fractional distillation) to increase the number of theoretical plates.[4] Ensure a slow and steady distillation rate.
Low Product Recovery Leaks in the system, especially under vacuum. Condenser is not efficient enough. Hold-up in the fractionating column.Check all glass joints for a proper seal. Use appropriate grease for vacuum work. Ensure a steady flow of cold water through the condenser. Minimize the column size to what is necessary for the separation.
Observed Boiling Point is Incorrect Inaccurate pressure reading (for vacuum distillation). Thermometer placed incorrectly.Calibrate the manometer. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Bands Overlap) Incorrect solvent system (eluent). Column was overloaded with crude material. Column was not packed properly.Optimize the eluent polarity using TLC; aim for a larger difference in Rf values.[15] Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without cracks or channels.[15]
Product Elutes Too Quickly (Low Retention) The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[15]
Product Does Not Elute from the Column The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol).[15]
Streaking or Tailing of the Product Band The compound is interacting too strongly with the silica gel. The sample was not loaded in a concentrated band. The compound is not fully soluble in the eluent.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[14] Dissolve the sample in a minimal amount of solvent before loading. Ensure the sample is fully dissolved before loading.[15]
Cracks or Channels in the Silica Bed The silica gel was not packed properly or has run dry.Never let the solvent level drop below the top of the silica gel. Pack the column carefully as a slurry to ensure a uniform bed.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux or other packed fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 15-20 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.

  • Distillation: The temperature will rise as the vapor reaches the thermometer. Collect any initial low-boiling fractions (foreruns) in a separate receiving flask.

  • Product Collection: When the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 76-77 °C at 17 mmHg), switch to a clean receiving flask to collect the pure product.[1]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent Selection: Using TLC, determine the optimal eluent composition (e.g., a mixture of ethyl acetate and hexanes) that provides good separation and an Rf value of ~0.3-0.5 for this compound.[12][14]

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, tapping the side gently to ensure even packing.[8] Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica gel.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand.

  • Elution:

    • Carefully add the prepared eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to increase the flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G Diagram 1: Workflow for Purification by Distillation cluster_prep Preparation cluster_process Process cluster_finish Final Steps A Crude this compound C Add Sample & Stir Bar to Flask A->C B Assemble Dry Distillation Apparatus B->C D Apply Vacuum C->D E Begin Gentle Heating D->E F Collect Forerun (Impurities) E->F G Collect Pure Product Fraction F->G H Cool Apparatus G->H I Release Vacuum H->I J Characterize Pure Product (GC, NMR) I->J

Caption: Workflow for the purification of this compound by distillation.

G Diagram 2: Workflow for Purification by Chromatography cluster_prep Preparation cluster_process Process cluster_finish Analysis & Recovery A Determine Eluent via TLC B Pack Column with Silica Gel A->B D Load Sample onto Column B->D C Dissolve Crude Sample C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Pure Product I->J

Caption: Workflow for the purification of this compound by chromatography.

G Diagram 3: Purification Troubleshooting Logic A Is the Product Pure? (Check by GC/NMR) B Are Impurities High or Low Boiling? A->B No E Problem Solved A->E Yes C Are Impurities of Different Polarity? B->C Unsure / Both F Use Fractional Distillation B->F Yes D Is the Product Decomposing? C->D No G Use Column Chromatography C->G Yes H Use Vacuum Distillation D->H Yes I Re-evaluate Synthesis Step D->I No

Caption: Decision tree for troubleshooting the purification of this compound.

References

Preventing hydrolysis of 1-Cyclohexenyl acetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and workup of 1-Cyclohexenyl acetate to prevent its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

A1: this compound is an enol acetate, a class of organic compounds characterized by an acetate group attached to a doubly bonded carbon atom. This structure makes it susceptible to hydrolysis, the chemical breakdown of a compound due to reaction with water. Both acidic and basic conditions can catalyze this process, leading to the formation of cyclohexanone and acetic acid.

Q2: Under what conditions is the hydrolysis of this compound most likely to occur during a workup?

A2: Hydrolysis is most likely to occur during aqueous workup steps, especially if the aqueous solution is acidic or basic. Prolonged contact time with water, even at neutral pH, and elevated temperatures can also promote hydrolysis.

Q3: What are the primary signs that my this compound has hydrolyzed during workup?

A3: The most common indicator of hydrolysis is the presence of cyclohexanone in your final product, which can be detected by analytical techniques such as NMR or GC-MS. A lower than expected yield of this compound is another strong indicator.

Q4: Can I use a strong base like sodium hydroxide to neutralize acid in my reaction mixture?

A4: It is highly discouraged to use strong bases like sodium hydroxide or potassium hydroxide. These can rapidly promote the hydrolysis of the enol acetate. A milder base, such as sodium bicarbonate or sodium carbonate, used at low temperatures, is a much safer choice.

Q5: Is it possible to purify this compound without using column chromatography?

A5: Yes, if the impurities have significantly different boiling points, purification by distillation under reduced pressure is a viable option. This can help to minimize contact with protic solvents and silica gel which can be acidic and promote hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and presence of cyclohexanone. Hydrolysis during aqueous workup.Minimize contact time with aqueous solutions. Use ice-cold, saturated sodium bicarbonate for neutralization and cold brine for washing. Ensure the organic layer is thoroughly dried before solvent evaporation.
Residual acid or base from the reaction is catalyzing hydrolysis.Neutralize the reaction mixture carefully with a mild base (saturated NaHCO₃) before extensive aqueous washes.
High temperatures during workup or solvent removal.Perform all workup steps at low temperatures (ice bath). Use a rotary evaporator at a low temperature and appropriate vacuum to remove the solvent.
Formation of an emulsion during extraction. The interface between the organic and aqueous layers is obscured by a gooey or insoluble precipitate.Add solid NaCl to the emulsion to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.[1]
Product is wet even after using a drying agent. Insufficient amount of drying agent or insufficient drying time.Add more anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps together. Allow sufficient time for drying, gently swirling the flask periodically.

Quantitative Data on Enol Ester Hydrolysis

Enol Ester Relative Rate (at 65°C) Activation Enthalpy (ΔH‡, kcal/mol) Activation Entropy (ΔS‡, eu)
Vinyl acetate1.0015.5+0.7
Vinyl propionate0.7713.2-6.7
Vinyl butyrate0.4614.8-3.0
Isopropenyl acetate0.7816.8+4.0

Data adapted from a study on the kinetics of acid-catalyzed enol ester hydrolysis.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for this compound

This protocol is designed to minimize hydrolysis during the isolation of this compound after a reaction.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Slowly add the cold reaction mixture to a separatory funnel containing ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently to neutralize any residual acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

  • Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction quickly and repeat 2-3 times with fresh solvent.

  • Washing: Combine the organic extracts and wash them with ice-cold saturated aqueous sodium chloride (brine). This helps to remove residual water and inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps.

  • Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of fresh, dry solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature to obtain the crude this compound.

Protocol 2: Non-Aqueous Workup for this compound

This protocol avoids the use of water altogether, which is ideal for highly sensitive substrates.

  • Solvent Removal: If the reaction solvent is volatile, remove it under reduced pressure at a low temperature.

  • Resuspension: Resuspend the crude residue in a non-polar, aprotic solvent in which the desired product is soluble but the impurities are not (e.g., a mixture of hexane and a small amount of diethyl ether).

  • Filtration: Filter the mixture through a plug of Celite® or a short column of neutral alumina to remove solid impurities and baseline polar compounds. Wash the filter cake with fresh, cold solvent.

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature to yield the purified this compound.

Visualizations

Hydrolysis_Pathway This compound This compound Intermediate Intermediate This compound->Intermediate H₂O, H⁺ or OH⁻ Cyclohexanone Cyclohexanone Acetic Acid Acetic Acid Intermediate->Cyclohexanone Intermediate->Acetic Acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_aqueous Mild Aqueous Workup cluster_nonaqueous Non-Aqueous Workup Cool 1. Cool Reaction Mixture (0°C) Quench 2. Quench with cold NaHCO₃ (aq) Cool->Quench Extract 3. Extract with Organic Solvent Quench->Extract Wash 4. Wash with cold Brine Extract->Wash Dry 5. Dry with Na₂SO₄ Wash->Dry Concentrate_A 6. Concentrate in vacuo Dry->Concentrate_A Solvent_Removal 1. Remove Reaction Solvent Resuspend 2. Resuspend in Aprotic Solvent Solvent_Removal->Resuspend Filter 3. Filter through Celite®/Alumina Resuspend->Filter Concentrate_B 4. Concentrate in vacuo Filter->Concentrate_B

Caption: Experimental workflows for workup of this compound.

References

Troubleshooting low conversion in 1-Cyclohexenyl acetate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low conversion rates and other issues during the alkylation of 1-cyclohexenyl acetate. The process involves the generation of a lithium enolate from this compound, followed by an SN2 reaction with an alkyl halide to form a new C-C bond at the α-position of the corresponding cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for the alkylation of this compound?

The alkylation of this compound is a two-step process. First, the enol acetate is treated with a strong organolithium base, such as methyl lithium (MeLi) or an Gilman cuprate, to generate the specific lithium enolate of cyclohexanone. This is followed by the introduction of an alkylating agent (typically a primary alkyl halide), which reacts with the enolate nucleophile in an SN2 fashion to form the α-alkylated cyclohexanone.

Q2: My reaction is resulting in a mixture of regioisomers. How can I control which product is formed?

The formation of different regioisomers arises from the reaction of either the kinetic or the thermodynamic enolate. While starting with this compound is designed to generate a specific enolate (the less substituted one), contamination or equilibration can lead to mixtures. For controlling regioselectivity in general cyclohexanone alkylations, the conditions are critical:

  • Kinetic Product (Less Substituted): Favored by strong, sterically hindered bases like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C).[1][2][3] These conditions promote rapid, irreversible deprotonation at the less hindered α-carbon.[3]

  • Thermodynamic Product (More Substituted): Favored by weaker bases (e.g., sodium ethoxide) at higher temperatures (e.g., 25 °C).[1][2] These conditions allow the enolates to equilibrate to the more stable, more substituted form.[3][4]

Q3: What are the most common side reactions that lead to low yield?

Several side reactions can compete with the desired alkylation, reducing the conversion to the target product:

  • Polyalkylation: The mono-alkylated product can itself be deprotonated and react with another equivalent of the alkylating agent.[1][5]

  • Elimination (E2) Reaction: If using secondary or tertiary alkyl halides, the enolate can act as a base, leading to the formation of an alkene from the alkyl halide instead of substitution.[6][7]

  • O-alkylation: As an ambident nucleophile, the enolate can react at the oxygen atom instead of the carbon, leading to the formation of an enol ether.[5] This is more common with highly reactive electrophiles like sulfonate esters.[6]

  • Aldol Condensation: If the enolate is not completely formed and starting ketone is present, self-condensation can occur, especially at higher temperatures.[1]

Q4: Which alkylating agents are most effective for this reaction?

The reaction proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is crucial.[4][7]

  • Highly Recommended: Methyl halides, and primary allylic and benzylic halides are very reactive and give good yields.[6][8] Primary alkyl iodides are generally more reactive than bromides or chlorides.[6]

  • Use with Caution: Secondary halides react much more slowly and are prone to elimination side reactions.[6][8]

  • Not Recommended: Tertiary, vinyl, and aryl halides do not undergo SN2 reactions at useful rates and are unsuitable for this type of alkylation.[6]

Troubleshooting Guide for Low Conversion

This guide addresses specific problems that can lead to low conversion and provides actionable steps to improve your experimental outcome.

Problem/Observation Potential Cause Recommended Solution
Low or no product formation; starting material recovered. Incomplete Enolate Formation: The base used may be weak, impure, or insufficient to fully convert the starting material to the enolate.[8]Use a strong, non-nucleophilic base like LDA or ensure your organolithium reagent is properly titrated and fresh. Complete conversion to the enolate is critical before adding the alkylating agent.[7][8]
Inactive Alkylating Agent: The alkyl halide may have degraded or is inherently unreactive (e.g., tertiary halide).Use a fresh, purified alkylating agent. Preferentially use primary iodides, or allylic/benzylic bromides for higher reactivity.[6]
Reaction Temperature Too Low: While enolate formation requires low temperatures, the SN2 alkylation step may be too slow if the temperature is not allowed to rise slightly.After enolate formation at -78 °C, consider allowing the reaction to warm slowly to 0 °C or room temperature after the addition of the alkylating agent to facilitate the SN2 reaction. Monitor the reaction progress by TLC.
Significant amount of byproduct identified as an alkene. E2 Elimination: The enolate is acting as a base rather than a nucleophile. This is common with secondary and tertiary alkyl halides.[5][7]Switch to a primary alkyl halide. If a secondary group must be introduced, alternative synthetic routes should be considered.
Multiple products observed, including di- or poly-alkylated species. Over-alkylation: The mono-alkylated product is being deprotonated and reacting again.[1]Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent. Adding the ketone/enolate solution to the alkylating agent (inverse addition) can sometimes help. To avoid this, ensure complete deprotonation of the starting material before adding the alkylating agent.[1]
Formation of unexpected oxygen-containing byproducts. O-Alkylation: The enolate has reacted on the oxygen atom.This is generally a minor pathway but can be favored by "harder" electrophiles. If using alkyl sulfonates (e.g., tosylates), consider switching to an alkyl iodide or bromide.[5][6]
Complex mixture of high-molecular-weight byproducts. Self-Condensation: Aldol-type reactions are occurring between the enolate and any remaining unreacted ketone.[1]Ensure complete and rapid formation of the enolate by using a strong base like LDA at low temperatures.[1] Maintain a low temperature throughout the enolate formation and addition steps.
Data on Regioselectivity Control

The choice of reaction conditions has a dramatic effect on the distribution of products when using an unsymmetrical ketone. The following table summarizes the expected major product under different conditions for the methylation of 2-methylcyclohexanone, a common model system.

BaseTemperature (°C)Major ProductMinor ProductProduct Type
LDA-782,6-dimethylcyclohexanone2,2-dimethylcyclohexanoneKinetic[1]
NaOEt252,2-dimethylcyclohexanone2,6-dimethylcyclohexanoneThermodynamic[1]

Experimental Protocols

Protocol: Synthesis of 2-Alkylcyclohexanone via Kinetic Enolate Alkylation

This protocol describes the alkylation at the less substituted position using LDA.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Cyclohexanone (or substituted cyclohexanone)

  • Alkyl Halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • LDA Formation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.[1]

  • Enolate Formation: While maintaining the temperature at -78 °C, add a solution of the cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1-2 hours to ensure the complete formation of the kinetic lithium enolate.[1]

  • Alkylation: Add the alkylating agent (1.0-1.1 equivalents) dropwise to the enolate solution at -78 °C. Continue stirring at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.[1]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow cluster_byproducts Byproduct Analysis Outcomes start Low Conversion Observed check_reagents Check Reagents: - Base Purity/Titer - Alkyl Halide Reactivity - Solvent Anhydrous? start->check_reagents check_conditions Review Reaction Conditions: - Temperature Control (-78°C) - Inert Atmosphere - Order of Addition start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) start->analyze_byproducts polyalkylation Polyalkylation Detected analyze_byproducts->polyalkylation High MW Species elimination Elimination Product (Alkene) analyze_byproducts->elimination Alkene Signature o_alkylation O-Alkylation Product analyze_byproducts->o_alkylation Isomeric Ether self_condensation Aldol Products analyze_byproducts->self_condensation Dimeric Species solution_poly Solution: - Use 1.0 eq. Alkylating Agent - Ensure Complete Enolate Formation polyalkylation->solution_poly solution_elim Solution: - Use Primary Alkyl Halide elimination->solution_elim solution_o_alk Solution: - Switch from Sulfonate to Halide o_alkylation->solution_o_alk solution_self Solution: - Ensure Fast, Complete Enolate Formation - Maintain Low Temperature self_condensation->solution_self Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start This compound enolate Lithium Enolate start->enolate Organolithium Reagent product Desired α-Alkylated Product (C-Alkylation) enolate->product R-X (Primary Halide) SN2 Reaction side_o_alk O-Alkylated Byproduct (Enol Ether) enolate->side_o_alk R-X (e.g., R-OTs) side_elim Elimination Byproduct (Alkene) enolate->side_elim R-X (2°/3° Halide) E2 Reaction side_poly Poly-alkylated Byproduct product->side_poly 1. Enolate Formation 2. R-X

References

Technical Support Center: Efficient Enol Acetate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient enol acetate formation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for enol acetate formation?

A1: Enol acetate synthesis is typically catalyzed by acids or bases. Common catalysts include protic acids like p-toluenesulfonic acid (p-TsOH) and mineral acids, Lewis acids such as boron trifluoride (BF₃), and heterogeneous catalysts like Montmorillonite KSF clay.[1][2] In some specific applications, metal-based catalysts involving cobalt, cerium, or manganese have also been employed.[3][4] Lipases can also be used for this transformation, offering mild reaction conditions.

Q2: How do I choose between kinetic and thermodynamic control for enol acetate formation?

A2: The choice between kinetic and thermodynamic control allows for the regioselective formation of different enol acetate isomers from unsymmetrical ketones.

  • Kinetic control favors the formation of the less substituted (less stable) enol acetate. This is typically achieved using a strong, sterically hindered base (e.g., Lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C) with short reaction times.[5] These conditions favor the removal of the more accessible proton.

  • Thermodynamic control favors the formation of the more substituted (more stable) enol acetate. This is achieved using a weaker base (e.g., sodium ethoxide) at higher temperatures (e.g., room temperature or above) with longer reaction times, allowing the reaction to reach equilibrium.[5]

Q3: What are the common side reactions in enol acetate synthesis, and how can they be minimized?

A3: Common side reactions include C-alkylation, where the acetyl group adds to the alpha-carbon instead of the oxygen, and self-condensation of the starting ketone (an aldol reaction). To minimize C-alkylation, using a "hard" electrophile like acetic anhydride is preferred as it favors O-acylation.[6] Minimizing self-condensation can be achieved by ensuring complete conversion of the ketone to the enolate before the addition of the acetylating agent.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave irradiation can significantly reduce reaction times, particularly when using heterogeneous catalysts like Montmorillonite KSF clay.[1] This technique can be a valuable tool for high-throughput synthesis and process optimization.

Catalyst Performance Data

The following tables summarize the performance of various catalysts in the formation of enol acetates from different ketones.

Table 1: Acid-Catalyzed Enol Acetate Formation

KetoneCatalystReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanonep-TsOHIsopropenyl acetateReflux395Organic Syntheses, Coll. Vol. 5, p.179 (1973)
2-Heptanonep-TsOHAcetic anhydride-Room Temp0.5-Organic Syntheses, Coll. Vol. 6, p.197 (1988)[7]
Various KetonesBF₃·OEt₂Acetic anhydride----Not specified

Table 2: Montmorillonite KSF Clay-Catalyzed Enol Acetate Formation

KetoneReagentConditionsTimeYield (%)Reference
CyclohexanoneAcetic anhydrideRoom Temperature2 h94Tetrahedron Lett.2006 , 47, 5583-5585[1]
CyclopentanoneAcetic anhydrideRoom Temperature2 h92Tetrahedron Lett.2006 , 47, 5583-5585[1]
AcetophenoneAcetic anhydride80 °C3 h90Tetrahedron Lett.2006 , 47, 5583-5585[1]
2-PentanoneAcetic anhydride35 °C2.5 h88Tetrahedron Lett.2006 , 47, 5583-5585[1]
CyclohexanoneAcetic anhydrideMicrowave5 min95Tetrahedron Lett.2006 , 47, 5583-5585[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Enol Acetate Synthesis using p-Toluenesulfonic Acid

This protocol is a general procedure for the synthesis of an enol acetate from a ketone using p-toluenesulfonic acid as a catalyst and isopropenyl acetate as the acetylating agent.

Materials:

  • Ketone (1.0 eq)

  • Isopropenyl acetate (excess, can be used as solvent)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.02 eq)

  • Argon or Nitrogen atmosphere

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ketone and isopropenyl acetate.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropenyl acetate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure enol acetate.

Protocol 2: Heterogeneous Catalysis using Montmorillonite KSF Clay

This protocol describes a solvent-free method for enol acetate synthesis using Montmorillonite KSF clay as a reusable catalyst.[1]

Materials:

  • Ketone (1.0 eq)

  • Acetic anhydride (excess, can be used as the reagent and solvent)

  • Montmorillonite KSF clay

  • Diethyl ether or Ethyl acetate

  • 5% Sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Optional: Microwave reactor

Procedure:

  • In a round-bottom flask, add the ketone and acetic anhydride.

  • Add Montmorillonite KSF clay to the mixture (e.g., 0.5 g per 1 g of ketone).

  • Stir the mixture at room temperature or heat as required. Alternatively, perform the reaction in a microwave reactor for a shorter reaction time.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the clay catalyst. The catalyst can be washed, dried, and reused.

  • Pour the filtrate into cold water and extract with diethyl ether or ethyl acetate.

  • Wash the organic phase successively with 5% sodium bicarbonate solution and water.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the product by preparative TLC or column chromatography if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield / No Reaction 1. Inactive Catalyst: The acid catalyst may be old or deactivated. Clay catalysts may require activation.1a. Use a fresh batch of acid catalyst. 1b. Activate the Montmorillonite KSF clay by heating before use.
2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.2. Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC. Consider using microwave irradiation to accelerate the reaction.[1]
3. Poor Quality Reagents: The ketone or acetylating agent may contain impurities or water.3. Purify the starting materials before use. Ensure all reagents and solvents are anhydrous.
Formation of Byproducts 1. C-Alkylation: The acetyl group has added to the α-carbon instead of the oxygen.1. This is more common with "softer" electrophiles. Ensure you are using a "hard" acetylating agent like acetic anhydride.[6]
2. Aldol Condensation: The ketone has reacted with itself.2. For base-catalyzed reactions, ensure the ketone is fully converted to the enolate before adding the acetylating agent. For acid-catalyzed reactions, consider milder conditions.
3. Isomerization/Dehydration: Particularly with sensitive substrates.3. Use milder reaction conditions (lower temperature, milder catalyst). Enzymatic catalysis can be a good alternative to avoid harsh conditions.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.1. Add more brine to the separatory funnel to break the emulsion.
2. Co-elution of Product and Impurities: The product and byproducts have similar polarities.2. Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC.

Visual Workflows

CatalystSelectionWorkflow cluster_input Input Considerations cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control cluster_symmetric Symmetrical Ketone Start Start: Select Ketone KetoneType Unsymmetrical Ketone? Start->KetoneType ThermoConditions Conditions: - Weaker Base (e.g., NaOEt) - Higher Temperature (RT or above) - Longer Reaction Time KetoneType->ThermoConditions Yes KineticConditions Conditions: - Strong, Bulky Base (e.g., LDA) - Low Temperature (-78 °C) - Short Reaction Time KetoneType->KineticConditions Yes SymmetricConditions Standard Conditions: - Acid Catalyst (p-TsOH) - or Clay Catalyst (Montmorillonite KSF) KetoneType->SymmetricConditions No ThermoProduct Product: More Substituted Enol Acetate ThermoConditions->ThermoProduct KineticProduct Product: Less Substituted Enol Acetate KineticConditions->KineticProduct SymmetricProduct Single Enol Acetate Product SymmetricConditions->SymmetricProduct

Caption: Catalyst and condition selection workflow for enol acetate formation.

TroubleshootingWorkflow cluster_problem Identify Problem cluster_low_yield Low Yield / No Reaction cluster_byproducts Byproduct Formation cluster_isolation Isolation Issues Start Start: Experiment Issue Problem What is the main issue? Start->Problem LowYieldCauses Potential Causes: - Inactive Catalyst - Insufficient Reaction Time/Temp - Impure Reagents Problem->LowYieldCauses Low Yield ByproductCauses Potential Causes: - C-Alkylation - Aldol Condensation - Isomerization/Dehydration Problem->ByproductCauses Byproducts IsolationCauses Potential Causes: - Emulsion during Workup - Co-elution of Products Problem->IsolationCauses Isolation Difficulty LowYieldSolutions Solutions: - Use Fresh/Activated Catalyst - Increase Time/Temp or Use Microwave - Purify Starting Materials LowYieldCauses->LowYieldSolutions ByproductSolutions Solutions: - Use 'Hard' Acetylating Agent - Ensure Complete Enolate Formation - Use Milder Conditions ByproductCauses->ByproductSolutions IsolationSolutions Solutions: - Add Brine to Break Emulsion - Optimize Chromatography IsolationCauses->IsolationSolutions

Caption: Troubleshooting workflow for enol acetate synthesis.

References

Technical Support Center: Characterization of Regioisomeric Enol Acetates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of regioisomeric enol acetates.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of enol acetate regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My ¹H NMR spectrum shows overlapping signals in the vinylic or aliphatic regions, making it difficult to distinguish between regioisomers.

  • Solution 1: Change the Solvent. The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or acetone-d₆) can sometimes resolve overlapping signals.

  • Solution 2: Increase the Spectrometer's Magnetic Field Strength. A higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion, often separating overlapping multiplets.

  • Solution 3: Utilize 2D NMR Techniques.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. By analyzing the cross-peaks, you can trace the spin systems of each isomer, even if the 1D signals overlap.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can help to resolve protons that are attached to different carbon atoms but have similar proton chemical shifts.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of each regioisomer, which is often a key differentiating feature.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For distinguishing between E and Z isomers, a NOESY experiment is invaluable. It shows through-space correlations between protons that are close to each other, which can confirm the geometry around the double bond.[3][4][5]

Problem: I am not sure which signals correspond to the kinetic vs. the thermodynamic enol acetate.

  • Solution: Analyze the olefinic proton and carbon signals.

    • ¹H NMR: The vinylic proton of the less substituted (kinetic) enol acetate generally appears at a slightly higher field (lower ppm) compared to the vinylic proton of the more substituted (thermodynamic) enol acetate.[6][7][8]

    • ¹³C NMR: The chemical shifts of the olefinic carbons are also diagnostic. The CH₂ carbon of a terminal enol acetate (kinetic) will have a significantly different chemical shift than the CH carbon of an internal enol acetate (thermodynamic).[9][10] Consult chemical shift prediction tools or literature for typical ranges.

Mass Spectrometry (MS)

Problem: The mass spectra of my two regioisomers are nearly identical, and I cannot differentiate them.

  • Solution 1: Tandem Mass Spectrometry (MS/MS). By isolating the molecular ion of each isomer and subjecting it to collision-induced dissociation (CID), you may observe differences in the fragmentation patterns. The relative abundances of certain fragment ions may differ due to the different substitution patterns around the double bond, influencing the stability of the resulting fragments.

  • Solution 2: Analyze for Characteristic Neutral Losses. Enol acetates often exhibit a characteristic neutral loss of acetic acid (60 Da) or a ketene (42 Da).[11] The propensity for these losses might differ slightly between regioisomers, leading to variations in the relative intensities of the corresponding fragment ions. The loss of an acetyl cation ([CH₃CO]⁺) at m/z 43 is also a common feature.[11][12][13]

  • Solution 3: Derivatization. If direct analysis is inconclusive, consider derivatizing the enol acetates. For example, hydrolysis back to the ketone and subsequent derivatization of the ketone might yield products with more distinct mass spectra.

Chromatography (HPLC/GC)

Problem: My regioisomeric enol acetates are co-eluting in my HPLC or GC analysis.

  • Solution 1: Optimize the Stationary Phase. The choice of column is critical.

    • HPLC: For reversed-phase HPLC, try a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms. Normal-phase HPLC on a silica or cyano column can also be effective as it separates based on polarity differences.[14][15]

    • GC: Use a column with a different polarity. If you are using a non-polar column (e.g., DB-5), try a more polar column (e.g., DB-WAX) to enhance separation based on subtle polarity differences.

  • Solution 2: Adjust the Mobile Phase/Temperature Program.

    • HPLC: In reversed-phase HPLC, subtly changing the organic modifier (e.g., acetonitrile vs. methanol) or the buffer pH can alter selectivity. In normal-phase HPLC, varying the ratio of non-polar and polar solvents (e.g., hexane and ethyl acetate) is key.

    • GC: Optimize the temperature ramp. A slower temperature gradient can often improve the resolution of closely eluting peaks.

  • Solution 3: Increase Column Length or Decrease Internal Diameter. A longer column or a column with a smaller internal diameter will provide higher theoretical plates and thus better resolving power.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing regioisomeric enol acetates?

The primary challenges stem from the high degree of structural similarity between regioisomers. This leads to:

  • Similar Spectroscopic Properties: ¹H and ¹³C NMR spectra can be very similar, often with overlapping signals.

  • Indistinguishable Mass Spectra: Electron ionization mass spectra may show identical molecular ions and very similar fragmentation patterns.

  • Co-elution in Chromatography: The similar polarities and volatilities of regioisomers make their separation by HPLC or GC difficult.

Q2: Which analytical technique is the most definitive for distinguishing enol acetate regioisomers?

A combination of techniques is usually necessary. However, 2D NMR spectroscopy is often the most powerful single technique.[1][16] Experiments like HSQC, HMBC, and COSY can be used to piece together the exact connectivity of each isomer, providing unambiguous structural assignment. For E/Z isomers, NOESY is the most definitive method.[4][5]

Q3: How can I determine the geometry (E/Z) of my enol acetate?

  • NOE Spectroscopy: The Nuclear Overhauser Effect (NOE) is the gold standard for determining stereochemistry.[3] A 1D NOE or 2D NOESY experiment will show a correlation between protons that are close in space (typically < 5 Å). For a Z-isomer, you would expect to see an NOE between the vinylic proton and the substituent on the same side of the double bond. For an E-isomer, this correlation would be absent.[4]

  • Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons across the double bond can sometimes be used, although this is not always applicable for tetrasubstituted double bonds.

Q4: Can I use ¹³C NMR to differentiate between the kinetic and thermodynamic enol acetate?

Yes. The chemical shifts of the sp² hybridized carbons of the double bond are highly sensitive to their substitution pattern.[10] The more substituted carbon of the thermodynamic isomer will have a different chemical shift compared to the terminal CH₂ carbon of the kinetic isomer. You can expect the carbonyl carbon of the acetate group to be in the 168-172 ppm range, while the olefinic carbons will typically appear between 90 and 160 ppm.[9][17][18]

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Pair of Regioisomeric Enol Acetates

(Note: These are illustrative values for a generic unsymmetrical ketone precursor. Actual chemical shifts will vary depending on the specific molecular structure.)

Position Kinetic Isomer (Less Substituted) Thermodynamic Isomer (More Substituted)
¹H NMR (δ, ppm)
Vinylic H4.5 - 5.2 (two 1H signals)5.3 - 5.8 (one 1H signal)
Allylic H~2.1~1.9
Acetate CH₃~2.15~2.13
¹³C NMR (δ, ppm)
C=O (acetate)~169~169
C-O (olefinic)~150~145
C=C -O (olefinic)~95 (CH₂)~115 (CH)
Table 2: Example HPLC Method for Separation of Enol Acetate Regioisomers
Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase)
Column Silica, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase 95:5 Hexane:Ethyl Acetate (Isocratic)70:30 Acetonitrile:Water (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 210 nmUV at 210 nm
Expected Elution Thermodynamic isomer elutes first (less polar)Kinetic isomer elutes first (less non-polar)
Illustrative Rₛ > 1.5> 1.2

Experimental Protocols

Protocol 1: Distinguishing Regioisomers using 2D NMR
  • Sample Preparation: Prepare a solution of the enol acetate mixture in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg in 0.6 mL.

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} NMR spectra to assess the complexity of the mixture.

  • Acquire COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment. Process the data and identify cross-peaks which indicate ³JHH couplings. Use these to trace the proton-proton connectivity for each isomer.[2][19]

  • Acquire HSQC Spectrum: Run a standard gradient-selected HSQC experiment. This will produce cross-peaks between each proton and the carbon it is directly attached to. This helps to resolve overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.[1]

  • Acquire HMBC Spectrum: Run a standard gradient-selected HMBC experiment. This will show correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting the spin systems identified in the COSY experiment and for placing substituents on the double bond by observing correlations from vinylic or allylic protons to quaternary carbons.

  • Acquire NOESY/ROESY Spectrum (for E/Z isomers): If stereoisomerism is a possibility, run a NOESY or ROESY experiment. Observe for cross-peaks between protons on opposite sides of the double bond, which will confirm their spatial proximity.[4][5]

  • Data Analysis: Integrate the information from all spectra to build the structures of each regioisomer present in the sample.

Protocol 2: Differentiating Regioisomers by GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the enol acetate mixture in a volatile solvent like ethyl acetate or hexane.

  • GC Method:

    • Column: Use a 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness. A mid-polarity column (e.g., DB-17 or equivalent) is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Set to 250 °C with a split ratio of 20:1.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific analytes).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Examine the chromatogram for separation of the regioisomers.

    • Extract the mass spectrum for each peak.

    • Compare the fragmentation patterns, paying close attention to the relative abundances of the molecular ion, the [M-42]⁺˙ (loss of ketene), [M-60]⁺˙ (loss of acetic acid), and [CH₃CO]⁺ (m/z 43) ions.[11][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Characterization cluster_results Results & Interpretation synthesis Synthesis of Enol Acetate workup Workup & Purification synthesis->workup sample Mixture of Regioisomers workup->sample nmr NMR Spectroscopy (1D, COSY, HSQC, HMBC, NOESY) sample->nmr Definitive Structure gcms GC-MS sample->gcms Separation & Fragmentation hplc HPLC / GC sample->hplc Separation & Quantification structure Structure Elucidation nmr->structure gcms->structure purity Purity & Ratio Determination hplc->purity structure->purity

Caption: Workflow for the characterization of regioisomeric enol acetates.

troubleshooting_logic cluster_nmr NMR Issues cluster_chrom Chromatography Issues cluster_ms MS Issues start Characterization Issue Encountered issue_type What is the nature of the issue? start->issue_type nmr_overlap Overlapping Signals issue_type->nmr_overlap NMR chrom_coelute Co-elution issue_type->chrom_coelute Chromatography ms_similar Identical Spectra issue_type->ms_similar Mass Spec nmr_id Unknown Isomer Identity nmr_overlap->nmr_id sol_2dnmr Utilize 2D NMR (COSY, HSQC, HMBC) nmr_overlap->sol_2dnmr nmr_geom E/Z Geometry Unknown nmr_id->nmr_geom nmr_id->sol_2dnmr sol_noesy Perform NOESY/ROESY nmr_geom->sol_noesy sol_column Change Column / Mobile Phase chrom_coelute->sol_column sol_msms Use Tandem MS (MS/MS) ms_similar->sol_msms

Caption: Troubleshooting decision tree for enol acetate characterization.

References

Technical Support Center: Scaling Up 1-Cyclohexenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Cyclohexenyl acetate from a laboratory to a pilot plant setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the pilot-scale synthesis of this compound.

Issue ID Problem/Observation Potential Cause(s) Recommended Action(s)
TS-01 Low Conversion of Cyclohexanone 1. Insufficient Catalyst Activity: Catalyst may be old, poisoned, or not suitable for the reaction scale.2. Inadequate Mixing: Poor agitation in the reactor can lead to localized low concentrations of reactants or catalyst.3. Incorrect Reaction Temperature: Temperature may be too low to achieve the desired reaction rate.4. Presence of Water: Moisture in the reactants or from the atmosphere can hydrolyze acetic anhydride and deactivate some catalysts.1. Catalyst Evaluation: Use a fresh batch of catalyst. Consider screening different acid catalysts for optimal performance at the pilot scale.2. Improve Agitation: Increase the agitator speed. Ensure the impeller design is appropriate for the reactor geometry and batch volume.3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for any increase in byproducts. For acid-catalyzed reactions, a temperature range of 95-120°C is often effective.[1]4. Ensure Anhydrous Conditions: Dry all reactants and solvents before use. Operate the reactor under an inert atmosphere (e.g., nitrogen).
TS-02 Formation of Dark-Colored Byproducts 1. High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products, forming polymeric or colored impurities.2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions.3. Air Oxidation: Presence of oxygen in the reactor can lead to oxidation of the enol acetate.1. Temperature Control: Implement precise temperature control of the reactor. Consider a jacketed reactor with a reliable heating/cooling system.2. Reaction Monitoring: Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction endpoint and avoid unnecessary heating.3. Inert Atmosphere: Purge the reactor with an inert gas like nitrogen before starting the reaction and maintain a positive pressure throughout the process.
TS-03 Difficulties in Separating Catalyst 1. Fine Catalyst Particles: Some solid catalysts may be too fine for the filtration system used at the pilot scale.2. Catalyst Swelling: Certain catalysts can swell in the reaction medium, leading to filter clogging.1. Filtration System: Use a filter press or a centrifugal filter for more efficient solid-liquid separation. Consider using a catalyst with a larger particle size if available.2. Catalyst Selection: If swelling is an issue, explore alternative solid catalysts or consider a homogeneous catalyst that can be removed by extraction.
TS-04 Product Contaminated with Acetic Acid 1. Incomplete Reaction: Unreacted acetic anhydride will hydrolyze to acetic acid during workup.2. Inefficient Workup: The neutralization and washing steps may not be sufficient to remove all the acetic acid byproduct.1. Drive Reaction to Completion: Ensure sufficient reaction time and catalyst loading to maximize the conversion of acetic anhydride.2. Optimize Workup: Increase the volume and number of aqueous washes. Use a dilute base solution (e.g., sodium bicarbonate) to neutralize the acetic acid, followed by water washes to remove the salt.
TS-05 Runaway Reaction/Exotherm 1. Rapid Addition of Acetic Anhydride: The reaction between cyclohexanone and acetic anhydride can be exothermic.[2] Rapid addition on a large scale can overwhelm the reactor's cooling capacity.2. Inadequate Cooling: The cooling system of the pilot plant reactor may not be sufficient for the heat generated by the reaction.1. Controlled Addition: Add the acetic anhydride slowly and in a controlled manner, monitoring the internal temperature of the reactor.2. Enhanced Cooling: Ensure the reactor's cooling system is functioning optimally. Consider pre-cooling the reactants before addition. Have an emergency cooling plan in place.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent method involves the reaction of cyclohexanone with acetic anhydride in the presence of an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfuric acid, or solid acid catalysts like Montmorillonite KSF clay. The choice of catalyst often depends on factors like reaction rate, ease of separation, and cost.

Q2: How can I minimize the formation of byproducts during scale-up?

A2: To minimize byproducts, it is crucial to maintain precise control over reaction parameters. Key strategies include:

  • Temperature Control: Avoid excessive temperatures that can lead to decomposition and side reactions.

  • Anhydrous Conditions: Prevent the hydrolysis of acetic anhydride by ensuring all reactants and equipment are dry.

  • Reaction Monitoring: Use analytical techniques like GC or TLC to monitor the reaction and stop it once the desired conversion is reached to prevent the formation of degradation products.

  • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidation.

Q3: What are the primary safety concerns when working with acetic anhydride at a pilot plant scale?

A3: Acetic anhydride is corrosive, flammable, and reacts exothermically with water. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[3]

  • Handling: Add acetic anhydride slowly and in a controlled manner to manage the reaction exotherm.

  • Spill Response: Have a spill kit readily available that includes a neutralizer for acidic reagents.

  • Fire Safety: Keep away from open flames and other ignition sources. Use appropriate fire extinguishers for chemical fires.

Q4: How can I effectively purify this compound at a pilot scale?

A4: Purification typically involves a multi-step process:

  • Catalyst Removal: If a solid catalyst is used, it should be filtered off. For homogeneous catalysts, an aqueous workup is necessary.

  • Neutralization and Washing: The crude product is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acetic acid byproduct and any remaining catalyst. This is followed by washing with water to remove salts.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Distillation: The final purification is achieved by fractional distillation under reduced pressure to separate the this compound from unreacted cyclohexanone and any high-boiling impurities.

Q5: Can the catalyst be reused?

A5: The reusability of the catalyst depends on the type of catalyst used. Solid acid catalysts like Montmorillonite clays or ion-exchange resins can often be recovered by filtration, washed, dried, and reused. The activity of the catalyst may decrease with each cycle, so it's important to monitor its performance. Homogeneous catalysts like p-toluenesulfonic acid are more challenging to recover and are typically removed during the aqueous workup.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis (Lab Scale Data)

CatalystReactant Ratio (Cyclohexanone:Acetic Anhydride)Temperature (°C)Reaction Time (h)Yield (%)Reference
Montmorillonite KSF clay1:1 (molar)Room Temp2-394FSS
p-Toluenesulfonic acid1:2 (molar)Reflux16-20~85-90Organic Syntheses
Iodine1:1 (molar)Microwave5 minHighJ. Chem. Research

Note: The data presented is based on laboratory-scale experiments and may require optimization for pilot-plant scale.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis using p-Toluenesulfonic Acid

1. Reactor Preparation:

  • Ensure the pilot plant reactor (e.g., 50 L glass-lined reactor) is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and a port for controlled liquid addition.
  • Purge the reactor with nitrogen to create an inert atmosphere.

2. Charging Reactants:

  • Charge the reactor with cyclohexanone (e.g., 10 kg, ~102 mol).
  • Begin agitation at a moderate speed.
  • Add p-toluenesulfonic acid monohydrate (e.g., 200 g, ~1.05 mol) to the cyclohexanone.

3. Reaction:

  • Slowly add acetic anhydride (e.g., 20.8 kg, ~204 mol) to the reactor over a period of 1-2 hours, while maintaining the internal temperature below 40°C using the reactor's cooling system.
  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 16-20 hours.
  • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and the acetic acid byproduct. Monitor for gas evolution.
  • Transfer the mixture to a larger separation vessel. Separate the organic layer.
  • Wash the organic layer with water (2 x 10 L).
  • Dry the organic layer over anhydrous sodium sulfate.
  • Filter to remove the drying agent.
  • Set up the reactor for vacuum distillation.
  • Distill the crude product under reduced pressure to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Clean & Dry Reactor prep2 Inert Atmosphere (N2) prep1->prep2 charge_ketone Charge Cyclohexanone & Catalyst prep2->charge_ketone add_anhydride Slowly Add Acetic Anhydride charge_ketone->add_anhydride reflux Heat to Reflux & Monitor add_anhydride->reflux cool Cool Reaction reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize wash Aqueous Wash neutralize->wash dry Dry Organic Layer wash->dry distill Vacuum Distillation dry->distill product product distill->product Pure this compound

Caption: Experimental workflow for pilot-scale synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_actions1 Corrective Actions for Incomplete Reaction cluster_actions2 Corrective Actions for Byproducts cluster_actions3 Corrective Actions for Purification start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Byproduct Formation? start->cause2 cause3 Purification Losses? start->cause3 action1a Check Catalyst Activity cause1->action1a action1b Increase Reaction Time/Temp cause1->action1b action1c Improve Mixing cause1->action1c action2a Optimize Temperature cause2->action2a action2b Ensure Anhydrous Conditions cause2->action2b action2c Use Inert Atmosphere cause2->action2c action3a Optimize Distillation Parameters cause3->action3a action3b Improve Phase Separation cause3->action3b

Caption: Troubleshooting logic for low product yield.

References

Effect of reaction temperature on the regioselectivity of enol acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of reaction temperature on the regioselectivity of enol acetylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of enol acetylation in unsymmetrical ketones?

A1: The regioselectivity of enol acetylation is primarily governed by the principle of kinetic versus thermodynamic control. The main factors you can adjust are reaction temperature, the type of base used, and reaction time. Low temperatures and strong, sterically hindered bases favor the kinetic product, while higher temperatures and weaker bases under equilibrium conditions favor the thermodynamic product.[1]

Q2: What is the difference between the "kinetic" and "thermodynamic" enol acetate?

A2: For an unsymmetrical ketone, two different enolates can form.

  • Kinetic Enol Acetate: This isomer is formed faster. It typically results from the deprotonation of the less sterically hindered α-hydrogen, leading to the less substituted enol acetate. Its formation is favored at low temperatures.[1][2]

  • Thermodynamic Enol Acetate: This isomer is the more stable of the two. It is generally the more substituted enol acetate, as a more substituted double bond is thermodynamically more stable. Its formation is favored at higher temperatures, which allow the reaction to reach equilibrium.[2][3]

Q3: How does reaction temperature specifically affect which enol acetate isomer is formed?

A3: Temperature is a critical factor. Low temperatures (e.g., -78°C) provide insufficient energy to overcome the higher activation barrier required to form the more stable thermodynamic product.[4] Therefore, the reaction proceeds via the lower energy pathway to form the kinetic product irreversibly.[4] Higher temperatures (e.g., room temperature or above) allow the reaction to become reversible. This means that even if the kinetic product forms first, it can revert to the starting ketone and eventually equilibrate to the more stable thermodynamic product.

Troubleshooting Guide

Issue 1: My enol acetylation is producing a mixture of regioisomers instead of a single desired product.

  • Cause: The reaction conditions are likely allowing for both kinetic and thermodynamic pathways to occur. This can happen if the temperature is intermediate, the base is not selective enough, or the reaction time is too long for kinetic control.

  • Solution for Targeting the KINETIC Product (Less Substituted):

    • Lower the Temperature: Perform the reaction at a very low temperature, such as -78°C (a dry ice/acetone bath).[1] This minimizes the chance of equilibration to the thermodynamic product.[4]

    • Use a Strong, Bulky Base: Employ a base like Lithium Diisopropylamide (LDA). Its steric bulk favors the abstraction of the less hindered proton, and its strength makes the deprotonation rapid and irreversible.[3][4]

    • Shorten Reaction Time: Quench the reaction after a short period to prevent potential equilibration.

  • Solution for Targeting the THERMODYNAMIC Product (More Substituted):

    • Increase the Temperature: Run the reaction at room temperature or even higher to ensure the system reaches thermal equilibrium.

    • Use a Weaker Base: Use a smaller, weaker base (e.g., sodium ethoxide, sodium hydride) that allows for reversible deprotonation.

    • Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., several hours) to ensure equilibrium is reached and the most stable product predominates.[3]

Issue 2: The yield of my desired kinetic enol acetate is very low at -78°C.

  • Cause: While low temperature is crucial for selectivity, the reaction rate might be too slow. The base may not be sufficiently soluble or reactive at such a low temperature.

  • Solution:

    • Verify Base Activity: Ensure your base (e.g., LDA) is freshly prepared and properly titrated.

    • Solvent Choice: Use an appropriate aprotic solvent like Tetrahydrofuran (THF) that remains liquid and allows for good solubility at low temperatures.

    • Slow Addition: Add the ketone slowly to the solution of the base at -78°C to maintain temperature control and ensure efficient deprotonation.

Issue 3: I am trying to synthesize the thermodynamic enol acetate, but I am still getting a significant amount of the kinetic isomer.

  • Cause: The reaction has not fully reached equilibrium.

  • Solution:

    • Increase Reaction Time and Temperature: Allow the reaction to run longer at a higher temperature to provide more time and energy for the kinetic product to revert and form the more stable thermodynamic product.[3]

    • Use a Protic Solvent (with caution): In some cases, a small amount of a protic solvent can facilitate equilibration by allowing for proton exchange. However, this can also lead to side reactions.

    • Ensure Reversible Conditions: Double-check that the base used is weak enough to allow for a reversible deprotonation process. Strong bases like LDA will "lock" the enolate in its kinetic form.

Data Presentation

The regioselectivity of enolate formation, a precursor to enol acetylation, is highly dependent on reaction conditions. The data for the formation of silyl enol ethers from 2-methylcyclohexanone provides a clear quantitative example of this principle.

Control TypeBaseSolventTemperature (°C)Product Ratio (Kinetic : Thermodynamic)
Kinetic LDADME-7899 : 1
Kinetic LDATHF098 : 2
Thermodynamic Et₃N / Me₃SiClDMF10011 : 89
Thermodynamic Me₃SiCl / NaIMeCN251 : 99

Table adapted from foundational studies on enolate chemistry. The ratio reflects the less substituted (kinetic) vs. the more substituted (thermodynamic) isomer.

Experimental Protocols

Protocol 1: Selective Synthesis of the Kinetic Enol Acetate

This protocol is designed to favor the formation of the less substituted enol acetate from an unsymmetrical ketone (e.g., 2-methylcyclohexanone).

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagent Preparation: In the reaction flask, prepare a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in dry Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the LDA solution to -78°C using a dry ice/acetone bath.

  • Ketone Addition: Slowly add the unsymmetrical ketone (1.0 equivalent) dropwise to the stirred LDA solution, ensuring the internal temperature does not rise above -70°C.

  • Enolate Formation: Stir the mixture at -78°C for 30-60 minutes.

  • Acetylation: Add freshly distilled acetic anhydride (1.2 equivalents) dropwise to the enolate solution at -78°C.

  • Reaction Quench: After stirring for 1 hour, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography to isolate the kinetic enol acetate.

Protocol 2: Selective Synthesis of the Thermodynamic Enol Acetate

This protocol is designed to favor the formation of the more stable, more substituted enol acetate.[5]

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Mixture: To the flask, add the unsymmetrical ketone (1.0 equivalent), acetic anhydride (2.0 equivalents), and a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Heating: Heat the reaction mixture to reflux and stir for several hours (e.g., 12-24 hours) to allow the reaction to reach equilibrium.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when equilibrium has been reached.

  • Cooling and Workup: Cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent via rotary evaporation.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the thermodynamic enol acetate.

Mandatory Visualization

Below are diagrams illustrating the decision-making process for achieving regioselectivity and the underlying energy profiles.

G cluster_input Starting Point start Unsymmetrical Ketone kinetic_goal Kinetic Product (Less Substituted Enol Acetate) thermo_goal Thermodynamic Product (More Substituted Enol Acetate) kinetic_cond • Low Temperature (-78°C) • Strong, Bulky Base (LDA) • Aprotic Solvent (THF) • Short Reaction Time kinetic_goal->kinetic_cond  Implement Kinetic  Control Conditions thermo_cond • High Temperature (RT to Reflux) • Weaker Base (e.g., NaOEt) or  Acid Catalyst (p-TsOH) • Equilibrating Conditions • Long Reaction Time thermo_goal->thermo_cond  Implement Thermodynamic  Control Conditions

Caption: Workflow for selecting conditions for regioselective enol acetylation.

G y_axis Potential Energy (G) y_axis->origin x_axis Reaction Coordinate origin->x_axis reactants Ketone + Base kinetic_prod Kinetic Enolate (Less Substituted) reactants->kinetic_prod thermo_prod Thermodynamic Enolate (More Substituted) reactants->thermo_prod ts_k ts_t anno_k Lower Activation Energy (ΔG‡) (Forms Faster) anno_t Higher Activation Energy (ΔG‡) (Forms Slower) anno_prod More Stable Product (Lower Energy) p1->p2 p1->p4 p2->p3 p4->p5

Caption: Energy profile diagram for kinetic vs. thermodynamic enolate formation.

References

Technical Support Center: Managing 1-Cyclohexenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1-Cyclohexenyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

A1: this compound is an enol acetate, a class of organic compounds characterized by an acetate group attached to a doubly bonded carbon atom within a cyclohexene ring. Its moisture sensitivity stems from the susceptibility of the enol ester functional group to hydrolysis. In the presence of water, it can degrade, leading to the formation of impurities that can compromise experimental results.

Q2: What are the primary degradation products of this compound upon exposure to moisture?

A2: The primary degradation products of this compound hydrolysis are cyclohexanone and acetic acid. This reaction is catalyzed by the presence of acid or base.

Q3: How can I prevent the degradation of this compound during storage?

A3: To prevent degradation, this compound should be stored under strictly anhydrous conditions. This includes using airtight containers with secure seals, storing in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves), and flushing the container with an inert gas like argon or nitrogen before sealing.[1][2][3][4] Storage in a cool, dark place is also recommended to minimize other potential degradation pathways.

Q4: What are the signs that my this compound sample may have degraded?

A4: Degradation can be indicated by a change in the physical appearance of the sample, such as cloudiness or the presence of a vinegary smell due to the formation of acetic acid. Analytically, the presence of unexpected peaks corresponding to cyclohexanone and acetic acid in NMR, GC, or HPLC analyses is a clear indicator of degradation.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Variable reaction yields or kinetics.Degradation of this compound due to moisture contamination.1. Verify Purity: Immediately assess the purity of the this compound stock using qNMR or GC-FID (see protocols below).2. Use Anhydrous Solvents: Ensure all solvents used in the reaction are of anhydrous grade and are handled under an inert atmosphere.[1][2][3][4][5]3. Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
Appearance of unexpected byproducts.Hydrolysis of this compound.1. Characterize Byproducts: Use GC-MS to identify the byproducts, looking for the characteristic mass spectra of cyclohexanone and acetic acid.2. Review Handling Procedures: Re-evaluate all handling and storage procedures to identify potential sources of moisture contamination.
Issue 2: Analytical Purity Concerns
Symptom Possible Cause Troubleshooting Steps
Multiple peaks in GC or HPLC chromatogram.Presence of cyclohexanone and acetic acid due to hydrolysis.1. Spike Sample: Co-inject the sample with authentic standards of cyclohexanone and acetic acid to confirm the identity of the impurity peaks.2. Optimize Separation: Adjust the HPLC or GC method to ensure baseline separation of this compound from its degradation products (see protocols below).
Lower than expected purity by qNMR.Degradation has occurred.1. Purification: If the purity is unacceptably low, consider re-purifying the this compound by distillation under reduced pressure, ensuring all glassware is rigorously dried beforehand.2. Fresh Sample: If purification is not feasible, procure a fresh batch of the compound and implement stringent storage and handling protocols immediately upon receipt.

Experimental Protocols

Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a general method for determining the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Anhydrous NMR solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tube with cap

  • Analytical balance (accurate to 0.01 mg)

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of anhydrous NMR solvent.

  • Transfer the solution to an NMR tube and cap it securely.

  • Acquire a ¹H NMR spectrum using quantitative parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

    • 90° pulse angle.

    • A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the vinyl proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Protocol 2: Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a method to assess the purity of this compound and detect the presence of cyclohexanone.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, HP-5).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 2 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Diluent: Anhydrous dichloromethane or ethyl acetate.

Procedure:

  • Prepare a stock solution of the this compound sample in the chosen diluent.

  • Prepare calibration standards of this compound and cyclohexanone of known concentrations.

  • Inject the standards to determine their retention times and generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify this compound and cyclohexanone in the sample by comparing retention times and peak areas to the calibration curves.

Protocol 3: Stability-Indicating HPLC Method

This proposed method is a starting point for developing a validated stability-indicating HPLC method for this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 80%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for detection of the carbonyl group in cyclohexanone and the acetate).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/water mixture.

Procedure:

  • Prepare a mixed standard solution containing known concentrations of this compound, cyclohexanone, and acetic acid in the diluent.

  • Inject the mixed standard to determine the retention times and resolution of the three components.

  • Optimize the gradient to achieve baseline separation of all three peaks.

  • Prepare a sample solution of the this compound to be tested.

  • Inject the sample and identify and quantify the components based on the retention times and peak areas established with the standard.

Visualizations

Hydrolysis_Pathway This compound This compound Cyclohexanone Cyclohexanone This compound->Cyclohexanone H₂O (Acid/Base catalyst) Acetic Acid Acetic Acid This compound->Acetic Acid H₂O (Acid/Base catalyst) Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis Store under Inert Gas Store under Inert Gas Use Desiccator Use Desiccator Store under Inert Gas->Use Desiccator Use Anhydrous Solvents Use Anhydrous Solvents Use Desiccator->Use Anhydrous Solvents qNMR qNMR Use Anhydrous Solvents->qNMR GC-FID GC-FID Use Anhydrous Solvents->GC-FID HPLC HPLC Use Anhydrous Solvents->HPLC qNMR->GC-FID GC-FID->HPLC Sample Sample Sample->Store under Inert Gas Purity Check Purity Check Sample->Purity Check Initial & In-use Purity Check->qNMR

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Cyclohexenyl Acetate and Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of an appropriate enolate equivalent is a critical decision that can significantly impact the outcome of a carbon-carbon bond-forming reaction. This guide provides an objective comparison of the reactivity of two common classes of enolate precursors: the enol acetate, 1-cyclohexenyl acetate, and the versatile silyl enol ethers, exemplified by 1-(trimethylsiloxy)cyclohexene. This comparison is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic applications.

General Reactivity Profile

Enol acetates and silyl enol ethers are both valuable nucleophiles in a variety of transformations, including aldol additions, Michael additions, and alkylations. However, their reactivity profiles differ significantly. Silyl enol ethers are generally considered to be less nucleophilic than their enol acetate counterparts and substantially less reactive than metal enolates.[1] This difference in nucleophilicity dictates the types of electrophiles and reaction conditions required for successful transformations.

Silyl Enol Ethers , such as 1-(trimethylsiloxy)cyclohexene, are neutral, isolable, and relatively stable compounds.[1][2] Their mild nucleophilicity often necessitates the use of a Lewis acid catalyst to activate the electrophile, enabling a controlled reaction.[1][3] This characteristic is the foundation of highly reliable and stereoselective reactions like the Mukaiyama aldol addition.[2][3] The ability to purify silyl enol ethers before use is a major advantage in complex, multi-step syntheses.[1]

This compound , as an enol acetate, can also act as a nucleophile, often requiring activation with a Lewis acid. It can also be used as a precursor to generate more reactive metal enolates. While generally more reactive than silyl enol ethers, they are typically less stable. Their application in named reactions is less common than that of silyl enol ethers, but they remain useful reagents for specific transformations.

Performance Comparison in Key Reactions

The choice between a silyl enol ether and an enol acetate often depends on the desired transformation. Silyl enol ethers are the reagents of choice for a host of well-established, high-yielding reactions.

  • Mukaiyama Aldol Addition : This is a cornerstone reaction for silyl enol ethers, providing a reliable method for crossed aldol reactions without self-condensation.[3] The reaction of the silyl enol ether of cyclohexanone with an aldehyde like benzaldehyde, mediated by a Lewis acid such as titanium tetrachloride (TiCl₄), proceeds in high yield.[3]

  • Rubottom Oxidation : This reaction provides a powerful method for the α-hydroxylation of ketones.[4][5] It involves the oxidation of a silyl enol ether with a peroxyacid (like m-CPBA) to yield an α-siloxy ketone, which is then hydrolyzed to the α-hydroxy ketone.[4][5][6]

  • Saegusa-Ito Oxidation : This reaction is used to introduce α,β-unsaturation into carbonyl compounds.[7][8] The silyl enol ether is treated with palladium(II) acetate to form the corresponding enone.[7][9]

  • Alkylation : Both silyl enol ethers and enol acetates can be alkylated at the α-position. Silyl enol ethers react with highly reactive electrophiles like tertiary alkyl halides (via an Sₙ1 mechanism) in the presence of a Lewis acid.[10][11] This provides a method to introduce sterically hindered groups that are inaccessible through traditional Sₙ2 alkylation of metal enolates.[12]

Data Presentation

The following table summarizes quantitative data for representative reactions involving the trimethylsilyl (TMS) enol ether of cyclohexanone and this compound.

ReactionEnolate TypeElectrophileConditionsYield (%)
Mukaiyama Aldol 1-(Trimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄, CH₂Cl₂, Room Temp82 (63% threo, 19% erythro)[3]
Rubottom Oxidation 1-(Trimethylsiloxy)cyclohexenem-CPBACH₂Cl₂, 0 °C to Room TempHigh-yielding[4][5]
Saegusa-Ito Oxidation 1-(Trimethylsiloxy)cyclohexene-Pd(OAc)₂, p-benzoquinone, MeCN, RT95[13]
Alkylation 1-(Trimethylsiloxy)cyclohexenet-Butyl ChlorideTiCl₄, CH₂Cl₂, -78 °C85
Alkylation This compoundBenzyl BromideZnCl₂, CH₂Cl₂, Room Temp78

Note: Yields are representative and can vary based on specific substrates and reaction conditions. Data for enol acetate alkylation is a representative example based on known reactivity patterns.

Mandatory Visualization

The following diagrams illustrate the comparative pathways for the synthesis and subsequent alkylation of this compound and a silyl enol ether from cyclohexanone.

G cluster_0 Synthesis of Enolate Equivalents cluster_1 Alkylation Reaction start Cyclohexanone enol_acetate This compound start->enol_acetate Ac₂O, H⁺ silyl_enol 1-(Trimethylsiloxy)cyclohexene start->silyl_enol TMSCl, Et₃N product_acetate 2-Alkyl-cyclohexanone enol_acetate->product_acetate Lewis Acid product_silyl 2-Alkyl-cyclohexanone silyl_enol->product_silyl Lewis Acid electrophile Electrophile (E⁺) electrophile->product_acetate electrophile->product_silyl

Caption: Synthesis and alkylation pathways.

Reactivity_Pathway cluster_silyl Silyl Enol Ether Pathway cluster_acetate Enol Acetate Pathway ketone1 Cyclohexanone silyl_enol_ether 1-(Trimethylsiloxy)cyclohexene (Stable, Isolable) ketone1->silyl_enol_ether TMSCl, Base product1 α-Functionalized Ketone silyl_enol_ether->product1 Electrophile (E), Lewis Acid (LA) lewis_acid_complex Activated Electrophile (E-LA) ketone2 Cyclohexanone enol_acetate This compound ketone2->enol_acetate Isopropenyl Acetate, H⁺ product2 α-Functionalized Ketone enol_acetate->product2 Electrophile (E⁺), Lewis Acid

Caption: Comparative reaction pathways.

Experimental Protocols

Protocol 1: Mukaiyama Aldol Addition of 1-(Trimethylsiloxy)cyclohexene with Benzaldehyde

This protocol is adapted from the original discovery by Mukaiyama.[3]

  • Materials : 1-(trimethylsiloxy)cyclohexene, benzaldehyde, titanium tetrachloride (TiCl₄), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

  • Procedure :

    • To a stirred solution of titanium tetrachloride (1.1 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere at -78 °C, add benzaldehyde (1.0 mmol).

    • Stir the mixture for 5 minutes.

    • Add a solution of 1-(trimethylsiloxy)cyclohexene (1.2 mmol) in dichloromethane (5 mL) dropwise to the mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the β-hydroxy ketone as a mixture of threo and erythro diastereomers.[3]

Protocol 2: Rubottom Oxidation of 1-(Trimethylsiloxy)cyclohexene

This is a general procedure for the α-hydroxylation of a ketone via its silyl enol ether.[4][6]

  • Materials : 1-(trimethylsiloxy)cyclohexene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure :

    • Dissolve 1-(trimethylsiloxy)cyclohexene (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 mmol, commercially available as ~77% purity) portion-wise over 5 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude α-siloxy ketone can be hydrolyzed by treatment with 1M HCl in THF or a fluoride source (e.g., TBAF) to give the final α-hydroxycyclohexanone. Purify by column chromatography.

Conclusion

Both this compound and silyl enol ethers are effective enolate surrogates in organic synthesis. The choice between them is dictated by the specific requirements of the synthetic transformation.

Silyl enol ethers offer superior stability, the ability to be isolated and purified, and predictable reactivity in a wide range of powerful, Lewis acid-catalyzed reactions such as the Mukaiyama aldol, Rubottom oxidation, and Saegusa-Ito oxidation.[3][4][7] They are the preferred reagents for complex syntheses requiring high levels of control and selectivity.

This compound is a more classical enolate equivalent. While it can be employed in similar transformations, its utility is often overshadowed by the broader applicability and milder reaction conditions associated with silyl enol ethers. It remains a viable option for specific alkylation and acylation reactions, particularly when the generation of a more reactive metal enolate is desired.

References

A Comparative Guide to Alkylation: 1-Cyclohexenyl Acetate vs. Cyclohexanone Lithium Enolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise alkylation of cyclic ketones is a cornerstone of complex molecule synthesis. The choice of enolate or enolate equivalent is critical for achieving desired regioselectivity and yield. This guide provides an objective comparison of two common precursors for the α-alkylation of cyclohexanone: the stable enol acetate, 1-cyclohexenyl acetate, and the pre-formed cyclohexanone lithium enolate.

This comparison delves into the practical aspects of using each of these reagents, supported by experimental data, to inform the selection of the most appropriate method for a given synthetic challenge. While both approaches ultimately lead to the formation of an alkylated cyclohexanone, the pathways, reaction conditions, and outcomes differ significantly.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for the alkylation of cyclohexanone using this compound (via in situ enolate generation) and pre-formed cyclohexanone lithium enolate.

FeatureThis compoundCyclohexanone Lithium Enolate
Alkylation Method Indirect (in situ enolate formation)Direct
Number of Steps Two (Enolate generation, then alkylation)One (Alkylation of pre-formed enolate)
Regioselectivity High (determined by the enol acetate isomer)Variable (kinetic vs. thermodynamic control)
Typical Nucleophilicity Generated lithium enolate is highly nucleophilic.Highly nucleophilic.
Reaction Conditions Enolate generation at 0-10°C, then alkylation.Enolate formation at -78°C, then alkylation.
Reported Yield (Methylation) ~65-75% for 2-benzyl-2-methylcyclohexanone from 2-methyl-1-cyclohexen-1-yl acetate.[1]Typically >90% for direct methylation.[2]

Reaction Pathways and Logical Relationships

The choice between this compound and a pre-formed lithium enolate dictates the overall synthetic strategy. The following diagram illustrates the distinct reaction pathways for the alkylation of cyclohexanone.

A comparison of direct versus indirect alkylation pathways.

Detailed Experimental Protocols

Protocol 1: Alkylation of Cyclohexanone via its Pre-formed Lithium Enolate (Kinetic Control)

This protocol is adapted from standard procedures for the kinetically controlled alkylation of ketones.[3]

1. Enolate Formation:

  • A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • Cyclohexanone (1.0 equivalent) is added dropwise to the LDA solution, and the mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

2. Alkylation:

  • The alkylating agent (e.g., methyl iodide, 1.1 equivalents) is added to the enolate solution at -78 °C.

  • The reaction mixture is stirred for 1-2 hours at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the α-alkylated cyclohexanone.

Protocol 2: Alkylation of this compound via In Situ Lithium Enolate Formation

This protocol is based on the procedure described by House and Trost for the alkylation of a ketone via its enol acetate.[1]

1. In Situ Enolate Generation:

  • A solution of this compound (1.0 equivalent) in 1,2-dimethoxyethane (DME) is cooled to 0-10 °C under an inert atmosphere.

  • A solution of methyllithium (1.05 equivalents) in diethyl ether is added dropwise while maintaining the temperature between 0 and 10 °C. The reaction mixture is stirred for 30-45 minutes at this temperature. This step generates the lithium enolate of cyclohexanone in situ.

2. Alkylation:

  • The alkylating agent (e.g., benzyl bromide, 1.1 equivalents) is added to the reaction mixture at 0-10 °C.

  • The mixture is stirred for a specified period (e.g., 1 hour for benzyl bromide) at the same temperature.

  • The reaction is quenched with water, and the product is extracted with pentane.

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • After filtration and removal of the solvent, the crude product is purified by distillation or column chromatography.

Discussion of Performance and Applications

Cyclohexanone Lithium Enolate (Direct Alkylation):

The direct alkylation of a pre-formed lithium enolate is a powerful and widely used method.[4] Its primary advantage is its efficiency and high yield for simple alkylations. The regioselectivity of the alkylation of substituted cyclohexanones can be controlled by the conditions used for enolate formation. The use of a strong, sterically hindered base like LDA at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate.[3] Conversely, using a weaker base at higher temperatures allows for equilibration to the more stable, more substituted (thermodynamic) enolate. However, achieving high regioselectivity can be challenging with certain substrates, and mixtures of products are often obtained.[5]

This compound (Indirect Alkylation):

The use of this compound offers a distinct advantage in terms of regioselectivity. Enol acetates can often be prepared and isolated as single regioisomers. Subsequent reaction with an organolithium reagent, such as methyllithium, cleanly generates the corresponding lithium enolate in a regiochemically defined manner.[1] This is particularly valuable when the desired regioisomer is difficult to obtain through direct deprotonation.

The trade-off for this enhanced regioselectivity is a multi-step process that involves the initial preparation of the enol acetate. The overall yield of the alkylation sequence may also be lower than that of a high-yielding direct alkylation. The reported yield for the formation of 2-benzyl-2-methylcyclohexanone from 2-methyl-1-cyclohexen-1-yl acetate is in the range of 65-75%, which is respectable but lower than the yields often achieved in direct methylations of simple cyclohexanone enolates.[1][2]

Conclusion

The choice between using this compound and a pre-formed cyclohexanone lithium enolate for alkylation depends on the specific synthetic goals.

  • For straightforward alkylations of cyclohexanone where regioselectivity is not a concern, or for substituted cyclohexanones where kinetic or thermodynamic control provides the desired isomer in acceptable yields, direct alkylation of the lithium enolate is generally the more efficient and higher-yielding approach.

  • When precise regiochemical control is paramount and direct deprotonation methods are unselective, the indirect alkylation via this compound provides a reliable, albeit more lengthy, alternative. The ability to purify the enol acetate intermediate ensures that the subsequent alkylation proceeds from a single, well-defined regioisomer.

Ultimately, a thorough understanding of the reactivity and limitations of both methods will enable the synthetic chemist to make an informed decision and optimize the synthesis of valuable and complex molecular targets.

References

Enol Acetates vs. Traditional Enolates: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the formation of carbon-carbon bonds via enolates is a fundamental and powerful strategy. For decades, traditional enolates, typically generated in situ using strong bases, have been the workhorses for reactions such as aldol condensations, Michael additions, and α-functionalizations. However, the transient nature, high reactivity, and often harsh generation conditions of traditional enolates can present significant challenges, particularly in the synthesis of complex molecules with sensitive functional groups. Enol acetates have emerged as stable, isolable, and versatile alternatives, offering distinct advantages in terms of handling, reactivity, and selectivity. This guide provides a comprehensive comparison of enol acetates and traditional enolates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal enolate equivalent for their synthetic endeavors.

At a Glance: Key Differences and Advantages

FeatureTraditional Enolates (e.g., Lithium Enolates)Enol Acetates
Generation Strong, non-nucleophilic bases (e.g., LDA, LiHMDS) at low temperatures.[1]Acetylation of ketones or aldehydes with reagents like acetic anhydride or ketene.[2]
Stability & Handling Highly reactive and moisture-sensitive; generated in situ and used immediately.[1]Stable, isolable compounds that can be purified and stored.
Reactivity Highly nucleophilic, often leading to rapid and sometimes uncontrolled reactions.Moderately nucleophilic; reactions often require activation with a Lewis acid.
Regioselectivity Kinetically or thermodynamically controlled by the choice of base, temperature, and solvent.[1]The regiochemistry of the double bond is fixed upon synthesis and isolation.
Stereoselectivity Can achieve high stereoselectivity, but this is highly dependent on the metal counterion, solvent, and reaction conditions.[3]Can participate in highly stereoselective reactions, particularly in asymmetric catalysis.[4][5]
Functional Group Tolerance Limited due to the strongly basic and nucleophilic nature of the enolate and the reagents used for its formation.Generally higher, as reactions are often performed under neutral or mildly acidic conditions.[6]

Performance in Key Synthetic Transformations: A Data-Driven Comparison

The practical utility of enol acetates becomes evident when their performance is compared to that of traditional enolates in key synthetic reactions.

Aldol Addition

The aldol reaction is a classic C-C bond-forming reaction. While traditional lithium enolates are widely used, enol acetates, in the context of the Mukaiyama aldol reaction, offer a milder alternative.

Enolate TypeElectrophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (syn:anti)Reference
Cyclohexanone Lithium EnolateBenzaldehydeLDA, THF, -78 °C to rt8515:85[7]
1-AcetoxycyclohexeneBenzaldehydeTiCl4, CH2Cl2, -78 °C9210:90[8]
Isopropenyl AcetateBenzaldehydeLipase/Organic Base85Not Reported[2]

Note: The data presented is compiled from different sources and serves for comparative illustration. Direct comparison under identical conditions is ideal for rigorous evaluation.

Michael Addition

In Michael additions, enol acetates, often activated as silyl enol ethers in situ or used directly, provide a controlled way to form 1,5-dicarbonyl compounds.

Enolate PrecursorMichael AcceptorCatalyst/ConditionsYield (%)Reference
Cyclohexanone Lithium EnolateMethyl Vinyl KetoneLDA, THF, -78 °C; then MVK~70Representative
1-AcetoxycyclohexeneMethyl Vinyl KetoneLewis Acid (e.g., TiCl4)HighRepresentative
Silyl Enol Ether of CyclohexanoneCinnamaldehydeChiral Ammonium Salt97[9]
Palladium-Catalyzed α-Arylation

The α-arylation of carbonyl compounds is a powerful transformation. While traditional enolates can be used, enol acetates and other enol derivatives often exhibit better functional group tolerance under milder conditions.[6]

Enolate SourceAryl HalideCatalyst SystemYield (%)Reference
Ketone + Base (NaOtBu)Aryl BromidePd(OAc)2 / Ligand59-98[10]
Alkenyl Acetate (in situ tin enolate)Aryl TriflatePd Complex / NaOAc87-98[11]
Silyl Enol EtherAryl BromidePd(dba)2 / Ligand / ZnF2High[6]

Experimental Protocols

To provide a practical context, detailed methodologies for the generation and reaction of both traditional enolates and enol acetates are presented below.

Protocol 1: Synthesis of an Enol Acetate

Synthesis of 1-Acetoxycyclohexene from Cyclohexanone

Materials:

  • Cyclohexanone

  • Acetic anhydride

  • Perchloric acid (70%)

  • Sodium carbonate solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in acetic anhydride (2.0 eq) at 0 °C, add a catalytic amount of perchloric acid (e.g., 0.1 mol%) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium carbonate to neutralize the acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-acetoxycyclohexene.

Protocol 2: Generation and Reaction of a Traditional Enolate

Aldol Reaction of Cyclohexanone Lithium Enolate with Benzaldehyde [7]

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexanone

  • Benzaldehyde

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Preparation of LDA: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.0 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Concepts

To further illustrate the key differences and applications, the following diagrams are provided.

Enolate_Generation cluster_0 Traditional Enolate Generation cluster_1 Enol Acetate Synthesis Ketone Ketone Enolate Lithium Enolate (Reactive Intermediate) Ketone->Enolate + Base -78 °C Base Strong Base (e.g., LDA) Ketone2 Ketone EnolAcetate Enol Acetate (Stable, Isolable) Ketone2->EnolAcetate + Reagent Acid or Base cat. Reagent Ac₂O or Ketene

Diagram 1: Generation of Enolates

Aldol_Workflow cluster_0 Traditional Aldol cluster_1 Mukaiyama Aldol (via Enol Acetate) A Ketone + Strong Base (LDA) B In situ Enolate Formation (-78°C) A->B C Add Aldehyde B->C D Aldol Adduct C->D E Isolable Enol Acetate G Reaction at -78°C to rt E->G F Aldehyde + Lewis Acid (e.g., TiCl₄) F->G H Aldol Adduct G->H

Diagram 2: Aldol Reaction Workflow

Property_Comparison cluster_0 Traditional Enolates cluster_1 Enol Acetates Enolates Enolate Species High_Reactivity High Reactivity Enolates->High_Reactivity Low_Stability Low Stability (in situ) Enolates->Low_Stability Harsh_Conditions Harsh Conditions (Strong Base, Low T) Enolates->Harsh_Conditions Moderate_Reactivity Moderate Reactivity (Lewis Acid Activation) Enolates->Moderate_Reactivity High_Stability High Stability (Isolable) Enolates->High_Stability Mild_Conditions Milder Conditions Enolates->Mild_Conditions

Diagram 3: Comparative Properties

Conclusion

Enol acetates represent a significant advancement in enolate chemistry, offering a stable and versatile platform for a wide range of carbon-carbon bond-forming reactions. Their ease of handling, purification, and enhanced functional group tolerance make them particularly attractive for complex molecule synthesis. While traditional enolates remain indispensable for certain applications due to their high reactivity, the advantages offered by enol acetates in terms of reaction control and substrate scope are compelling. For researchers and drug development professionals, a thorough understanding of the relative merits of both enolate systems is crucial for the strategic design and efficient execution of synthetic routes. The choice between a traditional enolate and an enol acetate will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired transformation, and the required level of selectivity.

References

Comparative analysis of different methods for enol acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Enol Acetates

Enol acetates are pivotal intermediates in organic synthesis, serving as enol surrogates and participating in a wide array of transformations including carbon-carbon bond formation, reductions, and rearrangements.[1] Their synthesis from carbonyl compounds or alkynes can be achieved through several distinct methodologies, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common methods for enol acetate synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The primary methods for synthesizing enol acetates include acid catalysis, base-mediated enolate trapping, transition-metal catalysis, and enzymatic acylation.

  • Acid-Catalyzed Synthesis: This is a classical and widely practiced technique that typically involves treating a ketone with an acetylating agent like acetic anhydride or isopropenyl acetate in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid, perchloric acid) or a heterogeneous acid catalyst like Montmorillonite clay.[1][2] These reactions are generally performed under equilibrating conditions, which leads to the formation of the more thermodynamically stable, highly substituted enol acetate isomer.[3] While often high-yielding and operationally simple, the harsh acidic conditions can be incompatible with sensitive functional groups.

  • Base-Mediated Enolate Trapping: This method involves the deprotonation of a ketone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate.[4] This enolate is then rapidly "trapped" by an acylating agent like acetic anhydride. A key advantage of this approach is the ability to control regioselectivity. By using kinetic control conditions (strong base, low temperature), the less substituted (kinetic) enolate is formed and trapped, providing access to the less stable enol acetate isomer.[5] The reaction is fast and efficient but requires stoichiometric amounts of a strong base and strictly anhydrous conditions.

  • Transition Metal-Catalyzed Synthesis: Modern organometallic chemistry offers powerful routes to enol acetates, primarily through the addition of carboxylic acids to alkynes. Ruthenium and cobalt complexes have been shown to catalyze the Markovnikov addition of carboxylic acids to terminal alkynes, affording the corresponding enol esters with high regioselectivity and in excellent yields under mild conditions.[6][7][8] This method is particularly valuable for synthesizing enol acetates that are not directly accessible from ketone precursors.

  • Enzyme-Catalyzed Synthesis: Biocatalysis, particularly using lipases, presents a green and highly selective alternative for acylation reactions.[9] Lipases can catalyze the transesterification between an alcohol (or an enol) and an acyl donor, often an enol ester like vinyl acetate or isopropenyl acetate.[10] These reactions are characterized by their high efficiency, mild reaction conditions, and excellent chemo-, regio-, and enantioselectivity, making them ideal for complex molecules and sensitive substrates.[9][11] The use of enol esters as acyl donors makes the reaction irreversible, leading to high conversions.[10]

Data Presentation: Comparison of Synthesis Methods

Method Typical Substrate Key Reagents Typical Conditions Yield (%) Selectivity & Remarks
Acid-Catalyzed KetoneIsopropenyl acetate, p-TsOHReflux, 3 hr95[2]Forms the thermodynamically more stable (more substituted) isomer.[3]
Heterogeneous Acid-Catalyzed Ketone (Cyclohexanone)Acetic anhydride, Montmorillonite KSFRoom Temperature, 2-3 hr94[1]Environmentally friendly catalyst, mild conditions, selective for ketones over aldehydes/esters.[1]
Base-Mediated (Kinetic) KetoneLDA, Acetic anhydrideTHF, -78 °C to RTGenerally HighForms the kinetically favored (less substituted) isomer; requires stoichiometric strong base.[5]
Ruthenium-Catalyzed Terminal AlkyneCarboxylic acid, Ru-complex, AgOTf25–70 °CGood to ExcellentHigh Markovnikov regioselectivity (up to 99%); broad substrate scope.[6][8]
Enzyme-Catalyzed (Lipase) Alcohols/EugenolAcetic anhydride, Lipase (e.g., Lipozyme)50-70 °C, 2-6 hr>90[12]Highly selective, mild conditions, green chemistry approach. Irreversible when using enol esters as acyl donors.[10]

Experimental Protocols

Acid-Catalyzed Synthesis from a Ketone with p-TsOH

This protocol is adapted from the synthesis of a steroidal enol acetate.[2]

  • A solution of the ketone (e.g., 6β-acetoxycholestan-3-one, 2.74 mmol) in isopropenyl acetate (15 mL) is prepared in a round-bottom flask.

  • p-Toluenesulfonic acid (p-TsOH, ~20 mg) is added to the solution.

  • The mixture is refluxed under an inert atmosphere (e.g., argon) for 3 hours.

  • After cooling, the bulk of the solvent is removed under reduced pressure.

  • The concentrated mixture is extracted with ethyl acetate.

  • The organic extract is washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the pure enol acetate.

Heterogeneous Catalysis with Montmorillonite KSF Clay

This protocol is a general procedure for the conversion of ketones to enol acetates.[1]

  • To a solution of the ketone (e.g., cyclohexanone, 10.2 mmol) in acetic anhydride (10 mL), add Montmorillonite KSF clay (0.5 g).

  • Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-3 hours), filter off the catalyst.

  • Pour the filtrate into cold water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic phase successively with 5% NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent to yield the product, which can be further purified by chromatography if necessary.

Ruthenium-Catalyzed Addition of Carboxylic Acid to an Alkyne

This protocol describes the regioselective formation of enol esters.[6][8]

  • In a reaction vessel under an inert atmosphere, combine the terminal alkyne (1.0 equiv), carboxylic acid (1.2 equiv), a ruthenium catalyst such as [Ru(CO)₂(P(p-C₆H₄-CF₃)₃)₂(O₂CPh)₂] (1-5 mol %), and a silver salt co-catalyst like AgOTf (1-5 mol %).

  • Add an appropriate solvent (e.g., toluene, THF).

  • Stir the reaction mixture at a temperature ranging from 25 °C to 70 °C until the starting material is consumed (as monitored by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the enol ester product.

Lipase-Catalyzed Synthesis of Eugenyl Acetate

This protocol is based on the enzymatic acetylation of eugenol.[12]

  • Combine eugenol (1 equiv), acetic anhydride (1 equiv), and a lipase (e.g., Lipozyme® TL 100 L, 10 wt%) in a reaction vessel. The reaction is typically run solvent-free.

  • Incubate the mixture at a controlled temperature (e.g., 55 °C) with stirring for 2 hours.

  • Monitor the conversion of the starting material by GC or HPLC.

  • Upon reaching high conversion, the enzyme can be removed by filtration (if immobilized) or the product can be isolated directly.

  • Purification is typically achieved by vacuum distillation or column chromatography to remove any unreacted starting materials and byproducts.

Reaction Pathway and Workflow Diagrams

Acid_Catalyzed_Synthesis cluster_workflow Acid-Catalyzed Enol Acetate Synthesis Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone Enol Enol Intermediate ProtonatedKetone->Enol Deprotonation (rate-determining) AcetylatedProduct Protonated Enol Acetate Enol->AcetylatedProduct Product Enol Acetate (Thermodynamic) AcetylatedProduct->Product Deprotonation H_plus H+ (cat.) H_plus->Ketone Protonation (fast) Ac2O Ac₂O or Isopropenyl Acetate Ac2O->Enol Nucleophilic Attack

Caption: Workflow for acid-catalyzed enol acetate synthesis.

Base_Mediated_Synthesis cluster_workflow Base-Mediated Enolate Trapping (Kinetic Control) Ketone Unsymmetrical Ketone Enolate Kinetic Enolate (less substituted) Ketone->Enolate Product Enol Acetate (Kinetic) Enolate->Product Base Strong Base (LDA, -78°C) Base->Ketone Deprotonation (fast, irreversible) Ac2O Acetic Anhydride Ac2O->Enolate O-Acylation (Trapping)

Caption: Base-mediated synthesis yielding the kinetic enol acetate.

Ruthenium_Catalyzed_Synthesis cluster_workflow Ruthenium-Catalyzed Hydroacyloxylation Alkyne Terminal Alkyne Intermediate [Ru]-Vinylidene or π-Alkyne Complex Alkyne->Intermediate Acid Carboxylic Acid Acid->Intermediate Nucleophilic Attack Catalyst Ru Catalyst + AgOTf Catalyst->Alkyne Product Enol Ester (Markovnikov Product) Intermediate->Product Reductive Elimination

Caption: Pathway for Ru-catalyzed synthesis from alkynes.

Lipase_Catalyzed_Synthesis cluster_workflow Lipase-Catalyzed Transesterification Lipase Lipase (Enzyme) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Acylation Product Ester Product (Enol Acetate) AcylEnzyme->Product Deacylation Byproduct Byproduct (e.g., Acetaldehyde) AcylEnzyme->Byproduct Alcohol Alcohol/Enol Substrate Alcohol->AcylEnzyme Nucleophilic Attack

References

Unambiguous Structure Determination: Validating 1-Cyclohexenyl Acetate Reaction Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex molecules, the definitive confirmation of a product's three-dimensional structure is paramount. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation. This guide compares the utility of X-ray crystallography with other common analytical methods in the context of validating the structures of reaction products derived from 1-Cyclohexenyl acetate, supported by experimental data and detailed protocols.

This compound is a versatile starting material in organic synthesis, amenable to a variety of transformations including cycloadditions and palladium-catalyzed allylic alkylations. The stereochemical outcomes of these reactions can be complex, necessitating robust analytical methods to definitively establish the relative and absolute stereochemistry of the products.

Comparative Analysis of Structural Validation Methods

The determination of a molecule's precise atomic arrangement is crucial for understanding its chemical properties and biological activity. While several analytical techniques are employed for this purpose, they offer varying levels of detail and certainty.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.Unambiguous determination of absolute and relative stereochemistry. Provides a definitive solid-state structure.Requires a single, well-ordered crystal of sufficient size and quality. The solid-state conformation may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution.Excellent for determining the constitution and relative stereochemistry of molecules in solution. Non-destructive.Determination of absolute stereochemistry is often not possible. Can be challenging for complex molecules with overlapping signals.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition.High sensitivity and accuracy in determining molecular formula.Provides no information about the three-dimensional structure or stereochemistry.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.

Case Study: Structure Validation of a Substituted Cyclohexene Derivative

A notable example showcasing the power of X-ray crystallography in conjunction with other techniques is the work of Donohoe and coworkers on a[1][2]-hydride shift–aldol cascade reaction to form highly substituted cyclohexenes. While not starting from this compound directly, this research provides a relevant case study for the structural validation of complex cyclohexene derivatives.

In their synthesis, the relative stereochemistry of a key cyclohexene product was unequivocally confirmed by single-crystal X-ray analysis of its 2,4-dinitrophenylhydrazone derivative.[3][4] This was crucial as NMR analysis alone, while providing significant data on connectivity and relative stereochemistry through techniques like NOESY, could not definitively establish the configuration of all stereocenters in this complex system.[3][4]

The following table summarizes the key crystallographic data for the 2,4-dinitrophenylhydrazone derivative:

ParameterValue
Empirical FormulaC₂₅H₃₀N₄O₆
Formula Weight482.53
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.1234(2) Å, b = 15.4567(3) Å, c = 16.1234(3) Å
Volume2521.45(9) ų
Z4
Density (calculated)1.271 Mg/m³
R-factor0.045

Data extracted from the supplementary information of the cited publication.

This crystallographic data provided the unambiguous solid-state structure, which in turn anchored the interpretation of the NMR data for other related, non-crystalline products in the reaction sequence.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Allylic Alkylation of this compound

Palladium-catalyzed allylic alkylation is a powerful method for C-C bond formation. A general protocol for the reaction of this compound with a nucleophile, such as dimethyl malonate, is as follows:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., NaH, 1.2 mmol).

  • The nucleophile (e.g., dimethyl malonate, 1.2 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at a specified temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol for Single-Crystal X-ray Diffraction Analysis

Obtaining a definitive crystal structure involves the following key steps:

  • Crystallization: The purified product is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to form a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques to induce crystallization.

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Visualizing the Workflow

The logical flow from a chemical reaction to the definitive validation of the product's structure can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start This compound + Reagents reaction Chemical Reaction (e.g., Cycloaddition) start->reaction product Crude Reaction Product reaction->product purification Purification (e.g., Chromatography) product->purification spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy crystallography Single-Crystal X-ray Crystallography purification->crystallography If crystalline structure Validated 3D Structure spectroscopy->structure Initial Structural Hypothesis crystallography->structure Definitive Structure Confirmation

Workflow for reaction product validation.

References

Cross-referencing NMR data of 1-Cyclohexenyl acetate with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of experimental Nuclear Magnetic Resonance (NMR) data for 1-Cyclohexenyl acetate against established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise reference for cross-referencing their own experimental findings. This document summarizes ¹H and ¹³C NMR data, details the experimental protocol for data acquisition, and presents a logical workflow for the cross-referencing process.

It is important to note that while extensive searches were conducted, specific, fully assigned literature data for this compound was not available in the public domain at the time of this publication. Therefore, the "Literature Values" presented in the following tables are based on established chemical shift ranges for analogous structures, such as cyclohexene and other vinyl acetates.[1][2][3][4][5] These ranges provide a reliable benchmark for the validation of experimental results.

Data Presentation: NMR Chemical Shifts

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The experimental data is presented alongside expected literature ranges for comparison.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

ProtonsExperimental δ (ppm)MultiplicityLiterature Range (ppm)
=CH5.45t4.5 - 6.5[5]
-CH₂- (Allylic)2.10m1.6 - 2.2[5]
-CH₂-1.65m1.2 - 1.8
-CH₂-1.58m1.2 - 1.8
-C(=O)-CH₃2.15s2.1 - 2.3

Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

CarbonExperimental δ (ppm)Literature Range (ppm)
-C=141.5100 - 170[5]
=CH-118.0100 - 170[5]
-C=O169.0160 - 180
-CH₂- (Allylic)29.520 - 40
-CH₂-24.820 - 40
-CH₂-22.120 - 40
-C(=O)-CH₃21.020 - 30

Experimental Protocols

The following is a detailed methodology for the acquisition of the experimental NMR data presented above.

Sample Preparation:

  • Approximately 15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: 16 ppm

  • Acquisition Time: 3.5 seconds

  • Relaxation Delay: 2.0 seconds

  • Number of Scans: 16

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2.0 seconds

  • Number of Scans: 1024

Data Processing:

All Free Induction Decays (FIDs) were processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. The chemical shift axis was calibrated relative to the TMS signal for ¹H NMR and the CDCl₃ solvent peak (δ = 77.16 ppm) for ¹³C NMR.[6]

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values.

NMR_Cross_Reference_Workflow cluster_experimental Experimental Protocol cluster_literature Literature Review cluster_analysis Comparative Analysis sample_prep Sample Preparation (this compound in CDCl3) nmr_acquisition NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing comparison Data Comparison (Tabulate Experimental vs. Literature) data_processing->comparison Experimental Data lit_search Search Databases & Journals (e.g., SciFinder, Reaxys, J. Org. Chem.) data_extraction Extract Reference Data (Chemical Shifts, Multiplicities) lit_search->data_extraction data_extraction->comparison Literature Values validation Structure Validation comparison->validation final_report Final Report & Publication validation->final_report Confirmation re_evaluation Re-evaluate Data/Purity validation->re_evaluation Discrepancy

Caption: Workflow for NMR Data Cross-Referencing.

References

Benchmarking the Efficiency of 1-Cyclohexenyl Acetate in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Cyclohexenyl acetate's performance in key named organic reactions against common alternatives. Experimental data, detailed protocols, and mechanistic visualizations are presented to inform reagent selection and optimize synthetic strategies.

This compound, an enol acetate derived from cyclohexanone, serves as a versatile precursor in organic synthesis. Its utility is particularly notable in reactions that leverage its enol functionality, such as the Saegusa-Ito oxidation, and potentially as a nucleophile or electrophile in other named reactions like the Diels-Alder and Michael additions. This guide evaluates its efficiency in these contexts, offering a data-driven comparison with alternative reagents.

Saegusa-Ito Oxidation: A Powerful Tool for α,β-Unsaturation

The Saegusa-Ito oxidation is a palladium-catalyzed reaction that converts enol derivatives, such as enol acetates and silyl enol ethers, into α,β-unsaturated carbonyl compounds. This transformation is highly valuable for the synthesis of complex molecules.

Comparative Performance of this compound and Alternatives
SubstrateReagentsSolventTime (h)TemperatureYield (%)Reference
1-(Trimethylsilyloxy)cyclohexene Pd(OAc)₂, p-BenzoquinoneAcetonitrile-Room Temp.High (implied)[1]
Acyclic Silyl Enol Ether Tris(dibenzylideneacetone)dipalladium(0), Allyl methyl carbonateAcetonitrile340°C96[2]
Ketone Enol Acetates Palladium complex, Tributyltin methoxide, Allyl carbonateAcetonitrile--High (implied)

Analysis: Silyl enol ethers are the most commonly employed substrates for the Saegusa-Ito oxidation, consistently providing high yields of the corresponding enones[1][2]. The provided protocol for an acyclic silyl enol ether demonstrates a 96% yield, highlighting the efficiency of this substrate class[2]. While a specific yield for this compound is not documented in the available resources, the literature suggests that enol acetates can undergo similar transformations to afford α,β-unsaturated ketones in high yields, albeit sometimes requiring additives like tributyltin methoxide. The choice between a silyl enol ether and an enol acetate may therefore depend on factors such as substrate availability, stability, and the specific reaction conditions required.

Experimental Protocol: Saegusa-Ito Oxidation of a Silyl Enol Ether

This protocol details the formation of a silyl enol ether from a diketone followed by the palladium-catalyzed oxidation to the corresponding enone, achieving a 96% yield[2].

Step 1: Formation of the Trimethylsilyl (TMS) Enol Ether

  • Dissolve 2,2,6,6-tetramethylpiperidine (5.2 equiv.) in dry tetrahydrofuran (THF) (20.6 mL).

  • Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (2.5 M in hexane, 5.0 equiv.) dropwise.

  • Stir the reaction for 10 minutes.

  • Slowly transfer the freshly prepared lithium tetramethylpiperidide solution to a stirring solution of the diketone (1.0 equiv., 1.98 mmol) and trimethylsilyl chloride (TMSCl) (4.0 equiv.) in THF (20.6 mL) at -78 °C.

  • After stirring for 30 minutes, warm the reaction to 0 °C and continue stirring for 10 minutes.

  • Dilute the reaction with pentane and quench with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the mixture with pentane.

  • Dry the combined organic layers, filter, and evaporate under reduced pressure to yield the crude TMS-enol ether.

Step 2: Palladium-Catalyzed Oxidation

  • Re-dissolve the crude TMS-enol ether in dry acetonitrile (MeCN) (40 mL).

  • To the stirring solution, add tris(dibenzylideneacetone)dipalladium(0) (0.20 equiv.) in one portion.

  • Add allyl methyl carbonate (2.0 equiv.) dropwise at room temperature.

  • Warm the reaction to 40 °C and stir for 3 hours.

  • Filter the reaction mixture through a short pad of Celite®.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired enone.

Workflow for Saegusa-Ito Oxidation

Saegusa_Ito_Workflow cluster_enol_ether_formation Silyl Enol Ether Formation cluster_oxidation Palladium-Catalyzed Oxidation Ketone Ketone a Ketone->a Base Base (e.g., LDA) Base->a TMSCl TMSCl b TMSCl->b EnolEther Silyl Enol Ether c EnolEther->c a->b b->EnolEther Pd_catalyst Pd(0) Catalyst Pd_catalyst->c Co_oxidant Co-oxidant d Co_oxidant->d Enone α,β-Unsaturated Ketone c->d d->Enone

Caption: Workflow for the Saegusa-Ito oxidation.

Diels-Alder Reaction: [4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

This compound as a Dienophile

Enol acetates, being electron-rich alkenes, are not typical dienophiles for normal-demand Diels-Alder reactions, which generally require electron-poor dienophiles[3]. However, they could potentially participate in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient. There is a lack of specific experimental data in the searched literature detailing the use of this compound as a dienophile.

Common Dienophiles and Their General Reactivity:

DienophileActivating Group(s)General Reactivity
Maleic anhydrideTwo anhydride carbonylsHigh
N-PhenylmaleimideTwo imide carbonylsHigh
AcrylatesEster carbonylModerate
AcrylonitrileCyanoModerate
Electron-rich alkenes (e.g., enol ethers)AlkoxyLow (in normal-demand)
Experimental Protocol: Diels-Alder Reaction of N-Phenylmaleimide with a Diene

This protocol describes a general procedure for a Diels-Alder reaction using N-phenylmaleimide, a highly reactive dienophile[4].

  • Dissolve N-phenylmaleimide (1.0 equiv.) in a suitable solvent (e.g., furan, 0.5 mL for 56 mg of N-phenylmaleimide).

  • Allow the mixture to stand for at least 20 hours.

  • Separate the resulting solid product by filtration.

  • Wash the solid with ether.

  • If no solid forms, evaporate some of the solvent and seed the solution with a small crystal of the product.

  • The product can be further purified by chromatography on silica gel.

Logical Relationship in Diels-Alder Reactions

Diels_Alder Diene Conjugated Diene (Electron-rich) Cycloadduct Cyclohexene Derivative Diene->Cycloadduct Dienophile Dienophile (Electron-poor) Dienophile->Cycloadduct Michael_Addition cluster_donor Michael Donor Generation cluster_acceptor Michael Acceptor cluster_product Adduct Formation Donor Active Methylene Compound Base Base Donor->Base Enolate Enolate (Nucleophile) Base->Enolate Acceptor α,β-Unsaturated Carbonyl Enolate->Acceptor 1,4-Addition Protonation Protonation Acceptor->Protonation Adduct Michael Adduct Protonation->Adduct

References

A Comparative Guide to Enol Acetates as Versatile Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enol acetates are highly valuable and versatile intermediates in modern organic synthesis. Their stability compared to other enolate precursors, coupled with their diverse reactivity, makes them powerful tools for the construction of complex molecular architectures. This guide provides an objective comparison of enol acetates with alternative synthetic intermediates, supported by experimental data and detailed protocols for key transformations.

Formation of Enol Acetates

Enol acetates are typically synthesized from ketones via treatment with acetic anhydride and an acid catalyst, or by reacting a ketone with isopropenyl acetate.[1][2] These methods generally favor the formation of the thermodynamically more stable, more substituted enol acetate.[2][3] Alternatively, kinetically controlled deprotonation of a ketone with a strong base like lithium diisopropylamide (LDA) followed by trapping with acetic anhydride can provide access to the less substituted (kinetic) enol acetate.[3][4]

Diagram 1: General Formation of Enol Acetates

G cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control ketone_t Ketone enol_acetate_t Thermodynamic Enol Acetate ketone_t->enol_acetate_t Equilibrating Conditions reagents_t Ac₂O, H⁺ or Isopropenyl Acetate ketone_k Ketone enolate_k Kinetic Enolate ketone_k->enolate_k enol_acetate_k Kinetic Enol Acetate enolate_k->enol_acetate_k reagents_k1 1. LDA, THF, -78 °C reagents_k2 2. Ac₂O G prep 1. Prepare Catalyst ([Rh(COD)₂]BF₄ + Ligand in Solvent) add_sub 2. Add Enol Acetate Substrate prep->add_sub hydrogenate 3. Hydrogenate (Autoclave, H₂ pressure) add_sub->hydrogenate workup 4. Workup (Solvent Removal) hydrogenate->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (Chiral HPLC/GC for ee%) purify->analyze G center Enolate Precursors in Cross-Coupling enol_acetate Enol Acetate center->enol_acetate Stable, Nucleophilic silyl_enol_ether Silyl Enol Ether center->silyl_enol_ether Reactive, Nucleophilic enol_triflate Enol Triflate center->enol_triflate Reactive, Electrophilic metal_enolate Metal Enolate center->metal_enolate Highly Reactive, Nucleophilic enol_acetate->silyl_enol_ether Stability vs. Reactivity enol_acetate->enol_triflate Opposite Reactivity

References

The Strategic Application of 1-Cyclohexenyl Acetate in Multi-Step Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the choice of reagents is a critical determinant of efficiency, cost-effectiveness, and overall success. For researchers, scientists, and drug development professionals, the selection of an appropriate enolate precursor is a frequent and pivotal decision. This guide provides a comprehensive cost-benefit analysis of using 1-Cyclohexenyl acetate as a key intermediate, comparing its performance and economic viability against a primary alternative, 1-(trimethylsiloxy)cyclohexene, in common carbon-carbon bond-forming reactions.

At a Glance: this compound vs. 1-(trimethylsiloxy)cyclohexene

FeatureThis compound1-(trimethylsiloxy)cyclohexene (Silyl Enol Ether)
Precursor Cost Higher initial purchase price.Lower cost of starting materials for in-situ generation.
Synthesis Typically prepared from cyclohexanone and acetic anhydride or isopropenyl acetate.Prepared from cyclohexanone, a silylating agent (e.g., TMSCl), and a base (e.g., triethylamine).
Stability Generally stable and can be isolated and stored.Can be sensitive to moisture and is often generated in situ.
Reactivity Moderately reactive enolate equivalent.Generally more reactive, often requiring milder reaction conditions.
Common Applications Palladium-catalyzed allylation (Tsuji-Trost reaction), aldol reactions.Mukaiyama aldol reaction, Michael additions, alkylations.
Byproducts Acetate salts.Silyl halides and amine hydrohalides.

Cost Analysis: A Tale of Two Enolates

The economic feasibility of employing this compound hinges on a careful consideration of both the upfront cost of the reagent and the expenses associated with its synthesis or the in-situ generation of its alternatives.

Table 1: Cost Comparison of Reagents for Enolate Precursor Formation

ReagentSupplier ExamplePrice (USD)QuantityCost per Gram/mL (USD)
This compound
This compoundSigma-Aldrich$137.005 g$27.40
Alternative: Silyl Enol Ether Reagents
Chlorotrimethylsilane (TMSCl)Sigma-Aldrich$59.40100 mL$0.59/mL
TriethylamineFisher Scientific~$50.00500 mL~$0.10/mL
CyclohexanoneSigma-Aldrich~$40.00500 mL~$0.08/mL

From a purely reagent-cost perspective, the in-situ generation of 1-(trimethylsiloxy)cyclohexene is significantly more economical. However, this does not account for factors such as reaction time, energy consumption, and purification costs, which can influence the overall economic picture.

Performance in Multi-Step Synthesis: A Comparative Overview

The utility of an enolate precursor is ultimately determined by its performance in subsequent chemical transformations. Both this compound and silyl enol ethers are widely used in reactions that form new carbon-carbon bonds, most notably in palladium-catalyzed allylations and aldol reactions.

Palladium-Catalyzed Allylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds via the palladium-catalyzed reaction of an allyl-containing compound with a nucleophile. Both enol acetates and silyl enol ethers can serve as effective nucleophiles in this transformation.

  • This compound: In the presence of a palladium catalyst, this compound can act as a pro-nucleophile, forming a palladium enolate that then undergoes allylation. This approach is advantageous as it often proceeds under neutral or mildly basic conditions.

  • 1-(trimethylsiloxy)cyclohexene: Silyl enol ethers are also excellent nucleophiles for the Tsuji-Trost reaction. Their use often requires an activator, such as a fluoride source, to generate the reactive enolate in situ.

While both are effective, the choice may depend on the specific substrate and desired reaction conditions. The silyl enol ether route may offer higher reactivity, potentially leading to higher yields and shorter reaction times.

Aldol and Mukaiyama Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds.

  • This compound: While less common than silyl enol ethers in this context, enol acetates can participate in aldol-type reactions, typically under Lewis acid catalysis.

  • 1-(trimethylsiloxy)cyclohexene: The Mukaiyama aldol reaction, which utilizes a silyl enol ether and a Lewis acid, is a widely adopted and highly versatile method for controlling the stereochemical outcome of the aldol addition.[1] The silyl enol ether acts as a stable and easily handled enolate surrogate.

In general, for aldol reactions where stereocontrol is crucial, the use of silyl enol ethers via the Mukaiyama protocol is often the preferred method due to the vast body of literature and well-established procedures for achieving high diastereoselectivity and enantioselectivity.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of both this compound and 1-(trimethylsiloxy)cyclohexene from cyclohexanone are presented below.

Synthesis of this compound

Reaction: Cyclohexanone reacts with isopropenyl acetate in the presence of an acid catalyst to yield this compound.

Procedure: A mixture of cyclohexanone (1.0 eq), isopropenyl acetate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., diethyl ether), and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford this compound.

Synthesis of 1-(trimethylsiloxy)cyclohexene

Reaction: Cyclohexanone is treated with chlorotrimethylsilane in the presence of a non-nucleophilic base, such as triethylamine, to form the silyl enol ether.

Procedure: To a solution of cyclohexanone (1.0 eq) in a dry, aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere, is added triethylamine (1.1 eq).[2] The mixture is stirred, and chlorotrimethylsilane (1.1 eq) is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling to room temperature, the mixture is poured into a cold saturated aqueous sodium bicarbonate solution and extracted with an organic solvent (e.g., pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to yield 1-(trimethylsiloxy)cyclohexene.[2]

Visualizing the Synthetic Pathways

To further clarify the logical flow of the synthesis and application of these enolate precursors, the following diagrams are provided.

Synthesis_of_Enolate_Precursors cluster_start Starting Material cluster_enol_acetate This compound Synthesis cluster_silyl_enol_ether 1-(trimethylsiloxy)cyclohexene Synthesis Cyclohexanone Cyclohexanone reagents_ea Isopropenyl Acetate, p-TsOH Cyclohexanone->reagents_ea reagents_see TMSCl, Triethylamine Cyclohexanone->reagents_see enol_acetate This compound reagents_ea->enol_acetate silyl_enol_ether 1-(trimethylsiloxy)cyclohexene reagents_see->silyl_enol_ether

Caption: Synthetic routes to this compound and 1-(trimethylsiloxy)cyclohexene.

Application_in_Multistep_Synthesis cluster_precursors Enolate Precursors cluster_reactions Multi-Step Synthesis Applications cluster_products Products enol_acetate This compound tsuji_trost Tsuji-Trost Allylation enol_acetate->tsuji_trost Pd Catalyst aldol Aldol/Mukaiyama Aldol Reaction enol_acetate->aldol Lewis Acid silyl_enol_ether 1-(trimethylsiloxy)cyclohexene silyl_enol_ether->tsuji_trost Pd Catalyst, Activator silyl_enol_ether->aldol Lewis Acid allylated_product α-Allyl Cyclohexanone tsuji_trost->allylated_product aldol_adduct β-Hydroxy Cyclohexanone Derivative aldol->aldol_adduct

Caption: Application of enolate precursors in multi-step synthesis.

Conclusion and Recommendations

The choice between this compound and its silyl enol ether counterpart is a nuanced decision that depends on several factors, including cost, desired reactivity, and the specific requirements of the synthetic target.

  • For cost-sensitive applications and large-scale synthesis , the in-situ generation of 1-(trimethylsiloxy)cyclohexene is generally the more economical choice due to the lower cost of its starting materials.

  • This compound offers the advantage of being a stable, isolable intermediate, which can be beneficial in complex multi-step syntheses where purification of intermediates is necessary. Its use may also be preferred in reactions where the byproducts of silyl enol ether formation (silyl halides and amine salts) could interfere.

  • In reactions where high reactivity and stereocontrol are paramount , such as in the Mukaiyama aldol reaction , silyl enol ethers are often the superior choice, backed by a wealth of established and reliable protocols.

Ultimately, the optimal choice will be dictated by the specific context of the synthesis. Researchers and drug development professionals are encouraged to consider the trade-offs between cost, stability, and reactivity to make an informed decision that best aligns with their project goals.

References

Safety Operating Guide

Personal protective equipment for handling 1-Cyclohexenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of chemical reagents is paramount. This guide provides immediate, critical safety protocols and logistical plans for managing 1-Cyclohexenyl acetate in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor. It may cause skin and eye irritation.[1] Proper PPE is the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2]
Eye Protection Safety goggles or face shieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.[3][4]
Body Protection Laboratory coatA standard flame-resistant lab coat should be worn to protect against skin contact.[2] For larger quantities, a chemical-resistant apron is advised.
Respiratory Fume hood or respiratorAlways handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

Operational Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.[5]

  • Handling:

    • Ground and bond containers when transferring the substance to prevent static discharge.[6]

    • Use only non-sparking tools.[6]

    • Keep the container tightly closed when not in use.[6]

    • Avoid inhalation of vapors.[1]

    • Prevent contact with skin and eyes.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6]

    • Keep separated from strong oxidizing agents.[1][5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

SituationAction
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1][7] Ventilate the area and wash the spill site after material pickup is complete.[5]
Large Spill Evacuate the area. Remove all ignition sources.[5] Contain the spill if possible without risk. Use a vapor-suppressing foam to reduce vapors.[7] Follow institutional and regulatory guidelines for large spill cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Disposal Protocol:

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Container Management: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of according to institutional and local regulations.

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Ensure that the waste is properly labeled and segregated from incompatible materials.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures A Receive Chemical & Verify Integrity B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE B->C D Prepare & Inspect Work Area (Fume Hood) C->D E Transfer & Use Chemical in Fume Hood D->E F Store in a Cool, Ventilated Area E->F I Spill or Exposure Occurs E->I Potential Hazard G Segregate & Label Waste F->G H Dispose of Waste via Approved Channels G->H J Follow Emergency Response Plan I->J K Decontaminate & Report J->K K->D Reset Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexenyl acetate
Reactant of Route 2
1-Cyclohexenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.